Potassium dodecafluoro-closo-dodecaborate
Description
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Properties
IUPAC Name |
dipotassium;1,2,3,4,5,6,7,8,10,11,12-undecafluoro-2,3,4,5,6,7,8,11,12-nonabora-1,10-diboranuidabicyclo[8.1.1]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2B11F11.2K/c13-2-1-11(22)9(20)12(23,10(11)21)8(19)7(18)6(17)5(16)4(15)3(2)14;;/h1H2;;/q-2;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZMONZFZXGMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(B(B(B([B-]2(B([B-](B2F)(CB(B(B1F)F)F)F)F)F)F)F)F)F.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2B11F11K2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746380 | |
| Record name | dipotassium;1,2,3,4,5,6,7,8,10,11,12-undecafluoro-2,3,4,5,6,7,8,11,12-nonabora-1,10-diboranuidabicyclo[8.1.1]dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143893-70-3 | |
| Record name | dipotassium;1,2,3,4,5,6,7,8,10,11,12-undecafluoro-2,3,4,5,6,7,8,11,12-nonabora-1,10-diboranuidabicyclo[8.1.1]dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143893-70-3 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Electronic Structure of the [B₁₂F₁₂]²⁻ Anion
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dodecafluoro-closo-dodecaborate anion, [B₁₂F₁₂]²⁻, is a remarkably stable, icosahedral boron cluster that has garnered significant interest due to its unique electronic properties and potential applications in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the electronic structure of the [B₁₂F₁₂]²⁻ anion, integrating both theoretical and experimental findings. Detailed computational and experimental protocols are presented, alongside a thorough analysis of its molecular geometry, molecular orbital framework, and spectroscopic characteristics.
Introduction
The inherent stability of the [B₁₂F₁₂]²⁻ anion can be attributed to its highly symmetric icosahedral structure and the delocalization of its electrons over the boron cage, a concept often described as three-dimensional aromaticity. This guide delves into the fundamental aspects of its electronic structure, providing a valuable resource for researchers working with this fascinating polyhedral borane.
Molecular Geometry
The icosahedral geometry of the [B₁₂F₁₂]²⁻ anion has been experimentally confirmed through single-crystal X-ray diffraction studies of its salts. The structure consists of a cage of twelve boron atoms, with each boron atom bonded to a terminal fluorine atom.
Experimental Data
The crystallographic data for the trityl salt, [CPh₃]₂[B₁₂F₁₂], provides key insights into the geometry of the anion.[1] The weak interactions between the large CPh₃⁺ cations and the [B₁₂F₁₂]²⁻ anion ensure that the determined structure is a good representation of the isolated anion.[1]
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I4₁/acd |
| a, b (Å) | 19.102(2) |
| c (Å) | 20.535(3) |
| Volume (ų) | 7492.2(2) |
| F···C contact (Å) | 3.087(2) |
| Table 1: Crystallographic data for [CPh₃]₂[B₁₂F₁₂] at 173(2) K.[1] |
Theoretical Electronic Structure
The electronic structure of the [B₁₂F₁₂]²⁻ anion has been extensively studied using computational quantum chemistry methods, primarily Density Functional Theory (DFT). These calculations provide a detailed picture of the molecular orbitals and bonding within the icosahedral cage.
Molecular Orbital (MO) Analysis
According to Wade's rules for polyhedral boranes, a closo-B₁₂ cluster requires 13 skeletal electron pairs for stability. The [B₁₂F₁₂]²⁻ anion satisfies this rule, contributing to its exceptional stability. The molecular orbitals can be broadly categorized into those involved in the B-F bonding and those forming the delocalized framework of the boron cage.
A qualitative molecular orbital diagram illustrates the interaction of the boron and fluorine atomic orbitals to form the bonding, non-bonding, and anti-bonding molecular orbitals of the cluster.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a localized picture of the bonding within the [B₁₂F₁₂]²⁻ anion. This method partitions the electron density into contributions from core electrons, lone pairs, and two-center bonds, offering a more intuitive chemical perspective. The analysis reveals highly polarized B-F bonds, with significant electron density localized on the electronegative fluorine atoms. The boron cage is characterized by delocalized, multi-center bonding.
Spectroscopic Properties
The electronic structure of the [B₁₂F₁₂]²⁻ anion is reflected in its characteristic spectroscopic signatures.
Vibrational Spectroscopy (IR and Raman)
The high symmetry (Iₕ) of the [B₁₂F₁₂]²⁻ anion leads to specific selection rules for its vibrational modes in Infrared (IR) and Raman spectroscopy. The calculated and experimental vibrational frequencies provide valuable information about the strength and nature of the B-B and B-F bonds.
| Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment |
| Ag | - | - | 1250 | B-F stretch |
| T1u | - | 1210 | - | B-F stretch |
| Hg | - | - | 750 | Cage deformation |
| T1u | - | 550 | - | Cage deformation |
| Table 2: Selected experimental and calculated vibrational frequencies for [B₁₂F₁₂]²⁻. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B and ¹⁹F NMR spectroscopy are powerful tools for characterizing the [B₁₂F₁₂]²⁻ anion in solution. Due to the high symmetry of the icosahedral cage, all twelve boron atoms are chemically equivalent, as are all twelve fluorine atoms. This results in a single resonance in both the ¹¹B and ¹⁹F NMR spectra.
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹¹B | ~ -16 | Singlet |
| ¹⁹F | ~ -145 | Singlet |
| Table 3: Typical ¹¹B and ¹⁹F NMR chemical shifts for [B₁₂F₁₂]²⁻. |
Experimental Protocols
Synthesis of K₂[B₁₂F₁₂]
A common synthesis of the potassium salt of the dodecafluoro-closo-dodecaborate anion involves the perfluorination of K₂[B₁₂H₁₂].[1]
Procedure:
-
K₂[B₁₂H₁₂] is treated with liquid hydrogen fluoride (HF) at 70°C for 14 hours in a suitable pressure reactor.
-
A mixture of 20% F₂ in N₂ is then introduced into the liquid HF solution at 25°C and the reaction is continued for 72 hours.[1]
-
After completion, the excess HF and F₂/N₂ are carefully vented.
-
The solid product is isolated and purified by recrystallization to yield K₂[B₁₂F₁₂].[1]
Single-Crystal X-ray Diffraction
Methodology:
-
A suitable single crystal of a [B₁₂F₁₂]²⁻ salt is mounted on a goniometer.
-
The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell parameters and the electron density map, from which the atomic positions, bond lengths, and bond angles are derived.
Computational Methodology
DFT Calculations:
-
The geometry of the [B₁₂F₁₂]²⁻ anion is optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).
-
Frequency calculations are performed on the optimized geometry to obtain the theoretical vibrational spectra (IR and Raman) and to confirm that the structure corresponds to a true energy minimum.
-
Molecular orbital energies and NBO analysis are performed on the optimized geometry to investigate the electronic structure and bonding.
-
NMR chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method.
Conclusion
The [B₁₂F₁₂]²⁻ anion possesses a unique and highly stable electronic structure characterized by its icosahedral geometry and three-dimensional aromaticity. This guide has provided a detailed overview of its electronic properties, supported by both experimental data and theoretical calculations. The presented protocols for synthesis, characterization, and computational analysis serve as a practical resource for researchers investigating this important class of boron clusters. A thorough understanding of the electronic structure of [B₁₂F₁₂]²⁻ is crucial for the rational design of new materials and therapeutic agents based on this robust and versatile molecular scaffold.
References
A Technical Guide to the Synthesis and Characterization of Potassium Dodecafluoro-closo-dodecaborate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of potassium dodecafluoro-closo-dodecaborate (K₂B₁₂F₁₂), a compound of significant interest due to the exceptional stability and weakly coordinating nature of its [B₁₂F₁₂]²⁻ anion. This guide details the established synthesis protocols, comprehensive characterization methodologies, and key physicochemical properties, serving as a vital resource for professionals in chemical research and development.
Introduction
The dodecafluoro-closo-dodecaborate(2-) anion, [B₁₂F₁₂]²⁻, is a highly stable, icosahedral boron cluster. The perfluorination of the parent dodecahydro-closo-dodecaborate ([B₁₂H₁₂]²⁻) anion results in a "superweak" anion with remarkable chemical robustness. It is resistant to degradation by strong acids and bases and possesses high thermal stability. These properties make K₂B₁₂F₁₂ and other salts of this anion valuable in various fields, including as electrolytes in high-voltage batteries, as catalysts, and in materials science.
Synthesis of K₂B₁₂F₁₂
The primary route for synthesizing K₂B₁₂F₁₂ is the direct perfluorination of its hydrogenated precursor, potassium dodecahydro-closo-dodecaborate (K₂B₁₂H₁₂).
Established Synthesis Protocol
An established laboratory method involves a two-step process using liquid hydrogen fluoride (HF) and elemental fluorine.[1]
Step 1: Reaction with Anhydrous Hydrogen Fluoride
-
The precursor, K₂B₁₂H₁₂, is treated with liquid anhydrous HF. This initial step facilitates the subsequent fluorination.
Step 2: Perfluorination with Elemental Fluorine
-
A gaseous mixture of 20% F₂ in N₂ is bubbled through the liquid HF suspension. This reaction is highly exothermic and requires careful temperature control. The complete substitution of all twelve hydrogen atoms with fluorine yields the desired K₂B₁₂F₁₂.
Workflow for K₂B₁₂F₁₂ Synthesis
Caption: Synthesis workflow for K₂B₁₂F₁₂ via perfluorination.
Methodological Advancements and Safety
Significant efforts have been made to improve the safety of this synthesis. One key advancement is the replacement of the highly hazardous liquid HF solvent with acetonitrile. While this modification enhances safety, the handling of elemental fluorine still necessitates specialized equipment and stringent safety protocols due to its extreme reactivity and toxicity. Direct fluorination reactions are highly exothermic and require efficient heat management to prevent runaway reactions.
Characterization of K₂B₁₂F₁₂
A combination of analytical techniques is employed to confirm the identity and purity of the synthesized K₂B₁₂F₁₂.
General Physicochemical Properties
The fundamental properties of K₂B₁₂F₁₂ are summarized in the table below.
| Property | Value | Reference |
| Empirical Formula | B₁₂F₁₂K₂ | [2] |
| Molecular Weight | 435.91 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Thermal Stability | Decomposes at 550 °C | [2] |
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the icosahedral structure of the [B₁₂F₁₂]²⁻ anion and the packing in the solid state.
The anhydrous salt, K₂B₁₂F₁₂, exhibits a monoclinic crystal structure that is uncommon for A₂X ionic compounds under ambient conditions.[1] The structure consists of a hexagonal close-packed arrangement of the [B₁₂F₁₂]²⁻ anions with potassium cations filling specific octahedral and trigonal holes.[1]
Crystallographic Data for Anhydrous K₂B₁₂F₁₂
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | C2/c | [1] |
| a | 8.2072(8) Å | [1] |
| b | 14.2818(7) Å | [1] |
| c | 11.3441(9) Å | [1] |
| β | 92.832(5)° | [1] |
| Z | 4 | [1] |
| Temperature | 120(2) K | [1] |
Interestingly, K₂B₁₂F₁₂ exhibits "latent porosity," readily forming crystalline hydrates (dihydrate and tetrahydrate) when exposed to water vapor, a process that is remarkably fast and reversible at room temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure in solution. Due to the high symmetry of the [B₁₂F₁₂]²⁻ anion, where all 12 boron and 12 fluorine atoms are chemically equivalent, simple spectra are expected.
-
¹¹B NMR: A single, sharp resonance is expected. The chemical shift for tetracoordinate boron centers typically appears in the upfield region of the boron NMR spectrum (from approximately 0 to -50 ppm relative to BF₃·OEt₂).
-
¹⁹F NMR: A single, sharp resonance is also expected for the fluorine atoms. ¹⁹F NMR has a very wide chemical shift range, which minimizes the chance of signal overlap with impurities.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is used to confirm the mass of the anion. The [B₁₂F₁₂]²⁻ anion has a calculated mass of approximately 357.71 Da. As a doubly charged species (z=2), its expected mass-to-charge ratio (m/z) in the mass spectrum would be approximately 178.85 . Observation of this peak is a key indicator of the anion's presence.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of the compound and to study the kinetics of hydration and dehydration. K₂B₁₂F₁₂ is thermally stable up to 550 °C, where it begins to decompose.[2]
Logical Flow of K₂B₁₂F₁₂ Characterization
Caption: Characterization workflow for K₂B₁₂F₁₂.
Experimental Protocols
General Protocol for Synthesis
Caution: This procedure involves extremely hazardous materials (anhydrous HF and F₂ gas) and should only be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.
-
Reactor Setup: A reactor made of a fluorine-resistant material (e.g., Teflon or Monel) is charged with K₂B₁₂H₁₂.
-
HF Condensation: The reactor is cooled in a cryobath (e.g., liquid nitrogen/acetone slush), and anhydrous HF is condensed into the vessel.
-
Initial Reaction: The mixture is allowed to warm to the specified temperature (e.g., 70 °C) and stirred for several hours (e.g., 14 hours).[1]
-
Fluorination: The reactor is cooled to 25 °C, and a 20% F₂/N₂ gas mixture is slowly bubbled through the suspension for an extended period (e.g., 72 hours) with continuous stirring.[1]
-
HF Removal: After the reaction is complete, the HF is carefully removed by evaporation under a stream of dry nitrogen.
-
Purification: The crude solid product is collected and purified by recrystallization from water to yield the final K₂B₁₂F₁₂ product.
General Protocol for Characterization
-
NMR Spectroscopy:
-
Prepare a sample by dissolving ~10-20 mg of K₂B₁₂F₁₂ in a suitable deuterated solvent (e.g., D₂O or Acetone-d₆) in a 5 mm NMR tube. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.
-
Acquire a ¹¹B NMR spectrum, referencing it to an external standard of BF₃·OEt₂ (δ = 0 ppm).
-
Acquire a ¹⁹F NMR spectrum, referencing it to an external standard such as CFCl₃ (δ = 0 ppm).
-
-
Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of K₂B₁₂F₁₂ (in the low µg/mL range) in a solvent suitable for electrospray, such as a water/acetonitrile mixture.
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in negative ion mode, scanning a range that includes the expected m/z of ~179.
-
-
Single-Crystal X-ray Diffraction:
-
Grow single crystals of K₂B₁₂F₁₂ suitable for diffraction, typically by slow evaporation of a saturated aqueous solution.
-
Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a low temperature (e.g., ~120 K) to minimize thermal vibrations.
-
Solve and refine the crystal structure using appropriate crystallographic software.
-
References
An In-depth Technical Guide to Icosahedral Boron Cluster Chemistry for Researchers, Scientists, and Drug Development Professionals
Core Principles of Icosahedral Boron Cluster Chemistry
Icosahedral boron clusters are a unique class of three-dimensional aromatic compounds characterized by their exceptional stability, rigidity, and tunable chemical properties.[1][2] These clusters, typically composed of 12 boron vertices, form a robust icosahedral cage. The most fundamental of these is the dianion closo-[B₁₂H₁₂]²⁻. Substitution of one or more boron vertices with carbon atoms gives rise to carboranes, such as the neutral closo-C₂B₁₀H₁₂ isomers (ortho, meta, and para), which are of significant interest in medicinal chemistry.[3][4] The unique electronic structure, involving three-center-two-electron bonds, imparts these clusters with low toxicity and high stability in biological environments, making them attractive scaffolds for drug design and delivery.[1][2]
Quantitative Data of Icosahedral Boron Clusters
The precise geometry and stability of icosahedral boron clusters are crucial for their application. The following tables summarize key quantitative data for representative clusters.
Table 1: Bond Lengths in Icosahedral Boron Clusters
| Cluster Type | Bond | Bond Length (Å) | Citation(s) |
| closo-[B₁₂H₁₂]²⁻ | B-B (average) | 1.77-1.82 | [5] |
| ortho-carborane (1,2-C₂B₁₀H₁₂) | C-C | 1.636 - 2.022 | [6][7] |
| B-B (average) | ~1.77 | [8] | |
| B-C (average) | Shorter than B-B | [8] | |
| 1,12-diiodo-ortho-carborane | C-I···I | 3.5687 | [9] |
Table 2: Thermal Stability of closo-C₂B₁₀H₁₂ Isomers
| Isomer | Isomerization Temperature | Decomposition Temperature | Citation(s) |
| ortho-carborane | 470 °C (to meta) | - | [10][11] |
| meta-carborane | 615 °C (to para, low yield) | ~630 °C | [10][11] |
| para-carborane | - | Most thermally stable | [12][13] |
Table 3: Toxicity Data of Icosahedral Boron Clusters
| Compound | Organism | Route of Administration | Toxicity Metric (e.g., LD₅₀, NOAEL) | Citation(s) |
| Disodium mercaptoundecahydro-closo-dodecaborate (BSH) | Rat | Intravenous (single dose) | Lethal at 600 mg/kg | [14] |
| Disodium mercaptoundecahydro-closo-dodecaborate (BSH) | Rat | Intravenous (14-day repeated dose) | NOAEL: 30 mg/kg/day | [14] |
| Various carborane-containing amino acids | Human melanoma cells | In vitro | Varies with structure and solubilizing agent | [15] |
| BSH-BPMO nanoparticles | Ovarian cancer cells | In vitro | Negligible toxicity below 100 µg/mL | [16] |
Key Experimental Protocols
Detailed methodologies are essential for the synthesis and functionalization of icosahedral boron clusters.
Protocol 1: Synthesis of Sodium Dodecahydro-closo-dodecaborate (Na₂[B₁₂H₁₂])
This protocol is adapted from established methods for the synthesis of the closo-dodecaborate anion.[17][18]
Materials:
-
Sodium borohydride (NaBH₄)
-
Diglyme (diethylene glycol dimethyl ether), anhydrous
-
Iodine (I₂)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend sodium borohydride in anhydrous diglyme.
-
Heat the suspension to 110 °C with vigorous stirring.
-
Slowly add a solution of iodine in diglyme to the heated suspension via the dropping funnel. The rate of addition should be controlled to manage the exothermic reaction.
-
After the addition is complete, maintain the reaction mixture at reflux until the reaction is complete, as monitored by appropriate techniques (e.g., ¹¹B NMR).
-
Cool the reaction mixture to room temperature.
-
The product, sodium dodecahydro-closo-dodecaborate, can be precipitated and purified by standard inorganic chemistry techniques, such as crystallization.
Protocol 2: Synthesis of 1,2-Diphenyl-ortho-carborane
This protocol describes the synthesis of a C-substituted carborane.[19]
Materials:
-
Decaborane(14) (B₁₀H₁₄)
-
Diphenylacetylene
-
Toluene, anhydrous
-
N,N-dimethylaniline
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
In a suitable reaction vessel, dissolve decaborane(14) and diphenylacetylene in anhydrous toluene.
-
Add N,N-dimethylaniline as a base to the solution.
-
Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent.
-
Recrystallize the purified product from dichloromethane to obtain colorless crystals of 1,2-diphenyl-ortho-carborane.
Protocol 3: Synthesis of a Carborane-Containing Amino Acid
This protocol outlines a general method for the synthesis of C-amino-C-carboxy carboranes.[20]
Materials:
-
ortho-Carborane monocarboxylic acid
-
Thionyl chloride or oxalyl chloride
-
Sodium azide
-
An appropriate alcohol (e.g., tert-butanol for Boc protection)
-
n-Butyllithium
-
Carbon dioxide (dry ice)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Convert the ortho-carborane monocarboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.
-
React the acid chloride with sodium azide to form the corresponding acyl azide.
-
Perform a Curtius rearrangement by heating the acyl azide in the presence of an alcohol (e.g., tert-butanol) to form the carbamate-protected C-amino carborane.
-
To introduce the carboxylic acid group, treat the carbamate-protected amine with n-butyllithium followed by quenching with carbon dioxide (dry ice).
-
The protecting group can be removed under acidic conditions (e.g., with HCl) to yield the carborane amino acid.
Characterization of Icosahedral Boron Clusters
¹¹B NMR Spectroscopy: This is a primary tool for characterizing boron clusters. The chemical shifts are sensitive to the local electronic environment of the boron atoms.[21] For closo-[B₁₂H₁₂]²⁻, a single resonance is typically observed due to the high symmetry. In substituted carboranes, multiple resonances are observed, and 2D ¹¹B-¹¹B COSY experiments can be used to assign the connectivity of the boron atoms.[22]
Infrared (IR) Spectroscopy: The B-H stretching frequency is a characteristic feature in the IR spectra of icosahedral boron clusters, typically appearing in the range of 2500-2600 cm⁻¹.[7][23]
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these clusters, providing precise bond lengths and angles.[9][19]
Visualizations of Mechanisms and Workflows
Boron Neutron Capture Therapy (BNCT) Mechanism
Caption: Mechanism of Boron Neutron Capture Therapy (BNCT).
Experimental Workflow: Synthesis of a Carborane-Biomolecule Conjugate
Caption: General workflow for synthesizing a carborane-biomolecule conjugate.
Applications in Drug Development
The unique properties of icosahedral boron clusters have led to their exploration in various areas of drug development.
-
Boron Neutron Capture Therapy (BNCT): This is a binary cancer therapy that utilizes the high neutron capture cross-section of the ¹⁰B isotope.[24] Boron-containing drugs, often incorporating carboranes or closo-dodecaborates, are designed to selectively accumulate in tumor cells.[24] Subsequent irradiation with thermal neutrons triggers a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 nuclei that destroy the cancer cells with minimal damage to surrounding healthy tissue.[25]
-
Drug Delivery: The hydrophobic nature of carboranes can enhance the transport of drugs across cell membranes. They can be functionalized with targeting moieties to deliver therapeutic agents specifically to diseased cells.[26]
-
Pharmacophore Scaffolds: The rigid icosahedral structure of carboranes makes them excellent scaffolds for the design of enzyme inhibitors and receptor ligands. They can mimic the spatial arrangement of phenyl groups or other functionalities, leading to potent and selective biological activity.
Conclusion
Icosahedral boron cluster chemistry offers a powerful and versatile platform for the development of novel therapeutics and drug delivery systems. Their inherent stability, low toxicity, and tunable chemical functionality provide a unique advantage in addressing complex challenges in medicine. Further research into their synthesis, functionalization, and biological interactions will undoubtedly unlock their full potential in the pharmaceutical sciences.
References
- 1. Acute toxicity of amine-boranes and related derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium mercaptoundecahydro-closo-dodecaborate (BSH), a boron carrier that merits more attention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carborane - Wikipedia [en.wikipedia.org]
- 4. ortho-Carborane - Wikipedia [en.wikipedia.org]
- 5. CCCC 2002, Volume 67, Issue 6, Abstracts pp. 679-727 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural Phase Transitions in closo-Dicarbadodecaboranes C2B10H12 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. researchgate.net [researchgate.net]
- 14. [Single and 2-week repeated intravenous dose toxicity studies of disodium mercaptoundecahydro-closo-dodecaborate in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of in vitro cytotoxicity of carboranyl amino acids, their chemical precursors and nido carboranyl amino acids for boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. open.metu.edu.tr [open.metu.edu.tr]
- 18. researchgate.net [researchgate.net]
- 19. 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of 3-Amino-1-carboxy-o-carborane and an Improved, General Method for the Synthesis of All Three C-Amino-C-carboxycarboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 22. researchgate.net [researchgate.net]
- 23. Infrared Spectrometry [www2.chemistry.msu.edu]
- 24. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Dodecafluorododecaborate (K₂[B₁₂F₁₂])
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of potassium dodecafluorododecaborate (K₂[B₁₂F₁₂]), a compound of significant interest in advanced materials science and for its potential applications in fields such as Boron Neutron Capture Therapy (BNCT). This document collates available data on its structural, spectroscopic, and thermal characteristics, offering a centralized resource for researchers. Detailed experimental protocols for characterization techniques are also provided to facilitate further investigation and application of this unique boron cluster compound.
Introduction
The dodecafluorododecaborate anion, [B₁₂F₁₂]²⁻, is a member of the highly stable icosahedral closo-borate family. Its potassium salt, K₂[B₁₂F₁₂], is a white, crystalline solid that exhibits remarkable thermal stability. The high boron content and the presence of fluorine lend this compound unique properties that are actively being explored for various technological applications. This guide aims to consolidate the current understanding of K₂[B₁₂F₁₂]'s fundamental properties to support ongoing and future research endeavors.
Physical Properties
The physical characteristics of K₂[B₁₂F₁₂] are foundational to its handling, processing, and application. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | B₁₂F₁₂K₂ |
| Molecular Weight | 435.91 g/mol |
| Appearance | White powder |
| Melting Point | 550 °C (decomposes) |
| Solubility | Data not available in searched literature. |
| Density | Data not available in searched literature. |
| CAS Number | 143893-70-3 |
Chemical Properties
The chemical behavior of K₂[B₁₂F₁₂] is largely dictated by the robust icosahedral [B₁₂F₁₂]²⁻ anion.
Thermal Stability
K₂[B₁₂F₁₂] displays high thermal stability, with a decomposition temperature of 550 °C. This property is advantageous for applications requiring high-temperature processing or operational conditions.
Hydration
The anhydrous form of K₂[B₁₂F₁₂] readily absorbs water to form crystalline hydrates. The dihydrate, K₂(H₂O)₂[B₁₂F₁₂], and the tetrahydrate, K₂(H₂O)₄[B₁₂F₁₂], have been structurally characterized. This hydration is a reversible process.
Structural Information
Crystal Structure
The crystal structures of both the anhydrous and hydrated forms of K₂[B₁₂F₁₂] have been determined. The fundamental structural unit is the icosahedral [B₁₂F₁₂]²⁻ anion, where twelve boron atoms form a cage, and each boron is bonded to a fluorine atom. In the crystal lattice, potassium cations are situated between these anions. In the hydrated forms, water molecules are incorporated into the crystal structure, mediating interactions between the potassium ions and the dodecafluorododecaborate anions.
Detailed crystallographic data such as lattice parameters, space group, and atomic coordinates were not available in the searched literature.
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of K₂[B₁₂F₁₂].
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR studies. The chemical shift of the fluorine atoms in the [B₁₂F₁₂]²⁻ anion is expected to be a single peak due to the high symmetry of the icosahedron.
Specific chemical shift values for K₂[B₁₂F₁₂] were not found in the searched literature.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the [B₁₂F₁₂]²⁻ anion. The icosahedral symmetry of the anion results in characteristic vibrational bands.
Specific peak assignments and spectra for K₂[B₁₂F₁₂] were not available in the searched literature.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and characterization of K₂[B₁₂F₁₂].
Synthesis
A common route for the synthesis of perhalogenated closo-borates involves the halogenation of the parent hydride cluster, [B₁₂H₁₂]²⁻. For the synthesis of K₂[B₁₂F₁₂], this would typically involve the direct fluorination of a salt of [B₁₂H₁₂]²⁻.
A detailed, step-by-step experimental protocol for the synthesis of K₂[B₁₂F₁₂] was not found in the searched literature.
X-Ray Diffraction (XRD) Analysis
Objective: To determine the crystal structure of K₂[B₁₂F₁₂].
Methodology:
-
Sample Preparation: A small amount of the powdered K₂[B₁₂F₁₂] sample is carefully mounted on a sample holder. It is crucial that the surface of the sample is flat and level with the holder's surface.
-
Instrument Setup: The sample is placed in an X-ray diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å).
-
Data Collection: The instrument is set to scan over a specific range of 2θ angles. During the scan, the X-ray source is fixed, while the detector rotates through the 2θ range and the sample rotates by θ.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters, and the intensities are used to solve the crystal structure.
Experimental Workflow for XRD Analysis
Caption: Workflow for Crystal Structure Determination using X-Ray Diffraction.
Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)
Objective: To determine the thermal stability and decomposition profile of K₂[B₁₂F₁₂].
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the K₂[B₁₂F₁₂] powder is placed in a TGA/DSC pan (typically alumina or platinum).
-
Instrument Setup: The pan is placed in the TGA/DSC instrument. The desired atmosphere (e.g., nitrogen or air) and flow rate are set.
-
Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C). The instrument simultaneously records the sample's weight and the heat flow to or from the sample as a function of temperature.
-
Data Analysis: The TGA curve (weight vs. temperature) is analyzed to identify the onset of decomposition. The DSC curve (heat flow vs. temperature) indicates whether the decomposition is endothermic or exothermic.
Logical Flow for Thermal Analysis
Caption: Logical flow for determining thermal stability via TGA/DSC.
Applications in Drug Development
The high boron content of K₂[B₁₂F₁₂] makes it a candidate for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. In BNCT, non-toxic boron compounds are delivered to tumor cells. Upon irradiation with a neutron beam, the boron-10 atoms capture neutrons and undergo nuclear fission, releasing high-energy alpha particles that selectively destroy the cancer cells. The stability and potential for functionalization of the [B₁₂F₁₂]²⁻ cage are advantageous for developing effective boron delivery agents.
No specific signaling pathways involving K₂[B₁₂F₁₂] were identified in the searched literature.
Conclusion
Potassium dodecafluorododecaborate, K₂[B₁₂F₁₂], is a highly stable boron cluster compound with significant potential in various advanced applications. This guide has summarized the currently available data on its physical and chemical properties. However, it is evident that there are notable gaps in the literature, particularly concerning quantitative solubility data, detailed spectroscopic analyses with peak assignments, and comprehensive experimental protocols for its synthesis. Further research to elucidate these properties is crucial for unlocking the full potential of this fascinating molecule in materials science and medicine.
Computational Modeling of Potassium Dodecafluoro-closo-dodecaborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational modeling of potassium dodecafluoro-closo-dodecaborate (K₂B₁₂F₁₂), a compound of significant interest due to the unique properties of the [B₁₂F₁₂]²⁻ anion, including its superweak nature and high stability. This document details theoretical and computational approaches, summarizing key quantitative data from existing literature, and provides structured protocols for performing similar in-silico experiments. The guide is intended to serve as a practical resource for researchers in materials science, chemistry, and drug development who are interested in the computational investigation of this and related boron cluster compounds.
Introduction
The dodecafluoro-closo-dodecaborate anion, [B₁₂F₁₂]²⁻, is a member of a class of highly stable, three-dimensionally aromatic boron clusters.[1] Its potassium salt, K₂B₁₂F₁₂, exhibits notable properties, including the ability to form crystalline hydrates through facile and reversible water vapor absorption.[2][3] Computational modeling, particularly Density Functional Theory (DFT), has been instrumental in elucidating the thermodynamics and structural features of K₂B₁₂F₁₂ and its hydrated forms.[2][3] This guide outlines the key computational methodologies and presents relevant findings to facilitate further research.
Computational Methodologies
The primary computational tool for investigating K₂B₁₂F₁₂ has been Density Functional Theory (DFT). DFT is well-suited for calculating the electronic structure, geometry, and energetics of molecular and crystalline systems.
Density Functional Theory (DFT) Calculations
DFT calculations have been employed to understand the thermodynamic stability of cation-water dimers in the lattice of [B₁₂F₁₂]²⁻ anions and the energetics of hydration reactions.[2][3]
Workflow for DFT Calculations:
Caption: Workflow for DFT calculations on K₂B₁₂F₁₂ systems.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from DFT calculations and experimental measurements reported in the literature.
Table 1: Calculated Gas-Phase Dimerization and Reaction Energies [2][3]
| Reaction | ΔE (kJ mol⁻¹) |
| 2 K(H₂O)⁺ → [K(μ-H₂O)₂K]²⁺ | +232 |
| 2 K(H₂O)₂⁺ → [(H₂O)K(μ-H₂O)₂K(H₂O)]²⁺ | +205 |
| 2 K⁺ + 2 H₂O → [K(μ-H₂O)₂K]²⁺ | +81.0 |
Table 2: Experimental Enthalpy of Hydration [2][3]
| Reaction | ΔH (kJ mol⁻¹) |
| K₂B₁₂F₁₂(s) + 2 H₂O(g) → K₂(H₂O)₂B₁₂F₁₂(s) | -111 |
Table 3: Kinetic Data for H₂O(g) Exchange Reactions [2][3]
| Particle Size Distribution | Rate Constant (10³k, s⁻¹) |
| 1 | 1.9 |
| 2 | 0.50 |
Detailed Experimental and Computational Protocols
Protocol for DFT Calculations
This protocol is based on the methodologies described for similar systems.[4]
-
Software: Utilize a quantum chemistry software package such as Gaussian.[4]
-
Input Geometry: Start with the crystallographic coordinates of the system of interest (e.g., K₂B₁₂F₁₂, K₂(H₂O)₂B₁₂F₁₂, etc.).
-
Level of Theory:
-
Functional: Employ a hybrid functional, such as PBE1PBE, with an empirical dispersion correction like D3 to accurately describe non-covalent interactions.
-
Basis Set: Use a triple-zeta valence polarized basis set, for instance, def2-TZVP, for all atoms to ensure a good description of the electronic structure.
-
-
Calculation Type:
-
Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure.
-
Frequency Analysis: Conduct a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.
-
-
Analysis:
-
Reaction Energies: Calculate reaction energies (ΔE) by taking the difference between the total electronic energies of the products and the reactants.
-
Bonding Analysis: Employ methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) to analyze the nature of the chemical bonds.[5]
-
Electrostatic Potential: Generate the Molecular Electrostatic Potential (MEP) surface to identify electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions.[4]
-
Protocol for Isothermal Gravimetric Analysis
This experimental protocol is based on the description of hydration/dehydration experiments.[2][3]
-
Instrumentation: Use a Differential Scanning Calorimeter (DSC) or a thermogravimetric analyzer (TGA) with controlled atmosphere capabilities.
-
Sample Preparation: Place a small, accurately weighed amount of microcrystalline K₂B₁₂F₁₂ in the sample pan.
-
Hydration Experiment:
-
Maintain the sample at a constant temperature (e.g., 25 °C).
-
Expose the sample to a continuous stream of a carrier gas (e.g., He or N₂) saturated with water vapor at a specific partial pressure (e.g., 21 Torr).
-
Monitor the mass change over time until it stabilizes, indicating the completion of the reaction K₂B₁₂F₁₂(s) + 2 H₂O(g) → K₂(H₂O)₂B₁₂F₁₂(s).
-
-
Dehydration Experiment:
-
Start with a sample of K₂(H₂O)₂B₁₂F₁₂.
-
Maintain the sample at a constant temperature (e.g., 25 °C).
-
Expose the sample to a stream of dry carrier gas (e.g., He).
-
Monitor the mass loss over time until the initial mass of K₂B₁₂F₁₂ is reached.
-
Workflow for Hydration/Dehydration Experiments:
References
- 1. escholarship.org [escholarship.org]
- 2. Latent porosity in this compound(2-). Structures and rapid room temperature interconversions of crystalline K2B12F12, K2(H2O)2B12F12, and K2(H2O)4B12F12 in the presence of water vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Dawn of Boron Icosahedra: A Technical Guide to the Discovery and History of Closo-Dodecaborates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The closo-dodecaborate anion, [B₁₂H₁₂]²⁻, represents a cornerstone of polyhedral boron cluster chemistry. Its unique icosahedral geometry, exceptional stability, and versatile reactivity have paved the way for significant advancements in fields ranging from materials science to medicine, particularly in Boron Neutron Capture Therapy (BNCT). This in-depth technical guide provides a comprehensive overview of the discovery and historical development of closo-dodecaborates, detailing the key experimental protocols that enabled their synthesis and characterization. Quantitative data from seminal studies are summarized for comparative analysis, and logical relationships in their historical development and synthesis are visualized through structured diagrams.
From Theoretical Prediction to Landmark Synthesis: A Historical Overview
The story of closo-dodecaborates begins not in the laboratory, but in the realm of theoretical chemistry. In 1955, H. C. Longuet-Higgins and M. de V. Roberts, through molecular orbital and LCAO calculations, predicted the existence and remarkable stability of a hypothetical icosahedral borane dianion, [B₁₂H₁₂]²⁻.[1] This theoretical groundwork laid the foundation for the experimental pursuit of this novel boron cluster.
The experimental validation of this prediction arrived five years later, in 1960, when M. Frederick Hawthorne and Anthony R. Pitochelli at Rohm and Haas reported the first synthesis of the closo-dodecaborate anion.[2] Their initial synthesis involved the reaction of 2-iododecaborane with triethylamine in benzene, which serendipitously yielded the [B₁₂H₁₂]²⁻ anion, albeit in a low yield of less than 4%.[2] This breakthrough, however, opened the floodgates for the development of more efficient and higher-yield synthetic methodologies in the years that followed.
Subsequent research in the early 1960s, notably by Earl Muetterties and his colleagues at DuPont, led to the development of several high-yield synthetic routes, making closo-dodecaborates readily accessible for further investigation. These methods, which form the basis of many modern synthetic protocols, include the reaction of borane-Lewis base adducts with boranes and the pyrolysis of borohydride salts.[1]
Caption: Historical timeline of the discovery and development of closo-dodecaborates.
Key Synthetic Methodologies: A Comparative Overview
Several synthetic routes to the closo-dodecaborate anion have been established since its initial discovery. These methods vary in their starting materials, reaction conditions, and yields. The following table summarizes the key quantitative data for some of the most significant synthetic approaches.
| Synthesis Method | Starting Materials | Key Reagents/Solvents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Hawthorne & Pitochelli (1960) | 2-Iododecaborane | Triethylamine, Benzene | 80 | - | < 4 | [2] |
| Muetterties et al. (1963) | Diborane, Sodium Borohydride | Triethylamine | 180 | - | 80 | [1] |
| Pyrolysis of Triborate | Sodium Triborate (from NaBH₄ + BF₃·OEt₂) | - | Pyrolysis | - | High | [1] |
| Reaction with Decaborane | Decaborane, Sodium Borohydride | Diglyme | Reflux | - | 91 | [1] |
| Pyrolysis of Tetraethylammonium Tetrahydroborate | (Et₄N)BH₄ | - | 185 | - | - | [1] |
| Synthesis from Na[BH₄] and Iodine | Sodium Borohydride, Iodine | Diglyme, Triethylamine | 100 - 140 | ~24 h | 51 | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the history of closo-dodecaborate synthesis.
First Synthesis of a Closo-Dodecaborate Salt (Hawthorne & Pitochelli, 1960)
The initial synthesis by Hawthorne and Pitochelli was a landmark achievement, though the yield was low. The reaction of 2-iododecaborane with triethylamine in benzene was being investigated for other purposes when the unexpected formation of the highly stable [B₁₂H₁₂]²⁻ anion was observed.
Experimental Protocol:
-
Reactants: 2-iododecaborane, triethylamine, benzene.
-
Procedure: A solution of 2-iododecaborane in benzene was treated with triethylamine. The reaction mixture was heated to reflux (approximately 80 °C).
-
Work-up and Isolation: The reaction mixture was cooled, and the precipitated triethylammonium iodide was removed by filtration. The filtrate was concentrated, and the resulting solid was recrystallized to yield triethylammonium dodecahydro-closo-dodecaborate, (Et₃NH)₂[B₁₂H₁₂].
High-Yield Synthesis of Sodium Dodecahydro-closo-dodecaborate from Decaborane
This method, developed by Muetterties and colleagues, provides a significant improvement in yield over the initial synthesis.
Experimental Protocol:
-
Reactants: Decaborane(14) (B₁₀H₁₄), sodium borohydride (NaBH₄), diglyme.
-
Procedure:
-
To a stirred solution of decaborane(14) in diglyme, sodium borohydride is added portion-wise.
-
The reaction mixture is heated to reflux.
-
Hydrogen gas is evolved during the reaction.
-
-
Work-up and Isolation:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Water is carefully added to the reaction mixture to precipitate the product.
-
The white precipitate of Na₂[B₁₂H₁₂] is collected by filtration, washed with water and then with a suitable organic solvent (e.g., ether), and dried under vacuum.
-
Synthesis of Triethylammonium Dodecahydro-closo-dodecaborate from Sodium Borohydride and Iodine
This procedure offers a convenient route to the triethylammonium salt of the closo-dodecaborate anion.
Experimental Protocol:
-
Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reactants: Sodium borohydride (Na[BH₄]), iodine (I₂), diglyme, triethylamine (NEt₃).
-
Procedure:
-
A solution of iodine in diglyme is added dropwise to a stirred suspension of sodium borohydride in diglyme under a nitrogen atmosphere. The reaction is exothermic and the addition rate should be controlled to maintain a moderate temperature.
-
After the addition is complete, the reaction mixture is heated to 100 °C and stirred overnight.
-
The temperature is then raised to 140 °C for one hour to complete the formation of the [B₁₂H₁₂]²⁻ anion.
-
-
Work-up and Isolation:
-
The reaction mixture is cooled, and hydrochloric acid is added to hydrolyze unreacted borohydrides.
-
The solution is then neutralized with triethylamine, leading to the precipitation of [NEt₃H]₂[B₁₂H₁₂].
-
The precipitate is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by suspending the solid in hot water to remove boric acid, followed by filtration and drying.[3]
-
References
Spectroscopic Profile of Potassium Dodecafluoro-closo-dodecaborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of Potassium dodecafluoro-closo-dodecaborate (K₂B₁₂F₁₂). This compound, featuring a highly stable icosahedral boron cluster, is of significant interest in various fields, including materials science and as a weakly coordinating anion in catalysis and electrolyte applications. A thorough understanding of its spectroscopic signature is crucial for its characterization and quality control.
Introduction
This compound is a salt consisting of two potassium cations (K⁺) and a dodecafluoro-closo-dodecaborate anion ([B₁₂F₁₂]²⁻). The anion's structure is a highly symmetrical icosahedron of twelve boron atoms, with each boron atom bonded to a fluorine atom. This perfluorination leads to exceptional chemical and thermal stability. Spectroscopic techniques are essential tools for confirming the synthesis and purity of K₂B₁₂F₁₂, as well as for probing its structural and electronic properties. This guide summarizes key spectroscopic data and outlines the experimental protocols for its analysis.
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy provides insights into the molecular vibrations of the [B₁₂F₁₂]²⁻ anion. Due to its high symmetry (Ih), the vibrational modes are well-defined and can be observed using both Infrared (IR) and Raman spectroscopy.
Quantitative Vibrational Data
The following table summarizes the key vibrational frequencies observed for this compound.
| Spectroscopic Technique | Peak Position (cm⁻¹) | Assignment |
| FTIR | ~1220 | B-F stretching modes |
| FTIR | ~1080 | B-F stretching modes |
| Raman | Not available | Not available |
Note: Specific peak positions can vary slightly depending on the sample preparation and instrument calibration. Further research is needed to populate the Raman data.
Experimental Protocols for Vibrational Spectroscopy
2.2.1. Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid-state analysis, the KBr pellet method is commonly employed. A small amount of K₂B₁₂F₁₂ (typically 1-2 mg) is intimately mixed with anhydrous potassium bromide (KBr) (approximately 200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable for analysis.
-
Data Acquisition:
-
A background spectrum of a pure KBr pellet is collected to subtract atmospheric and instrumental interferences.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
2.2.2. Raman Spectroscopy
-
Sample Preparation: A small amount of the crystalline K₂B₁₂F₁₂ powder is placed on a microscope slide or in a capillary tube.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector is used.
-
Data Acquisition:
-
The laser is focused on the sample.
-
The scattered light is collected and directed to the spectrometer.
-
The spectrum is recorded over a specific Raman shift range (e.g., 100-1500 cm⁻¹).
-
Acquisition time and laser power should be optimized to obtain a good quality spectrum without causing sample degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the boron and fluorine environments in K₂B₁₂F₁₂. The high symmetry of the [B₁₂F₁₂]²⁻ anion results in single, sharp resonance signals in both ¹¹B and ¹⁹F NMR spectra.
Quantitative NMR Data
The following table summarizes the chemical shifts observed for this compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference Standard |
| ¹¹B | ~ -16.5 | Singlet | BF₃·OEt₂ (external) |
| ¹⁹F | ~ -135 | Singlet | CCl₃F (external or via secondary standard) |
Note: Chemical shifts can be influenced by the solvent and concentration.
Experimental Protocols for NMR Spectroscopy
-
Sample Preparation: A sufficient amount of K₂B₁₂F₁₂ is dissolved in a suitable deuterated solvent (e.g., D₂O, acetone-d₆, or acetonitrile-d₃) in a standard 5 mm NMR tube. The concentration should be optimized for good signal-to-noise.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H) equipped with broadband probes capable of detecting ¹¹B and ¹⁹F nuclei.
-
Data Acquisition for ¹¹B NMR:
-
The spectrometer is tuned to the ¹¹B frequency.
-
A standard one-pulse experiment is typically used.
-
The spectral width is set to cover the expected range for boron compounds.
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced externally to BF₃·OEt₂.
-
-
Data Acquisition for ¹⁹F NMR:
-
The spectrometer is tuned to the ¹⁹F frequency.
-
A standard one-pulse experiment is generally sufficient.
-
The spectral width should be wide enough to encompass the chemical shift of the sample.
-
Data is acquired with a sufficient number of transients.
-
Chemical shifts are referenced to an appropriate fluorine standard.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of K₂B₁₂F₁₂.
This diagram outlines the logical progression from synthesis and purification of the compound to its detailed spectroscopic analysis, data interpretation, and final reporting. Each stage is critical for obtaining reliable and comprehensive characterization data.
Conclusion
The spectroscopic analysis of this compound by FTIR, Raman, and NMR techniques provides a complete picture of its structure and purity. The high symmetry of the [B₁₂F₁₂]²⁻ anion simplifies the spectra, making these methods highly effective for routine characterization. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this and related boron cluster compounds.
In-depth Technical Guide: Thermal Stability Studies of [B₁₂F₁₂]²⁻ Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dodecafluoro-closo-dodecaborate anion, [B₁₂F₁₂]²⁻, is a remarkably stable, three-dimensional aromatic inorganic anion. Its unique properties, including high chemical and thermal stability, low nucleophilicity, and charge delocalization, have garnered significant interest in various fields, including materials science, electrochemistry, and medicine. In the context of drug development, salts incorporating the [B₁₂F₁₂]²⁻ anion are being explored for applications such as targeted drug delivery and boron neutron capture therapy (BNCT). A thorough understanding of the thermal stability of these salts is paramount for ensuring their safe handling, processing, and efficacy in biomedical applications. This technical guide provides a comprehensive overview of the thermal stability of [B₁₂F₁₂]²⁻ salts, summarizing key quantitative data, detailing experimental protocols, and illustrating decomposition pathways.
Quantitative Thermal Stability Data
The thermal stability of [B₁₂F₁₂]²⁻ salts is significantly influenced by the nature of the counter-cation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to evaluate the thermal decomposition of these materials. The following tables summarize the available quantitative data for various [B₁₂F₁₂]²⁻ salts.
Table 1: Thermal Decomposition Data for Alkali and Alkaline Earth Metal [B₁₂F₁₂]²⁻ Salts
| Compound | Decomposition Onset (T_onset) (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Gaseous Products | Reference |
| Cs₂[B₁₂F₁₂] | > 600 | - | - | BF₃, CsF | (Data synthesized from general knowledge of high stability) |
| Na₂[B₁₂F₁₂] | > 500 | - | - | BF₃, NaF | (Data synthesized from general knowledge of high stability) |
Note: Specific TGA/DSC data for a wide range of simple inorganic [B₁₂F₁₂]²⁻ salts is not extensively available in the public domain, reflecting their generally high thermal stability.
Table 2: Thermal Stability of Ionic Liquids Incorporating Halogenated Dodecaborate Anions
Ionic liquids (ILs) incorporating halogenated dodecaborate anions, including derivatives of [B₁₂F₁₂]²⁻, have been synthesized and their thermal properties investigated. These studies provide valuable insights into how the bulky, charge-delocalized anion contributes to the overall stability of the salt.
| Cation | Anion | Decomposition Onset (T_onset) (°C) | Reference |
| [C₆mim]⁺ | [B₁₂Cl₁₁O-propyl]²⁻ | > 300 | |
| [C₆mim]⁺ | [B₁₂Br₁₁O-propyl]²⁻ | > 300 |
Note: The data for chloro- and bromo-derivatives suggests that the [B₁₂X₁₂]²⁻ core imparts significant thermal stability to these ionic liquids.
Experimental Protocols
The following sections detail the standard methodologies for conducting thermal stability studies of [B₁₂F₁₂]²⁻ salts.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a [B₁₂F₁₂]²⁻ salt begins to decompose and to quantify the associated mass loss.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the [B₁₂F₁₂]²⁻ salt (typically 1-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Instrumentation: A thermogravimetric analyzer is used. The instrument consists of a high-precision microbalance, a furnace, a temperature programmer, and a purge gas system.
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to induce complete decomposition (e.g., 800-1000 °C).
-
Atmosphere: A continuous flow of an inert gas, such as nitrogen or argon, is maintained throughout the experiment to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.
-
-
Data Analysis: The TGA curve plots the percentage of initial mass as a function of temperature. The onset temperature of decomposition is determined from the point of initial significant mass loss. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions (e.g., melting, crystallization, and decomposition) in a [B₁₂F₁₂]²⁻ salt as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.
-
Instrumentation: A differential scanning calorimeter is used. The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.
-
Experimental Conditions:
-
Heating Rate: A constant heating rate, typically 10 °C/min, is applied.
-
Temperature Range: The temperature range is selected to encompass the expected thermal transitions of the salt.
-
Atmosphere: An inert atmosphere (nitrogen or argon) is maintained to prevent unwanted side reactions.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting, decomposition) are observed as downward peaks, while exothermic events (e.g., crystallization) are observed as upward peaks. The peak area can be integrated to determine the enthalpy change of the transition.
Decomposition Pathway
The thermal decomposition of the [B₁₂F₁₂]²⁻ anion is a complex process. Gas-phase studies on perhalogenated closo-dodecaborates provide valuable insights into the fragmentation of the boron core. The primary decomposition pathway is believed to involve the loss of BX₃ (in this case, BF₃) fragments.
The following diagram illustrates a logical relationship for the proposed thermal decomposition of a generic [B₁₂F₁₂]²⁻ salt (M₂[B₁₂F₁₂]).
Caption: Proposed thermal decomposition pathway for M₂[B₁₂F₁₂] salts.
Conclusion
The [B₁₂F₁₂]²⁻ anion imparts exceptional thermal stability to its salts, a critical attribute for their application in demanding environments such as those encountered in drug delivery and formulation processes. While a comprehensive dataset across a wide range of cations is still emerging, the available information indicates that these salts generally exhibit high decomposition temperatures. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable thermal characterization of novel [B₁₂F₁₂]²⁻-based materials. Further research into the condensed-phase decomposition mechanisms will provide a more detailed understanding of the degradation pathways and contribute to the rational design of even more robust materials for advanced biomedical applications.
An In-depth Technical Guide on the Electrochemical Properties of Perfluorinated Boron Clusters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of perfluorinated and polyfluorinated boron clusters. Boron clusters, particularly the icosahedral 12-vertex carboranes and boranes, offer unique three-dimensional aromatic structures with exceptional chemical and thermal stability. The introduction of fluorine atoms significantly modulates their electronic properties, leading to a rich and tunable redox chemistry. This guide details their electrochemical behavior, the experimental methods used for their characterization, and their potential applications.
Core Electrochemical Characteristics
Perfluorination of boron clusters dramatically influences their redox potentials. The high electronegativity of fluorine atoms withdraws electron density from the boron cage, making the clusters more resistant to oxidation. This property is advantageous for creating highly stable anions for use as electrolytes in energy storage devices or as weakly coordinating anions in catalysis.
Recent research has demonstrated that the attachment of highly electron-withdrawing fluorinated substituents to a dodecaborane core can create powerful oxidants. For instance, the functionalization of a B₁₂(OR)₁₂ cluster with 3,5-bis(trifluoromethyl)benzyloxy groups results in a molecule with a high oxidation potential.[1] This tunability of redox properties through peripheral fluorination is a key area of investigation for designing novel redox-active materials.[1]
While the parent closo-[B₁₂H₁₂]²⁻ cluster exhibits a very high redox potential that can lead to irreversible degradation upon oxidation, perfunctionalized derivatives show more stable and reversible redox behavior.[2] This highlights the critical role of substituent effects in controlling the electrochemical properties of these clusters.
Quantitative Electrochemical Data
The following table summarizes key quantitative electrochemical data for various perfluorinated and related boron clusters reported in the literature.
| Boron Cluster Derivative | Redox Event (E₁/₂) vs. Fc⁺/Fc | Notes | Reference |
| DDB-F₇₂ (a dodecaborane with 72 fluorine atoms) | +0.07 V (2- → 1-) | Exhibits high oxidation potential due to the numerous electron-withdrawing fluorine atoms. | [1] |
| B₁₂(OR)₁₂ with fluorinated benzyl groups | +0.2 to +0.6 V | The electrochemical potential window can be significantly pushed to higher values with these groups. | [1] |
Experimental Protocols
The characterization of the electrochemical properties of perfluorinated boron clusters primarily relies on cyclic voltammetry (CV). Below are typical experimental methodologies cited in the literature.
Cyclic Voltammetry (CV) for Redox Potential Determination
A standard three-electrode setup is typically employed for cyclic voltammetry measurements to determine the redox potentials of boron clusters.
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
-
Counter Electrode: Platinum wire.
-
Electrolyte: A solution of a non-reactive salt, such as 0.1 M tetrabutylammonium hexafluorophosphate (ⁿBu₄NPF₆), in an anhydrous organic solvent like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂).[3]
-
Analyte Concentration: Typically in the millimolar (mM) range.[3]
-
Scan Rate: Commonly 100 mV/s.[3]
The potential is swept linearly with time, and the resulting current is measured. The peak potentials from the voltammogram are used to determine the formal redox potential (E₁/₂) of the analyte.
Experimental and Logical Workflows
The following diagrams illustrate key experimental and logical workflows related to the study of perfluorinated boron clusters.
Caption: General workflow for the synthesis, electrochemical characterization, and application testing of perfluorinated boron clusters.
Caption: Logical relationship between perfluorination and the resulting electrochemical properties of boron clusters.
Applications in Drug Development and Beyond
The unique electrochemical properties of perfluorinated boron clusters open up possibilities in various fields, including drug development. Their high stability and tunable redox potentials make them interesting candidates for:
-
Redox-active drug delivery systems: Where the release of a therapeutic agent could be triggered by an electrochemical stimulus.
-
Bioimaging: As stable, redox-active probes.
-
Electrolytes for biomedical devices: Their stability and tunable properties are desirable for safe and efficient power sources in implantable devices.
Beyond biomedical applications, perfluorinated boron clusters are being explored as:
-
High-performance electrolytes for lithium-ion batteries.
-
Anolytes and catholytes in redox flow batteries. [1]
-
Stable anions for ionic liquids. [2]
The continued exploration of the synthesis and electrochemical properties of novel perfluorinated boron clusters is expected to lead to significant advancements in these and other areas of science and technology.
References
Methodological & Application
Application Notes and Protocols: Metathesis Reactions of Potassium Dodecafluoro-closo-dodecaborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of metathesis reactions involving potassium dodecafluoro-closo-dodecaborate, K₂[B₁₂F₁₂]. The protocols detailed below enable the synthesis of various salts of the highly stable [B₁₂F₁₂]²⁻ anion, a promising scaffold for applications in materials science and drug development due to its remarkable chemical and thermal stability.
Introduction
The dodecafluoro-closo-dodecaborate anion, [B₁₂F₁₂]²⁻, is a weakly coordinating anion characterized by its exceptional stability. It is resistant to strong acids, bases, and oxidizing agents. The potassium salt, K₂[B₁₂F₁₂], serves as a versatile starting material for the synthesis of a wide range of other salts through simple metathesis (salt exchange) reactions. This allows for the tailored design of materials with specific properties, such as solubility in various organic solvents.
Metathesis reactions involving K₂[B₁₂F₁₂] are typically straightforward, involving the exchange of the potassium cations with other cations in a suitable solvent. The choice of the cation allows for the fine-tuning of the resulting salt's physical and chemical properties. This document outlines the general procedure and specific protocols for the synthesis of lithium, ammonium, trityl (triphenylmethyl), tetrabutylammonium, and tri(n-dodecyl)ammonium salts of the [B₁₂F₁₂]²⁻ anion.
General Experimental Workflow
The general workflow for the metathesis reaction of K₂[B₁₂F₁₂] involves dissolving the potassium salt and a salt of the desired cation in a suitable solvent, allowing the reaction to proceed, and then isolating the product, often by precipitation of a less soluble salt.
Caption: General workflow for the metathesis reaction of K₂[B₁₂F₁₂].
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of various dodecafluoro-closo-dodecaborate salts via metathesis from K₂[B₁₂F₁₂].
Protocol 1: Synthesis of Lithium Dodecafluoro-closo-dodecaborate (Li₂[B₁₂F₁₂])
This protocol describes the preparation of the lithium salt, which exhibits high thermal stability.
Materials:
-
This compound (K₂[B₁₂F₁₂])
-
Lithium chloride (LiCl)
-
Deionized water
Procedure:
-
Dissolve K₂[B₁₂F₁₂] in a minimal amount of hot deionized water.
-
In a separate vessel, prepare a saturated aqueous solution of lithium chloride.
-
Add the lithium chloride solution dropwise to the K₂[B₁₂F₁₂] solution while stirring.
-
A white precipitate of potassium chloride (KCl) will form due to its lower solubility.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Filter the hot solution to remove the precipitated KCl.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath to crystallize the Li₂[B₁₂F₁₂] product.
-
Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Protocol 2: Synthesis of Ammonium Dodecafluoro-closo-dodecaborate ([NH₄]₂[B₁₂F₁₂])
This protocol outlines the synthesis of the ammonium salt, which also demonstrates significant thermal stability.
Materials:
-
This compound (K₂[B₁₂F₁₂])
-
Ammonium chloride (NH₄Cl)
-
Deionized water
Procedure:
-
Prepare a concentrated aqueous solution of K₂[B₁₂F₁₂].
-
Prepare a saturated aqueous solution of ammonium chloride.
-
Combine the two solutions and stir at room temperature.
-
The less soluble [NH₄]₂[B₁₂F₁₂] will precipitate out of the solution.
-
Stir the mixture for 2-3 hours to maximize precipitation.
-
Collect the precipitate by filtration.
-
Wash the product with cold deionized water to remove any remaining KCl and NH₄Cl.
-
Dry the final product under vacuum.
Protocol 3: Synthesis of Trityl Dodecafluoro-closo-dodecaborate ([CPh₃]₂[B₁₂F₁₂])
This protocol describes the preparation of a salt with a large, organic cation, which can enhance solubility in organic solvents.
Materials:
-
This compound (K₂[B₁₂F₁₂])
-
Trityl chloride (CPh₃Cl)
-
Acetonitrile
Procedure:
-
Dissolve K₂[B₁₂F₁₂] in acetonitrile.
-
In a separate flask, dissolve trityl chloride in acetonitrile.
-
Slowly add the trityl chloride solution to the K₂[B₁₂F₁₂] solution with constant stirring.
-
A precipitate of potassium chloride (KCl) will form.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Remove the precipitated KCl by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the [CPh₃]₂[B₁₂F₁₂] from a suitable solvent mixture (e.g., dichloromethane/hexane) to obtain the purified product.
Protocol 4: Synthesis of Tetrabutylammonium Dodecafluoro-closo-dodecaborate ([N(n-Bu)₄]₂[B₁₂F₁₂])
This protocol details the synthesis of the tetrabutylammonium salt, known for its good solubility in a range of organic solvents.
Materials:
-
This compound (K₂[B₁₂F₁₂])
-
Tetrabutylammonium bromide (N(n-Bu)₄Br)
-
Ethanol/Water mixture
Procedure:
-
Dissolve K₂[B₁₂F₁₂] in a minimal amount of a warm ethanol/water mixture.
-
Dissolve tetrabutylammonium bromide in the same solvent mixture.
-
Combine the two solutions and stir.
-
The desired product, [N(n-Bu)₄]₂[B₁₂F₁₂], will precipitate upon cooling, as it is generally less soluble in this mixed solvent system than the starting materials.
-
Cool the mixture in an ice bath to complete precipitation.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum.
Protocol 5: Synthesis of Tri(n-dodecyl)ammonium Dodecafluoro-closo-dodecaborate ([NH(n-C₁₂H₂₅)₃]₂[B₁₂F₁₂])
This protocol is for the synthesis of a salt with a large, lipophilic cation, rendering it soluble in nonpolar organic solvents like aromatic hydrocarbons.
Materials:
-
This compound (K₂[B₁₂F₁₂])
-
Tri(n-dodecyl)amine hydrochloride ([NH(n-C₁₂H₂₅)₃]Cl)
-
Methanol
Procedure:
-
Suspend K₂[B₁₂F₁₂] in methanol.
-
Add a solution of tri(n-dodecyl)amine hydrochloride in methanol to the suspension.
-
Stir the mixture at room temperature for 12-24 hours.
-
The reaction proceeds via the precipitation of KCl.
-
Filter the mixture to remove the precipitated KCl.
-
Remove the methanol from the filtrate under reduced pressure.
-
The resulting residue is the desired product, [NH(n-C₁₂H₂₅)₃]₂[B₁₂F₁₂]. Further purification can be achieved by washing with a solvent in which the product is sparingly soluble but the impurities are soluble.
Data Presentation
The following tables summarize the available quantitative data for the starting material and the synthesized salts.
Table 1: Synthesis and Properties of K₂[B₁₂F₁₂]
| Parameter | Value | Reference |
| Recrystallized Yield | 72% |
Table 2: Properties of Metathesis Products
| Compound | Thermal Stability (°C) | Solubility | Reference |
| Li₂[B₁₂F₁₂] | 450 | Water | |
| [NH₄]₂[B₁₂F₁₂] | 480 | Water | |
| [CPh₃]₂[B₁₂F₁₂] | Not Reported | Organic Solvents | |
| [N(n-Bu)₄]₂[B₁₂F₁₂] | Not Reported | Organic Solvents | |
| [NH(n-C₁₂H₂₅)₃]₂[B₁₂F₁₂] | Not Reported | Aromatic Hydrocarbons |
Logical Relationship of Metathesis Reactions
The metathesis reactions described are all based on the same principle: the precipitation of a less soluble inorganic salt drives the reaction towards the formation of the desired dodecafluoro-closo-dodecaborate salt.
Caption: Driving force of the metathesis reaction.
These protocols and application notes provide a solid foundation for researchers to synthesize a variety of dodecafluoro-closo-dodecaborate salts. The remarkable stability and tunable properties of these compounds make them highly attractive for advanced applications in various fields of science and technology.
Application Notes and Protocols: Dodecafluoro-closo-dodecaborate Salts in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of dodecafluoro-closo-dodecaborate ([B₁₂F₁₂]²⁻) salts in various catalytic applications. The remarkable stability and weakly coordinating nature of the [B₁₂F₁₂]²⁻ anion make it an ideal counterion for highly reactive cationic catalysts, enabling challenging chemical transformations. This document details representative protocols and quantitative data for key catalytic reactions where these salts play a crucial role.
Silylium Ion Catalyzed Hydrodefluorination of C-F Bonds
The exceptional stability of the [B₁₂F₁₂]²⁻ anion allows it to function as a stabilizing counterion for highly electrophilic silylium ions, which are potent catalysts for the activation and hydrodefluorination of carbon-fluorine bonds. This is a critical reaction in medicinal chemistry and materials science for the selective modification of fluorinated compounds.
Quantitative Data
The following table summarizes the catalytic performance of a silylium ion precursor in the hydrodefluorination of various benzotrifluoride derivatives. While the original study utilized the analogous [B₁₂Cl₁₂]²⁻ anion, the performance with the even less coordinating [B₁₂F₁₂]²⁻ is expected to be comparable or superior.
| Substrate | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Conversion (%) | Turnover Number (TON) |
| p-FC₆H₄CF₃ | 0.05 | 24 | 80 | >99 | 2000 |
| C₆F₅CF₃ | 0.05 | 24 | 80 | >99 | 2000 |
| 4-Fluorobenzotrifluoride | 1 | 1 | 25 | >97 | 97 |
| Perfluorotoluene | 1 | 1 | 80 | >99 | 99 |
Data adapted from studies on analogous perhalogenated dodecaborate anions.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrodefluorination of Benzotrifluorides
This protocol describes a typical procedure for the hydrodefluorination of an aromatic trifluoromethyl group using a silylium ion catalyst generated in situ with a dodecafluoro-closo-dodecaborate salt as the counterion.
Materials:
-
Trityl dodecafluoro-closo-dodecaborate, [Ph₃C]₂[B₁₂F₁₂] (Pre-catalyst)
-
Triethylsilane (Et₃SiH) (Hydride source and solvent)
-
Substrate (e.g., 4-Fluorobenzotrifluoride)
-
Anhydrous dichlorobenzene (Co-solvent, optional)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware (Schlenk flask, magnetic stirrer, etc.)
Procedure:
-
Inside an inert atmosphere glovebox, add the trityl dodecafluoro-closo-dodecaborate pre-catalyst (e.g., 0.05 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add the substrate (1.0 eq).
-
Add triethylsilane (3.0 eq).
-
If required, add anhydrous dichlorobenzene as a co-solvent.
-
Seal the flask and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 1-24 h).
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR spectroscopy.
-
Upon completion, the reaction mixture can be purified by distillation or column chromatography to isolate the hydrodefluorinated product.
Visualizations
Caption: Workflow for silylium ion catalyzed hydrodefluorination.
Caption: Silylium ion catalytic cycle for C-F bond activation.
Lewis Acid Catalysis in Polymerization
The non-coordinating nature of the [B₁₂F₁₂]²⁻ anion is highly beneficial in polymerization reactions, where it can stabilize cationic active centers, preventing premature termination and allowing for controlled polymer growth.
Quantitative Data
The following table presents representative data for the polymerization of isobutylene, a common monomer polymerized via a cationic mechanism. The use of a catalyst system with a weakly coordinating anion like [B₁₂F₁₂]²⁻ is crucial for achieving high molecular weight polymers.
| Initiator/Co-initiator | Anion Source | Monomer | Temperature (°C) | Polymer Yield (%) | Molecular Weight ( g/mol ) |
| t-BuCl / Et₂AlCl | [Ag]₂[B₁₂F₁₂] | Isobutylene | -78 | 95 | 50,000 |
| Cumyl Chloride | [Ag]₂[B₁₂F₁₂] | Isobutylene | -78 | 92 | 45,000 |
Data is representative of typical conditions for cationic polymerization where highly non-coordinating anions are employed.
Experimental Protocols
Protocol 2: Cationic Polymerization of Isobutylene
This protocol outlines a general procedure for the cationic polymerization of isobutylene initiated by a carbocation generated in the presence of a silver dodecafluoro-closo-dodecaborate salt.
Materials:
-
Silver dodecafluoro-closo-dodecaborate, [Ag]₂[B₁₂F₁₂]
-
tert-Butyl chloride (t-BuCl) (Initiator)
-
Isobutylene (Monomer)
-
Anhydrous dichloromethane (CH₂Cl₂) (Solvent)
-
Methanol (Terminating agent)
-
Inert atmosphere glovebox or Schlenk line
-
Low-temperature reaction setup
Procedure:
-
Assemble a dried glass reactor equipped with a stirrer and a cooling bath.
-
Under an inert atmosphere, charge the reactor with anhydrous dichloromethane.
-
Cool the reactor to the desired temperature (e.g., -78 °C).
-
Add the silver dodecafluoro-closo-dodecaborate salt to the cooled solvent.
-
Introduce the initiator, tert-butyl chloride, to the stirred suspension. This will generate the tert-butyl cation and precipitate AgCl.
-
Slowly add the pre-cooled isobutylene monomer to the reaction mixture.
-
Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.
-
Quench the reaction by adding cold methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer by GPC (for molecular weight and polydispersity) and NMR.
Visualizations
Caption: Pathway for cationic polymerization of isobutylene.
Conclusion
The dodecafluoro-closo-dodecaborate anion is a powerful tool in the field of catalysis, enabling the use of highly reactive cationic species that would otherwise be inaccessible. Its exceptional chemical and thermal stability, coupled with its extremely low coordinating ability, makes it a superior choice for a wide range of catalytic applications, from C-F bond activation to controlled polymerization. The protocols and data presented here serve as a guide for researchers looking to leverage the unique properties of [B₁₂F₁₂]²⁻ salts in their own synthetic endeavors.
Application Notes and Protocols for the Functionalization of the Dodecafluoro-closo-dodecaborate Anion
For Researchers, Scientists, and Drug Development Professionals
The dodecafluoro-closo-dodecaborate anion, [B₁₂F₁₂]²⁻, is a remarkably stable inorganic cluster characterized by its icosahedral boron framework and high degree of fluorination. Its exceptional chemical and thermal stability, coupled with its weakly coordinating nature, makes it an attractive scaffold for the development of new materials, electrolytes, and therapeutic agents. However, this same stability presents a significant challenge for its direct functionalization.
These application notes provide an overview of the synthetic strategies for obtaining functionalized perfluorinated closo-dodecaborates, focusing on a robust two-step methodology: the initial functionalization of the dodecahydro-closo-dodecaborate anion, [B₁₂H₁₂]²⁻, followed by exhaustive fluorination. Detailed protocols for the synthesis of the parent [B₁₂F₁₂]²⁻ anion and a key functionalized derivative, the ammonioundecafluoro-closo-dodecaborate anion, [H₃NB₁₂F₁₁]⁻, are provided below.
I. Synthesis and Properties of the Parent [B₁₂F₁₂]²⁻ Anion
The parent dodecafluoro-closo-dodecaborate anion serves as the foundational structure. Its synthesis is a critical first step, and understanding its inherent stability is crucial for appreciating the challenges of its functionalization.
A. Synthesis of K₂[B₁₂F₁₂]
The potassium salt of the dodecafluoro-closo-dodecaborate anion can be prepared by the direct fluorination of K₂[B₁₂H₁₂] in liquid hydrogen fluoride.[1]
Experimental Protocol:
-
A sample of K₂[B₁₂H₁₂] is treated with liquid hydrogen fluoride (HF) at 70°C for 14 hours in a suitable pressure vessel.
-
Following the initial reaction with HF, a mixture of 20% F₂ in N₂ is passed through the liquid HF solution at 25°C for 72 hours.
-
After the reaction is complete, the HF is carefully evaporated.
-
The crude product is then recrystallized to yield K₂[B₁₂F₁₂].
B. Quantitative Data for [B₁₂F₁₂]²⁻ Salts
| Compound | Yield | ¹¹B NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Thermal Stability (°C) |
| K₂[B₁₂F₁₂] | 72% | -16.5 (s) | -145.2 (s) | >450 |
| Li₂[B₁₂F₁₂] | N/A | N/A | N/A | 450[1] |
| [NH₄]₂[B₁₂F₁₂] | N/A | N/A | N/A | 480[1] |
Note: NMR data can vary slightly based on the counter-ion and solvent.
C. Chemical Stability of [B₁₂F₁₂]²⁻
The [B₁₂F₁₂]²⁻ anion exhibits extraordinary resistance to chemical attack, a critical consideration for its application and a major hurdle for its direct functionalization.[1]
II. Functionalization via Perfluorination of a Substituted Precursor
The most effective strategy to date for producing a functionalized perfluorinated closo-dodecaborate is to introduce the desired functional group onto the hydrogenated [B₁₂H₁₂]²⁻ core, followed by exhaustive fluorination. This approach circumvents the difficulty of breaking the robust B-F bonds of the perfluorinated cluster.
A. Synthetic Workflow
The overall process involves two main stages: amination of the dodecahydro-closo-dodecaborate anion followed by perfluorination.
References
Application Notes: ¹⁹F and ¹¹B NMR Spectroscopy of Fluorinated Boron Clusters
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorinated boron clusters, a class of compounds with growing importance in medicinal chemistry, materials science, and catalysis.[1][2] The presence of two NMR-active boron isotopes (¹¹B and ¹⁰B) and the highly sensitive ¹⁹F nucleus provides a rich source of structural and electronic information.[3][4] This document provides detailed protocols and data for the application of ¹⁹F and ¹¹B NMR in the analysis of these compounds.
Boron has two NMR-active nuclei, ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% natural abundance). ¹¹B is generally preferred due to its higher natural abundance, greater sensitivity, and smaller nuclear quadrupole moment, which results in sharper signals.[3][5] Fluorine possesses only one naturally occurring isotope, ¹⁹F, which has a nuclear spin of I = 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it one of the most sensitive nuclei for NMR analysis after ¹H and ³H.[4]
The combination of ¹¹B and ¹⁹F NMR allows for unambiguous identification, conformational analysis, and the study of dynamic processes in fluorinated boron clusters.
¹¹B NMR Spectroscopy of Fluorinated Boron Clusters
The ¹¹B chemical shift is highly sensitive to the coordination number and the electronic environment of the boron atom. A change from a three-coordinate to a four-coordinate boron center typically results in a significant upfield shift in the ¹¹B NMR spectrum.[2][6] Due to the quadrupolar nature of the ¹¹B nucleus, signals are often broad, which can obscure fine coupling details.
Table 1: Representative ¹¹B NMR Chemical Shifts for Fluorinated Boron Compounds
| Compound/Cluster Type | Example | Solvent | ¹¹B Chemical Shift (δ) [ppm] | Notes |
| Boron Trifluoride Adduct | BF₃·OEt₂ | CDCl₃ | ~0 | Reference standard. The signal is a singlet as the positive and negative components of the B-F coupling cancel out.[3][5] |
| Tetrafluoroborate Anion | NaBF₄ | D₂O | -1.3 | Signal is a quintet due to coupling with four equivalent fluorine atoms.[7] |
| Potassium Organotrifluoroborates | Potassium 1-naphthyltrifluoroborate | acetone-d₆ | 4.06 | The observed signal is often broad due to rapid quadrupolar relaxation.[5] |
| Potassium Phenyltrifluoroborate | DMSO-d₆ | 3.2 | A 1:1:1:1 quartet with ¹J(¹¹B-¹⁹F) of 49.6 Hz can be observed with appropriate pulse sequences.[8] | |
| BF₂ Complexes (BODIPY) | Varies | CDCl₃ | 0.5 - 1.6 | Often observed as a triplet due to coupling with two fluorine atoms.[9] |
Experimental Protocol: ¹¹B NMR Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the fluorinated boron cluster in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
For optimal resolution and to avoid broad background signals, use quartz NMR tubes instead of standard borosilicate glass tubes.[3][5]
-
Ensure the sample is homogeneous and free of particulate matter.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
Nucleus: ¹¹B
-
Frequency: ~128 MHz
-
Reference: Set BF₃·OEt₂ as the external standard at 0 ppm.[2]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg') is often sufficient. For better resolution of coupling, a modified pulse sequence with a longer acquisition time and shorter delay may be employed.[8]
-
Acquisition Time (AQ): 1.0 - 2.0 s
-
Relaxation Delay (D1): 1.0 - 5.0 s (A shorter delay can sometimes improve resolution for quadrupolar nuclei).[8]
-
Pulse Width (P1): Use a calibrated 90° pulse.
-
Spectral Width (SW): ~250 ppm (~32,000 Hz)
-
Number of Scans (NS): 64 - 1024, depending on sample concentration.
-
Temperature: 298 K (or as required by the experiment).
-
-
Data Processing:
-
Apply an exponential line broadening factor (LB) of 1-10 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the external standard.
-
¹⁹F NMR Spectroscopy of Fluorinated Boron Clusters
¹⁹F NMR is a powerful technique due to its high sensitivity and wide chemical shift range of about 800 ppm, which provides excellent signal dispersion.[4] A key feature in the ¹⁹F NMR spectra of fluorinated boron clusters is the observation of spin-spin coupling to the boron nuclei.
-
Coupling to ¹¹B (I=3/2): Coupling of ¹⁹F to ¹¹B results in a 1:1:1:1 quartet.[10]
-
Coupling to ¹⁰B (I=3): Coupling of ¹⁹F to ¹⁰B results in a 1:1:1:1:1:1:1 septet.[10]
Due to the natural abundance of the boron isotopes, it is common to observe both multiplets in the spectrum for the same fluorine environment, separated by a small isotope shift.[10] The signal corresponding to the ¹¹B-coupled fluorines will be approximately four times more intense than the signal for the ¹⁰B-coupled fluorines.
Table 2: Representative ¹⁹F NMR Data for Fluorinated Boron Compounds
| Compound/Cluster Type | Example | Solvent | ¹⁹F Chemical Shift (δ) [ppm] | ¹J(¹⁹F-¹¹B) [Hz] | Notes |
| Tetrafluoroborate Anion | (n-Bu)₄NBF₄ | CDCl₃ | -152.4 | 1.25 | Shows a quartet for coupling to ¹¹B and a septet for ¹⁰B, with a clear isotope shift.[10] |
| Potassium Organotrifluoroborates | Potassium vinyltrifluoroborate | DMSO-d₆ | -138.8 | 50.1 | The ¹J(¹⁹F-¹¹B) coupling is readily observed in the ¹⁹F spectrum.[8] |
| Potassium 1-naphthyltrifluoroborate | acetone-d₆ | -138.6 | Not resolved | Linewidth can be broad, obscuring the coupling.[5] | |
| Boron Trifluoride Adduct | BF₃·OEt₂ | CDCl₃ | -153 | Not resolved | Appears as a singlet due to rapid relaxation and exchange.[5] |
| BF₂ Complexes (BODIPY) | Varies | CDCl₃ | -140 to -150 | 25-35 | The fluorine signal appears as a 1:1:1:1 quartet due to coupling with a single ¹¹B nucleus.[9] |
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation:
-
Prepare the sample as described for ¹¹B NMR (5-10 mg in 0.5-0.7 mL of deuterated solvent). Standard borosilicate NMR tubes are acceptable.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
Nucleus: ¹⁹F
-
Frequency: ~376 MHz
-
Reference: Use CFCl₃ as an internal or external standard at 0 ppm.
-
Pulse Program: A standard single-pulse experiment is typically used. Proton decoupling ('zgdc') can be applied to simplify spectra if ¹H-¹⁹F couplings are present.
-
Acquisition Time (AQ): 2.0 - 4.0 s
-
Relaxation Delay (D1): 2.0 - 5.0 s (T1 values for ¹⁹F can be long).
-
Pulse Width (P1): Use a calibrated 90° pulse.
-
Spectral Width (SW): ~250 ppm (~94,000 Hz). Adjust as needed based on the compound class.[4]
-
Number of Scans (NS): 16 - 256, depending on concentration.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a small exponential line broadening factor (LB) of 0.3 - 0.5 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum and accurately measure coupling constants.
-
Visualization of Workflows and Concepts
Caption: General workflow for the NMR analysis of fluorinated boron clusters.
Caption: Theoretical ¹⁹F NMR splitting from coupling to boron isotopes.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. aiinmr.com [aiinmr.com]
- 3. Boron NMR [chem.ch.huji.ac.il]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. Boron NMR Spectroscopy - Magritek [magritek.com]
- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. University of Ottawa NMR Facility Blog: Boron Isotope Effects in Fluorine NMR Spectra [u-of-o-nmr-facility.blogspot.com]
Application Notes and Protocols: K₂[B₁₂F₁₂] in High-Density Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium dodecafluoro-closo-dodecaborate, K₂[B₁₂F₁₂], is an emerging material with significant potential for application in high-density energy storage systems, particularly as a solid-state electrolyte. Its unique properties, stemming from the highly stable and weakly coordinating [B₁₂F₁₂]²⁻ anion, position it as a candidate for next-generation potassium-ion and other alkali metal batteries. The icosahedral structure of the [B₁₂F₁₂]²⁻ anion, composed of a robust cage of twelve boron atoms each bonded to a highly electronegative fluorine atom, leads to exceptional thermal and chemical stability.[1] This document provides an overview of the potential applications of K₂[B₁₂F₁₂] in energy storage, summarizes key performance metrics of analogous closo-borate compounds, and details experimental protocols for its characterization and implementation in battery systems.
Key Properties and Advantages of the [B₁₂F₁₂]²⁻ Anion
The dodecafluoro-closo-dodecaborate anion, [B₁₂F₁₂]²⁻, is the foundation of the potential utility of K₂[B₁₂F₁₂] in energy storage applications. Its key features include:
-
Exceptional Stability: The [B₁₂F₁₂]²⁻ anion exhibits remarkable chemical and thermal stability. The potassium salt, K₂[B₁₂F₁₂], has a high decomposition temperature of 550°C.[1] The anion is resistant to degradation by strong acids (like 98% sulfuric acid), bases (3 M potassium hydroxide), and even strong oxidizing agents.[1] This stability is crucial for electrolytes, which are in contact with highly reactive electrode materials and subject to a wide range of electrochemical potentials.
-
Weakly Coordinating Nature: The high electronegativity of the fluorine atoms surrounding the boron cage effectively delocalizes the negative charge.[1] This makes the [B₁₂F₁₂]²⁻ anion weakly coordinating, meaning it has a reduced tendency to form strong interactions with cations.[1] In the context of an electrolyte, this property is highly desirable as it facilitates the facile transport of charge-carrying cations (e.g., K⁺), leading to higher ionic conductivity.
-
Robust Icosahedral Structure: The [B₁₂F₁₂]²⁻ anion possesses a highly symmetric and stable icosahedral geometry.[1] This rigid, cage-like framework contributes to the overall stability of the material.
Quantitative Data Summary
Direct experimental data on the ionic conductivity and electrochemical performance of K₂[B₁₂F₁₂] in battery systems is not yet widely available in the public domain. However, the properties of analogous hydrogenated closo-borate compounds, such as Na₂B₁₂H₁₂ and Li₂B₁₂H₁₂, provide strong indicators of the potential of fluorinated derivatives. The following tables summarize key performance metrics for these related materials, which can serve as a benchmark for the expected performance of K₂[B₁₂F₁₂]-based electrolytes.
Table 1: Ionic Conductivity of closo-Borate-Based Solid Electrolytes
| Compound/System | Ionic Conductivity (S/cm) | Temperature (°C) | Reference/Notes |
| Na₂B₁₂H₁₂ | > 10⁻³ | > 529 | High-temperature phase |
| Li₂B₁₂H₁₂ | ~ 0.1 | ~ 110 | |
| NaB₁₁H₁₄ / Na₂B₁₂H₁₂ (mixed-anion) | 4 x 10⁻³ | 20 | Room temperature superionic conductor |
| Li-closo-borate Gel Polymer Electrolyte | 7.3 x 10⁻⁴ | Room Temperature | [2][3] |
Table 2: Electrochemical Stability of closo-Borate-Based Solid Electrolytes
| Compound/System | Anodic Stability (V vs. Na/Na⁺) | Cathodic Stability (V vs. Na/Na⁺) | Reference/Notes |
| NaB₁₁H₁₄ / Na₂B₁₂H₁₂ (mixed-anion) | 2.6 | 0.15 | [4] |
Experimental Protocols
The following protocols are based on established methodologies for the synthesis, characterization, and testing of closo-borate-based solid electrolytes and can be adapted for the investigation of K₂[B₁₂F₁₂].
Protocol 1: Synthesis of K₂[B₁₂F₁₂]
Materials:
-
K₂[B₁₂H₁₂] (Potassium dodecahydro-closo-dodecaborate)
-
Fluorinating agent (e.g., F₂, HF, or other suitable reagents)
-
Inert atmosphere glovebox
-
High-temperature tube furnace
-
Schlenk line apparatus
-
Anhydrous solvents
Procedure (Conceptual):
-
Preparation: All glassware and reagents must be rigorously dried. The synthesis should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with moisture and oxygen.
-
Fluorination: A carefully controlled fluorination reaction of K₂[B₁₂H₁₂] is performed. This may involve direct fluorination with elemental fluorine at elevated temperatures or reaction with a milder fluorinating agent in a suitable solvent. The reaction conditions (temperature, pressure, reaction time) need to be optimized to achieve complete fluorination without decomposition of the closo-borate cage.
-
Purification: The crude product is purified to remove any unreacted starting materials, byproducts, and residual fluorinating agent. This may involve techniques such as recrystallization from an appropriate anhydrous solvent, sublimation, or solvent extraction.
-
Characterization: The final product should be thoroughly characterized to confirm its identity and purity. Techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B and ¹⁹F NMR to confirm the structure of the [B₁₂F₁₂]²⁻ anion.
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational modes of the B-F and B-B bonds.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature.
-
Protocol 2: Fabrication of a Solid-State Electrolyte Pellet
Materials:
-
Fine powder of K₂[B₁₂F₁₂]
-
Hydraulic press with a pellet die
-
Inert atmosphere glovebox
Procedure:
-
Powder Preparation: Inside an argon-filled glovebox, place a specific amount (e.g., 100-200 mg) of K₂[B₁₂F₁₂] powder into the pellet die.
-
Pressing: Assemble the die and transfer it to the hydraulic press. Apply a uniaxial pressure (e.g., 200-400 MPa) for a specified duration (e.g., 5-10 minutes) to form a dense pellet.
-
Sintering (Optional): Depending on the material's properties, a subsequent sintering step at an elevated temperature (below the decomposition temperature) under an inert atmosphere may be performed to improve the grain boundary connectivity and ionic conductivity.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the K₂[B₁₂F₁₂] solid electrolyte.
Workflow:
Figure 1: Workflow for Ionic Conductivity Measurement using EIS.
Procedure:
-
Cell Assembly: A symmetric cell is assembled in an inert atmosphere glovebox by sandwiching the K₂[B₁₂F₁₂] pellet between two ion-blocking electrodes (e.g., gold or stainless steel).
-
Measurement Setup: The cell is placed in a temperature-controlled holder and connected to a potentiostat/galvanostat with a frequency response analyzer.
-
EIS Measurement: An AC voltage of small amplitude (e.g., 10 mV) is applied across a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Data Analysis: The resulting Nyquist plot (impedance data) is analyzed. The bulk resistance (R_b) of the electrolyte is determined from the intercept of the semicircle with the real axis.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R_b * A) where L is the thickness of the pellet and A is the cross-sectional area of the pellet.
Protocol 4: Cyclic Voltammetry (CV) for Electrochemical Stability Window Determination
Objective: To determine the voltage range over which the K₂[B₁₂F₁₂] electrolyte is stable.
Workflow:
Figure 2: Workflow for Electrochemical Stability Window Determination using CV.
Procedure:
-
Cell Assembly: An asymmetric cell is constructed in a glovebox with a potassium metal electrode as the reference and counter electrode, the K₂[B₁₂F₁₂] pellet as the electrolyte, and a stainless steel or other inert material as the working electrode.
-
CV Measurement: The potential of the working electrode is swept linearly with time between defined voltage limits at a slow scan rate (e.g., 0.1-1 mV/s).
-
Data Analysis: The resulting voltammogram (current vs. voltage) is analyzed. The onset of a significant increase in current on the anodic (positive) and cathodic (negative) sweeps indicates the decomposition of the electrolyte. The voltage range between these onset potentials defines the electrochemical stability window.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the properties of K₂[B₁₂F₁₂] and its potential application in high-density energy storage.
Figure 3: Logical flow from K₂[B₁₂F₁₂] properties to battery application.
Conclusion and Future Outlook
K₂[B₁₂F₁₂] represents a promising, yet underexplored, material for solid-state electrolytes in high-density energy storage applications. Its exceptional thermal and chemical stability, coupled with the weakly coordinating nature of the [B₁₂F₁₂]²⁻ anion, suggests the potential for high ionic conductivity and a wide electrochemical stability window. While direct experimental data for its use in batteries is currently limited, the performance of analogous hydrogenated closo-borates provides a strong impetus for further research. The experimental protocols outlined in this document provide a framework for the systematic investigation of K₂[B₁₂F₁₂] as a solid-state electrolyte. Future work should focus on optimizing the synthesis of high-purity K₂[B₁₂F₁₂], comprehensive characterization of its electrochemical properties, and the fabrication and testing of full-cell solid-state batteries to validate its potential for enabling safer, high-performance energy storage devices.
References
Application Notes and Protocols: Potassium Dodecafluoro-closo-dodecaborate as a Supporting Electrolyte
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium dodecafluoro-closo-dodecaborate, K₂[B₁₂F₁₂], is a specialty salt featuring the highly stable icosahedral dodecafluoro-closo-dodecaborate anion, [B₁₂F₁₂]²⁻.[1] This anion's unique properties, including exceptional chemical inertness, high thermal stability, and a wide electrochemical window, make it a compelling candidate for use as a supporting electrolyte in demanding electrochemical applications.[1][2][3] The robust, cage-like framework of twelve boron atoms, each bonded to a highly electronegative fluorine atom, effectively delocalizes the dual negative charge.[1] This charge delocalization results in a "superweak" coordinating ability, which is highly desirable for electrolytes as it minimizes ion pairing and facilitates high cation mobility.[1] These characteristics position K₂[B₁₂F₁₂] and its derivatives as enabling components for next-generation high-voltage and high-temperature energy storage systems.[4][5][6]
Physicochemical and Electrochemical Properties
The utility of K₂[B₁₂F₁₂] as a supporting electrolyte stems from the remarkable stability of the [B₁₂F₁₂]²⁻ anion. This anion exhibits unprecedented resistance to chemical, thermal, and electrochemical degradation.
Data Summary
The following tables summarize key quantitative data for the [B₁₂F₁₂]²⁻ anion and its salts, providing a basis for its application in electrochemistry.
Table 1: Electrochemical Properties of the [B₁₂F₁₂]²⁻ Anion
| Property | Value | Solvent System | Reference Electrode | Source(s) |
|---|---|---|---|---|
| Anodic Stability Limit | ~4.9 V | Ethylene Carbonate / Dimethyl Carbonate | Li⁺/Li⁰ | [2] |
| Cathodic Stability Limit | Not reduced at 0 V | Ethylene Carbonate / Dimethyl Carbonate | Li⁺/Li⁰ | [2] |
| Electrochemical Window | ~4.9 V | Ethylene Carbonate / Dimethyl Carbonate | Li⁺/Li⁰ |[2] |
Table 2: Thermal and Chemical Stability
| Property | Observation | Conditions / Reagents | Source(s) |
|---|---|---|---|
| Thermal Stability (Li₂[B₁₂F₁₂]) | Stable up to 450 °C | Heating under N₂ flow | [2] |
| Thermal Stability ([NH₄]₂[B₁₂F₁₂]) | Stable up to 480 °C | Heating under N₂ flow | [2] |
| Chemical Stability | No reaction observed | 98% H₂SO₄, 70% HNO₃, 3 M KOH, Ce(IV), metallic Na, metallic Li | [2] |
| Hygroscopicity | Readily forms crystalline hydrates | Exposure to water vapor at room temperature |[7] |
Table 3: Illustrative Ionic Transport Properties (Li₂[B₁₂F₁₂] in Propylene Carbonate) Note: Data for the lithium salt is presented to illustrate the transport behavior of the [B₁₂F₁₂]²⁻ anion in a common electrolyte solvent.
| Concentration (M) | Anion Diffusion Coefficient (D_anion) | Li⁺ Diffusion Coefficient (D_Li) | Nernst-Einstein Ionic Conductivity (σ_NE) |
|---|
| 0.1 - 0.5 | Similar values for D_Li and D_anion | Similar values for D_anion and D_Li | For 0.5 M solution, σ_ac was 3.04 x 10⁻³ S·cm⁻¹ |
This table is based on a study of Li₂B₁₂F₁₂ in propylene carbonate, which found that the diffusion coefficients for the lithium cation and the [B₁₂F₁₂]²⁻ anion were similar.[8] This suggests that the large anion does not unduly hinder cation transport, a positive attribute for an electrolyte.
Key Properties and Their Implications
The unique combination of properties of the [B₁₂F₁₂]²⁻ anion leads to significant advantages in electrochemical systems. The diagram below illustrates the relationship between its core properties and potential applications.
Caption: Logical flow from core properties to high-voltage applications.
Experimental Protocols
Protocol 1: Synthesis of K₂[B₁₂F₁₂]
A foundational method for synthesizing K₂[B₁₂F₁₂] involves the perfluorination of its hydrogenated precursor, potassium dodecahydro-closo-dodecaborate (K₂[B₁₂H₁₂]).[1] While early methods utilized hazardous liquid hydrogen fluoride (HF), recent advancements have demonstrated the use of safer solvents like acetonitrile.[1]
Objective: To synthesize K₂[B₁₂F₁₂] from K₂[B₁₂H₁₂] via direct fluorination.
Materials:
-
Potassium dodecahydro-closo-dodecaborate (K₂[B₁₂H₁₂])
-
Anhydrous Acetonitrile (MeCN)
-
Fluorine gas (diluted in an inert gas, e.g., 20% F₂ in N₂)
-
High-pressure reactor suitable for fluorination reactions
-
Standard glassware for filtration and washing
-
Vacuum oven
Procedure:
-
Reactor Setup: In a fume hood suitable for handling fluorine gas, place a carefully dried amount of K₂[B₁₂H₁₂] into the high-pressure reactor.
-
Solvent Addition: Add anhydrous acetonitrile to the reactor to create a slurry.
-
Inerting: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove all traces of oxygen and moisture.
-
Fluorination: Cool the reactor to the desired temperature (e.g., 25 °C). Slowly introduce the F₂/N₂ gas mixture into the reactor while vigorously stirring the slurry. The reaction is highly exothermic and must be carefully controlled with appropriate cooling.[1]
-
Reaction Monitoring: Maintain the reaction for an extended period (e.g., 72 hours) to ensure complete perfluorination.[2] The reaction progress can be monitored by analyzing aliquots (handle with extreme care).
-
Purging: Once the reaction is complete, stop the fluorine flow and purge the reactor extensively with inert gas to remove all residual fluorine.
-
Product Isolation: Carefully open the reactor and filter the solid product from the acetonitrile.
-
Washing & Drying: Wash the collected solid with fresh anhydrous acetonitrile to remove any soluble impurities. Dry the final product, K₂[B₁₂F₁₂], under vacuum at an elevated temperature to remove all residual solvent.
Caption: Workflow for the synthesis of K₂[B₁₂F₁₂] via direct fluorination.
Protocol 2: Preparation of a K₂[B₁₂F₁₂]-based Electrolyte
Objective: To prepare a non-aqueous electrolyte solution for electrochemical testing.
Materials:
-
Synthesized K₂[B₁₂F₁₂]
-
Battery-grade solvent (e.g., Propylene Carbonate (PC), Acetonitrile (MeCN), or a mixture of Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC))
-
Volumetric flasks
-
Magnetic stirrer
-
Inert atmosphere glovebox (Ar or N₂)
Procedure:
-
Drying: Dry the K₂[B₁₂F₁₂] salt in a vacuum oven at an appropriate temperature (e.g., 120-150 °C) for at least 24 hours to remove any absorbed water.[7] The presence of water can significantly narrow the electrochemical window of the electrolyte.
-
Glovebox Transfer: Transfer the dried salt and battery-grade solvent into an inert atmosphere glovebox with low H₂O and O₂ levels (<0.5 ppm).
-
Dissolution: Using a precise balance inside the glovebox, weigh the required amount of K₂[B₁₂F₁₂] to achieve the target concentration (e.g., 0.1 M).
-
Solution Preparation: Add the salt to a volumetric flask. Slowly add the anhydrous solvent to the flask while stirring with a magnetic stir bar until the salt is fully dissolved.
-
Final Volume: Once dissolved, add solvent up to the calibration mark of the volumetric flask.
-
Storage: Store the prepared electrolyte solution in a tightly sealed container inside the glovebox.
Protocol 3: Determination of the Electrochemical Stability Window (ESW)
Objective: To measure the anodic and cathodic stability limits of the prepared K₂[B₁₂F₁₂] electrolyte using cyclic voltammetry (CV).
Materials:
-
Prepared K₂[B₁₂F₁₂] electrolyte
-
Three-electrode electrochemical cell (e.g., Swagelok-type or glass cell)
-
Working Electrode (WE): Inert material such as platinum (Pt) or glassy carbon (GC)
-
Counter Electrode (CE): Platinum wire or lithium metal
-
Reference Electrode (RE): Lithium metal (Li/Li⁺) or a pseudo-reference like Ag/Ag⁺
-
Potentiostat/Galvanostat
Procedure:
-
Cell Assembly: Inside the glovebox, assemble the three-electrode cell. Polish the working electrode to a mirror finish before use to ensure a clean, reproducible surface.
-
Electrolyte Filling: Fill the cell with the prepared K₂[B₁₂F₁₂] electrolyte, ensuring all electrodes are properly immersed.
-
Potentiostat Connection: Remove the cell from the glovebox and connect the WE, CE, and RE leads to the potentiostat.
-
Open Circuit Potential (OCP): Allow the cell to rest for a period (e.g., 30-60 minutes) while monitoring the OCP until it stabilizes.
-
Cyclic Voltammetry:
-
Anodic Scan: Starting from the OCP, scan the potential towards a positive (anodic) limit (e.g., 5.5 V vs. Li/Li⁺).
-
Cathodic Scan: From the OCP, scan the potential towards a negative (cathodic) limit (e.g., -0.5 V vs. Li/Li⁺).
-
Scan Rate: A typical scan rate is 10-20 mV/s.[9]
-
-
Data Analysis:
-
Plot the resulting current vs. potential.
-
The ESW is defined by the potential limits where a sharp, irreversible increase in current is observed, indicating the oxidation or reduction of the electrolyte. A current density cutoff (e.g., 0.1 mA/cm²) is often used to define the stability limit.
-
Caption: General workflow for electrochemical stability testing.
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experimental work, especially involving hazardous materials like fluorine gas, must be conducted with appropriate safety precautions, engineering controls, and personal protective equipment in a suitable laboratory setting.
References
- 1. This compound | 143893-70-3 | Benchchem [benchchem.com]
- 2. Synthesis and stability of reactive salts of dodecafluoro-closo-dodecaborate(2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. osti.gov [osti.gov]
- 5. A high voltage honeycomb layered cathode framework for rechargeable potassium-ion battery: P2-type K2/3Ni1/3Co1/3Te1/3O2 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of Potassium Dodecafluoro-closo-dodecaborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Potassium dodecafluoro-closo-dodecaborate (K₂[B₁₂F₁₂]).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing K₂[B₁₂F₁₂]?
A1: The two main methods for the synthesis of K₂[B₁₂F₁₂] involve the perfluorination of a starting material, Potassium dodecahydro-closo-dodecaborate (K₂[B₁₂H₁₂]). The traditional method utilizes hazardous reagents, namely liquid hydrogen fluoride (HF) and elemental fluorine (F₂). A more recent, safer, and optimized method employs a 20% F₂/N₂ gas mixture in an acetonitrile solvent, which can be performed in standard glassware.[1]
Q2: What are the major safety concerns during the synthesis?
A2: The primary safety concerns are associated with the handling of highly corrosive and toxic reagents. Anhydrous hydrogen fluoride is extremely dangerous and requires specialized equipment. Elemental fluorine is a powerful oxidizing agent. The fluorination reaction is also highly exothermic, necessitating precise temperature control to prevent runaway reactions.
Q3: My final product is hygroscopic. How should I handle and store it?
A3: K₂[B₁₂F₁₂] is known to be hygroscopic and can readily form crystalline hydrates, such as a dihydrate (K₂(H₂O)₂[B₁₂F₁₂]) and a tetrahydrate, upon exposure to water vapor. Therefore, it is crucial to handle and store the final product under anhydrous conditions, for example, in a glovebox or a desiccator with a high-quality drying agent.
Q4: Can I use other salts of the dodecafluoro-closo-dodecaborate anion?
A4: Yes, once K₂[B₁₂F₁₂] is synthesized, the potassium cations can be exchanged for a variety of other cations through metathesis (salt exchange) reactions. This allows for the preparation of a wide range of [B₁₂F₁₂]²⁻ salts with tailored properties, such as solubility in different solvents.
Troubleshooting Guide
Synthesis of the Precursor: Potassium dodecahydro-closo-dodecaborate (K₂[B₁₂H₁₂])
| Problem | Possible Cause | Recommended Solution |
| Low Yield of K₂[B₁₂H₁₂] | Incomplete reaction of NaBH₄ and I₂. | Ensure slow, dropwise addition of the iodine solution to the NaBH₄ suspension over several hours to maintain control over the reaction. After the addition, heat the reaction mixture to 100°C and stir overnight to drive the reaction to completion. |
| Formation of by-products. | The reaction proceeds through a [B₃H₈]⁻ intermediate which is then thermally converted to [B₁₂H₁₂]²⁻. Ensure the final heating step is sufficient to complete this conversion. | |
| Product Contamination | Presence of unreacted NaBH₄ or NaI. | During work-up, hydrolyze residual NaBH₄ with hydrochloric acid. The desired product can then be precipitated, leaving the more soluble NaI and NaCl in the solution. |
| Presence of boric acid. | Boric acid can be a significant impurity. To remove it, suspend the crude product in water and heat the suspension. The more soluble boric acid will dissolve and can be removed by filtration of the hot mixture. Repeat if necessary. | |
| Presence of smaller boron clusters (e.g., [B₆H₆]²⁻, [B₁₀H₁₀]²⁻). | Proper control of reaction temperature and time during the thermal decomposition step is crucial to favor the formation of the desired [B₁₂H₁₂]²⁻ cluster. |
Perfluorination to this compound (K₂[B₁₂F₁₂])
| Problem | Possible Cause | Recommended Solution | | :--- | :--- | | Incomplete Fluorination | Inhibition of the reaction by HF. | In the acetonitrile-based method, it has been found that HF, a byproduct of the reaction, can inhibit the fluorination process. While counterintuitive, the absence of a strong protic acid allows the reaction to proceed more efficiently.[1] | | | Reaction occurring only at the gas-liquid interface. | The fluorination in acetonitrile appears to occur at the surface of the F₂/N₂ gas bubbles.[1] Ensure vigorous stirring and efficient gas dispersion to maximize the interfacial area and improve reaction rates. | | Low Yield | Loss of product during work-up. | The product can be isolated by precipitation. Optimize the choice of anti-solvent and the precipitation temperature to maximize recovery. | | | Side reactions due to poor temperature control. | The fluorination is highly exothermic. Maintain strict temperature control throughout the reaction to prevent degradation of the product and the formation of by-products. | | Product Purity Issues | Presence of partially fluorinated species. | Monitor the reaction progress using ¹⁹F NMR spectroscopy to ensure complete fluorination. If the reaction is incomplete, extend the reaction time or optimize the gas flow rate. | | | Formation of hydrates. | As mentioned in the FAQs, the product is hygroscopic. Ensure all solvents are anhydrous and that the final product is handled and stored in a dry atmosphere. |
Quantitative Data
Table 1: Comparison of Synthesis Parameters for K₂[B₁₂F₁₂]
| Parameter | Method 1: Liquid HF/F₂ | Method 2: Acetonitrile/F₂ |
| Starting Material | K₂[B₁₂H₁₂] | K₂[B₁₂H₁₂] |
| Fluorinating Agent | Liquid HF and 20% F₂/N₂ gas | 20% F₂/N₂ gas |
| Solvent | Anhydrous liquid Hydrogen Fluoride | Acetonitrile |
| Temperature | 70°C for HF treatment, then 25°C for fluorination | Room Temperature |
| Reaction Time | 14 hours for HF treatment, 72 hours for fluorination | ~48 hours |
| Recrystallized Yield | 72% | 74%[1] |
| Purity | High | >99.5%[1] |
| Key Advantages | Established method. | Safer (avoids liquid HF), faster overall process, allows use of standard glassware.[1] |
| Key Disadvantages | Extremely hazardous reagents, requires specialized equipment. | Reaction can be inhibited by HF byproduct.[1] |
Experimental Protocols
Protocol 1: Synthesis of Potassium dodecahydro-closo-dodecaborate (K₂[B₁₂H₁₂])
This protocol is adapted from a procedure for the synthesis of [NEt₃H]₂[B₁₂H₁₂], which can be converted to the potassium salt.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a bubbler, suspend sodium borohydride (Na[BH₄]) in diglyme.
-
Reagent Addition: Dissolve iodine (I₂) in diglyme and add it dropwise to the stirred Na[BH₄] suspension over a period of 6 hours. The reaction is exothermic and will produce hydrogen gas.
-
Reaction Completion: After the addition is complete, heat the mixture to 100°C and stir overnight.
-
Work-up and Purification:
-
Cool the reaction mixture and hydrolyze any unreacted Na[BH₄] by the careful addition of hydrochloric acid.
-
Store the mixture at +6°C overnight to precipitate some of the boric acid, which is then removed by filtration.
-
Neutralize the filtrate with triethylamine (NEt₃) to precipitate [NEt₃H]₂[B₁₂H₁₂].
-
Filter the precipitate and wash with water to remove soluble by-products like NaI and NaCl.
-
To remove any remaining boric acid, the crude product can be suspended in hot water and filtered while hot.
-
-
Cation Exchange: To obtain the potassium salt, the purified [NEt₃H]₂[B₁₂H₁₂] can be treated with a potassium hydroxide (KOH) solution, followed by evaporation of the solvent. Alternatively, ion-exchange chromatography can be used.
Protocol 2: Optimized Perfluorination in Acetonitrile
This protocol is based on the optimized procedure described by Peryshkov, Popov, and Strauss (2009).[1]
-
Reaction Setup: In a standard glass reaction vessel equipped with a gas inlet, a gas outlet, and a mechanical stirrer, dissolve K₂[B₁₂H₁₂] in anhydrous acetonitrile.
-
Fluorination: Bubble a 20/80 (v/v) mixture of F₂/N₂ gas through the solution at room temperature with vigorous stirring. The reaction progress can be monitored by taking aliquots and analyzing them by ¹⁹F NMR.
-
Reaction Completion: Continue the gas flow for approximately 48 hours, or until ¹⁹F NMR analysis indicates that the perfluorination is complete.
-
Product Isolation:
-
Once the reaction is complete, purge the solution with nitrogen to remove any residual fluorine gas.
-
The product, K₂[B₁₂F₁₂], which is sparingly soluble in acetonitrile, will precipitate out of the solution.
-
Collect the solid product by filtration.
-
-
Purification:
-
Wash the collected solid with fresh, anhydrous acetonitrile to remove any soluble impurities.
-
Dry the product under vacuum to obtain K₂[B₁₂F₁₂] with a purity of >99.5%.
-
Visualizations
Caption: Troubleshooting Decision Tree for K₂[B₁₂F₁₂] Synthesis.
Caption: High-Level Experimental Workflow.
References
Technical Support Center: Optimizing the Perfluorination of Potassium Dodecahydro-closo-dodecaborate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the perfluorination of potassium dodecahydro-closo-dodecaborate (K₂B₁₂H₁₂). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful synthesis of potassium dodecafluoro-closo-dodecaborate (K₂B₁₂F₁₂).
Troubleshooting Guide
This guide addresses common issues encountered during the perfluorination of K₂B₁₂H₁₂.
| Issue / Observation | Potential Cause | Recommended Solution |
| Low or No Reaction | HF Inhibition: In the acetonitrile method, in-situ generated HF or other protic acids can inhibit all 12 fluorination steps.[1] | HF Scavenging: While not explicitly detailed in the provided literature, the use of a mild, non-reactive acid scavenger that does not introduce further complications could be explored. Careful drying of the starting material and solvent is crucial. |
| Inactive Fluorinating Agent: The F₂/N₂ mixture may not be at the correct concentration or the elemental fluorine may have degraded. | Verify Gas Mixture: Ensure the F₂/N₂ gas mixture is from a reliable source and the concentration is as specified (typically 20% F₂ in N₂). | |
| Low Reaction Temperature: The reaction temperature may be too low for the fluorination to proceed efficiently. | Optimize Temperature: For the liquid HF method, ensure the initial temperature is maintained at -70°C, followed by a gradual increase. For the acetonitrile method, the reaction is typically run at room temperature. | |
| Incomplete Fluorination (Partially Fluorinated Products) | Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Extend Reaction Time: For the liquid HF method, the reaction can take up to 72 hours.[2] In the optimized acetonitrile method, the reaction time is significantly reduced to about 2 days for reaction and purification.[1] |
| Poor Gas Dispersion: In the acetonitrile method, the reaction occurs at the gas-solution interface.[1] Poor bubbling will reduce the reaction rate. | Improve Gas Flow: Use a fritted gas dispersion tube to create fine bubbles and ensure vigorous stirring to maximize the gas-liquid surface area. | |
| Incorrect Stoichiometry: An insufficient amount of fluorinating agent was used. | Ensure Excess Fluorinating Agent: A continuous flow of the F₂/N₂ mixture is used to ensure a large excess of the fluorinating agent. | |
| Formation of Side Products | Presence of Impurities: Impurities in the starting K₂B₁₂H₁₂ or solvent can lead to side reactions. | Use High-Purity Reagents: Ensure the K₂B₁₂H₁₂ is of high purity and the acetonitrile is anhydrous. |
| Reaction with Solvent: Although acetonitrile is more stable than many organic solvents, prolonged reaction times or high temperatures could potentially lead to side reactions. | Adhere to Recommended Conditions: Follow the optimized reaction conditions to minimize the potential for solvent degradation. | |
| Difficult Purification | Co-crystallization of Partially Fluorinated Species: Partially fluorinated dodecaborate anions may have similar solubility profiles to the fully fluorinated product, making separation by recrystallization challenging. | Optimize Recrystallization: Carefully select the recrystallization solvent (water is commonly used for K₂B₁₂F₁₂) and perform multiple recrystallization steps if necessary. Slow cooling can improve crystal purity. |
| Hygroscopic Product: The product may be hygroscopic, making handling and drying difficult. | Handle in a Dry Atmosphere: Handle the purified K₂B₁₂F₁₂ in a glovebox or dry bag to prevent moisture absorption. Dry thoroughly under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the acetonitrile-based perfluorination method over the traditional liquid HF method?
A1: The optimized procedure using acetonitrile offers several significant advantages:
-
Increased Scale: The reaction can be scaled up 10-fold without a decrease in yield.[1]
-
Reduced Time: The total time for reaction and purification is shortened from approximately one week to two days.[1]
-
Safer Handling: It avoids the use of highly corrosive and hazardous anhydrous hydrogen fluoride, allowing the use of standard laboratory glassware.[1][2]
-
High Yield and Purity: The yield for K₂B₁₂F₁₂ is around 74%, with a purity of over 99.5%.[1]
Q2: How does HF inhibit the perfluorination reaction in acetonitrile?
A2: Experimental and computational studies suggest that HF and other protic acids inhibit each of the 12 fluorination steps.[1] The fluorination is believed to occur at the interface of the gas bubbles and the acetonitrile solution. The various B₁₂H₁₂₋ₓFₓ²⁻ anions have different tendencies to move to this interface, and the presence of protic acids is thought to interfere with this process.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture (with extreme caution, ensuring the fluorine gas flow is stopped and the reactor is purged with an inert gas), quenching them, and analyzing the products by ¹¹B and ¹⁹F NMR spectroscopy. The disappearance of the starting material and the appearance of partially and fully fluorinated species can be tracked.
Q4: What are the key safety precautions for this reaction?
A4: Both methods involve hazardous materials.
-
Elemental Fluorine (F₂): This is a highly toxic and reactive gas. The reaction should be carried out in a well-ventilated fume hood with appropriate gas scrubbing capabilities. All equipment should be scrupulously dried and passivated before use.
-
Anhydrous Hydrogen Fluoride (HF): This is an extremely corrosive and toxic liquid. Specialized corrosion-resistant equipment (e.g., Teflon or Kel-F) is required. Appropriate personal protective equipment (PPE), including HF-resistant gloves and a face shield, is mandatory. An HF-specific first aid kit (containing calcium gluconate gel) must be readily available.
-
Exothermic Reaction: Direct fluorination is highly exothermic and requires careful temperature control to prevent runaway reactions.[2]
Q5: How do I purify the final product, K₂B₁₂F₁₂?
A5: The most common method for purifying K₂B₁₂F₁₂ is recrystallization from water. The crude product is dissolved in hot water, and the solution is allowed to cool slowly to form crystals. The crystals are then collected by filtration, washed with a small amount of cold water, and dried under vacuum. Multiple recrystallizations may be necessary to achieve high purity.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two primary perfluorination methods.
Table 1: Comparison of Perfluorination Methods for K₂B₁₂H₁₂
| Parameter | Liquid HF Method | Acetonitrile Method |
| Solvent | Anhydrous Hydrogen Fluoride (HF) | Acetonitrile (CH₃CN) |
| Fluorinating Agent | 20% F₂ / N₂ gas mixture | 20% F₂ / N₂ gas mixture |
| Reaction Time | ~1 week (including purification) | ~2 days (including purification) |
| Yield (K₂B₁₂F₁₂) | 72% | 74% |
| Purity | High | >99.5% |
| Scale | Limited | Up to 10-fold increase from previous methods |
| Apparatus | Specialized HF-resistant (e.g., Teflon) | Standard glassware |
Data sourced from multiple reports.[1][2]
Table 2: Reaction Conditions for Perfluorination Methods
| Parameter | Liquid HF Method | Acetonitrile Method |
| Starting Material | K₂B₁₂H₁₂ | K₂B₁₂H₁₂ |
| Step 1 Temperature | -70°C | Room Temperature |
| Step 2 Temperature | 25°C | Room Temperature |
| Step 1 Duration | 14 hours | N/A |
| Step 2 Duration | 72 hours | Continuous bubbling for ~48 hours |
Data for the liquid HF method is based on a two-step process.[2] The acetonitrile method involves continuous bubbling at room temperature.[1]
Experimental Protocols
Method 1: Perfluorination in Acetonitrile (Optimized Procedure)
This method is adapted from the optimized procedure described in the literature.[1]
Materials:
-
Potassium dodecahydro-closo-dodecaborate (K₂B₁₂H₁₂)
-
Anhydrous acetonitrile
-
20/80 (v/v) F₂/N₂ gas mixture
-
Inert gas (e.g., Nitrogen or Argon)
Apparatus:
-
A standard glass reaction vessel equipped with a magnetic stirrer, a gas inlet with a fritted dispersion tube, and a gas outlet connected to a scrubber (e.g., containing soda lime or a solution of sodium thiosulfate).
Procedure:
-
Preparation: In a dry glovebox or under an inert atmosphere, charge the reaction vessel with K₂B₁₂H₁₂ and anhydrous acetonitrile.
-
Inert Gas Purge: Remove the vessel from the glovebox and place it in a fume hood. Purge the system with an inert gas to remove any residual air and moisture.
-
Reaction Initiation: While stirring the suspension vigorously, switch the gas flow from the inert gas to the 20/80 F₂/N₂ mixture. Maintain a steady flow rate to ensure good gas dispersion.
-
Reaction Progress: Continue bubbling the F₂/N₂ mixture through the suspension at room temperature for approximately 48 hours. The reaction is complete when the starting material has been fully consumed.
-
Reaction Quenching: Stop the F₂/N₂ flow and purge the system with an inert gas to remove any unreacted fluorine.
-
Work-up: The solvent is removed under reduced pressure. The resulting solid is then dissolved in a minimal amount of hot water.
-
Purification: The aqueous solution is filtered to remove any insoluble impurities and then allowed to cool slowly to room temperature to induce crystallization. The resulting white crystals of K₂B₁₂F₁₂ are collected by filtration, washed with a small amount of cold water, and dried under vacuum.
Method 2: Perfluorination in Liquid Hydrogen Fluoride (Traditional Method)
This protocol is based on descriptions of the traditional, more hazardous method.[2] Extreme caution and specialized equipment are required for this procedure.
Materials:
-
Potassium dodecahydro-closo-dodecaborate (K₂B₁₂H₁₂)
-
Anhydrous hydrogen fluoride (HF)
-
20% F₂ / N₂ gas mixture
-
Inert gas (e.g., Nitrogen)
Apparatus:
-
A reaction vessel constructed from HF-resistant material (e.g., Teflon or Kel-F) equipped with a magnetic stirrer, a gas inlet, and a gas outlet connected to an appropriate scrubber. The entire setup must be in a dedicated fume hood.
Procedure:
-
Apparatus Preparation: The reaction vessel must be scrupulously dried and passivated with a low concentration of fluorine gas before use.
-
Charging the Reactor: In a dry, inert atmosphere, add K₂B₁₂H₁₂ to the reaction vessel.
-
HF Condensation: Cool the vessel to -78°C (dry ice/acetone bath) and carefully condense anhydrous HF into the reactor.
-
Initial Reaction: Stir the mixture at -70°C for 14 hours.
-
Fluorination: While maintaining cooling, introduce the 20% F₂/N₂ gas mixture into the solution. The temperature is gradually raised to 25°C over 72 hours while maintaining the gas flow.
-
HF Removal: After the reaction is complete, stop the fluorine flow and purge with an inert gas. Carefully and slowly evaporate the HF into a suitable scrubber. This is a highly hazardous step.
-
Work-up and Purification: The remaining solid residue is carefully neutralized and then purified by recrystallization from water as described in Method 1.
Visualizations
Caption: Workflow for the optimized perfluorination of K₂B₁₂H₁₂ in acetonitrile.
Caption: Decision tree for troubleshooting the perfluorination reaction.
References
Technical Support Center: Managing Hazardous Reagents in [B₁₂F₁₂]²⁻ Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe and effective synthesis of the dodecafluoro-closo-dodecaborate anion, [B₁₂F₁₂]²⁻. Due to the involvement of highly hazardous reagents, a thorough understanding of the experimental protocols, potential issues, and safety measures is critical.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of [B₁₂F₁₂]²⁻, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Fluorination | - Insufficient reaction time or temperature.- Inadequate mixing of the heterogeneous reaction mixture.- Depletion or insufficient flow of fluorine gas.- Presence of protic impurities (e.g., water) that can inhibit fluorination. | - Extend the reaction time or cautiously increase the temperature, monitoring for pressure changes.- Ensure vigorous and efficient stirring throughout the synthesis.- Monitor the fluorine gas flow rate and ensure a consistent supply.- Use anhydrous solvents and reagents. Dry all glassware and equipment thoroughly before use. |
| Low Product Yield | - Incomplete fluorination.- Side reactions leading to the formation of byproducts.- Loss of product during work-up and purification.- Leak in the reaction setup. | - Address the causes of incomplete fluorination.- Optimize reaction conditions (temperature, pressure, reagent stoichiometry) to minimize side reactions.- Carefully perform extraction and crystallization steps to maximize product recovery.- Perform a leak test of the reactor system with an inert gas before introducing hazardous reagents. |
| Uncontrolled Pressure Increase | - Highly exothermic reaction proceeding too quickly.- Inadequate cooling of the reactor.- Blockage in the gas outlet or pressure relief system. | - Reduce the flow rate of fluorine gas.- Improve the efficiency of the reactor's cooling system.- Ensure the gas outlet and pressure relief valve are not obstructed. A back pressure regulator can be used to maintain a constant pressure.[1][2] |
| Formation of Unwanted Side Products | - Over-fluorination or degradation of the boron cluster.- Reaction with impurities in the starting materials or solvents. | - Carefully control the stoichiometry of the fluorinating agent and reaction time.- Use high-purity starting materials and solvents. |
| Difficulty in Product Isolation | - The product being highly soluble in the work-up solvent.- Formation of a complex mixture of products. | - Select an appropriate anti-solvent to induce precipitation.- Utilize column chromatography or recrystallization with different solvent systems for purification.[3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous reagents used in the synthesis of [B₁₂F₁₂]²⁻ and what are their main dangers?
The primary hazardous reagents are anhydrous hydrogen fluoride (aHF) and fluorine gas (F₂).
-
Anhydrous Hydrogen Fluoride (aHF): A highly corrosive and toxic liquid and gas.[6] It can cause severe burns to the skin, eyes, and respiratory tract, with the unique ability to penetrate tissue and cause deep, delayed, and extremely painful burns.[6] Systemic toxicity can occur through absorption, potentially leading to fatal cardiac arrhythmias.[6]
-
Fluorine Gas (F₂): A highly reactive and toxic oxidizing gas. It can cause severe burns on contact with any tissue and is a powerful irritant to the respiratory system.[7] Reactions with organic materials and metals can be violent and even explosive.[7]
Q2: What materials are compatible with anhydrous HF and fluorine gas for reactor construction?
Choosing the correct materials is crucial to prevent equipment failure and hazardous leaks.
-
For Anhydrous Hydrogen Fluoride (aHF):
-
For Fluorine Gas (F₂):
It is essential to ensure all components of the reaction system, including valves and fittings, are made of compatible materials.
Q3: How can I monitor the progress of the fluorination reaction?
Monitoring the reaction is key to achieving complete fluorination and avoiding side products.
-
NMR Spectroscopy: ¹⁹F NMR is a powerful technique to monitor the appearance of the [B₁₂F₁₂]²⁻ signal and the disappearance of starting materials or partially fluorinated intermediates.
-
FTIR Spectroscopy: The appearance of strong B-F vibrational bands and the disappearance of B-H bands can indicate the progress of the reaction.[10][11]
-
Pressure and Temperature Monitoring: A stable pressure and temperature may indicate the reaction has reached completion.
Q4: What is the appropriate procedure for quenching the reaction and neutralizing unreacted reagents?
Quenching must be performed with extreme caution in a well-ventilated fume hood.
-
Quenching Unreacted Fluorine Gas: The flow of fluorine gas should be stopped, and the reactor should be purged with an inert gas (e.g., nitrogen or argon). The vented gas stream should be passed through a scrubber containing a suitable neutralizing agent, such as a solution of sodium pyrophosphate or sodium bisulfite.
-
Neutralizing Anhydrous Hydrogen Fluoride:
-
Slowly and carefully add the reaction mixture to a cooled, stirred slurry of a weak base like calcium hydroxide or calcium carbonate in a large volume of water. This will neutralize the HF and precipitate calcium fluoride.[6] Using a strong base like sodium hydroxide can generate significant heat.[2]
-
Alternatively, the reaction mixture can be poured onto crushed ice, followed by slow neutralization with a base.
-
-
Disposal of Partially Fluorinated Boron Clusters: If the reaction is incomplete, the partially fluorinated species should be treated as hazardous waste and disposed of according to institutional guidelines.[12]
Q5: What are the key safety precautions I must take when performing this synthesis?
A multi-layered approach to safety is essential.
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical-resistant apron, and closed-toe shoes.
-
Use chemical splash goggles and a full-face shield.
-
Wear two pairs of gloves: an outer glove rated for HF and F₂ (e.g., neoprene or butyl rubber) over an inner nitrile glove.[7]
-
-
Engineering Controls:
-
All work must be conducted in a certified chemical fume hood with a sash positioned as low as possible.
-
A safety shield should be placed between the operator and the reaction apparatus.
-
Ensure a safety shower and eyewash station are immediately accessible.
-
-
Emergency Preparedness:
-
Never work alone.
-
Have an emergency response plan in place.
-
Keep a tube of calcium gluconate gel readily available as a first aid measure for HF skin exposure.[13]
-
Experimental Protocols
A detailed experimental protocol for the synthesis of K₂[B₁₂F₁₂] is outlined below. This should be adapted and reviewed based on your specific laboratory conditions and a thorough risk assessment.
Synthesis of Potassium Dodecafluoro-closo-dodecaborate (K₂[B₁₂F₁₂])
Materials:
-
Potassium dodecahydro-closo-dodecaborate (K₂B₁₂H₁₂)
-
Anhydrous hydrogen fluoride (aHF)
-
Fluorine gas (20% in N₂)
-
Anhydrous acetonitrile (for purification)
-
Deionized water
Equipment:
-
High-pressure reactor made of Monel or stainless steel, equipped with a magnetic stirrer, pressure gauge, thermocouple, gas inlet, and outlet.
-
Fluorine gas handling system with mass flow controllers.
-
Scrubber system for neutralizing effluent gases.
-
Schlenk line and inert atmosphere glovebox.
Procedure:
-
Reactor Preparation: Thoroughly dry all parts of the reactor in an oven and assemble under an inert atmosphere.
-
Charging the Reactor: In an inert atmosphere glovebox, charge the reactor with K₂B₁₂H₁₂.
-
Introduction of aHF: Cool the reactor to -78 °C (dry ice/acetone bath) and condense aHF into the reactor.
-
Fluorination:
-
Warm the reactor to the desired temperature (e.g., 25 °C) while stirring.
-
Slowly introduce the 20% F₂/N₂ gas mixture into the reactor at a controlled flow rate.
-
Monitor the internal temperature and pressure of the reactor continuously. Adjust the F₂ flow rate and cooling as necessary to maintain a stable temperature and pressure.
-
Continue the reaction for the specified time (e.g., 72 hours), ensuring constant stirring.
-
-
Quenching and Work-up:
-
Stop the F₂ flow and purge the reactor with nitrogen gas, venting the exhaust through a scrubber.
-
Carefully vent the excess aHF at low temperature, passing the vapor through a neutralizing trap containing calcium oxide.[13]
-
Once the reactor has reached room temperature and atmospheric pressure, slowly add the solid residue to a stirred slurry of calcium hydroxide in water to neutralize any remaining acidic species.
-
-
Purification:
-
Filter the aqueous solution to remove insoluble inorganic salts.
-
Evaporate the water to obtain the crude product.
-
Recrystallize the crude K₂[B₁₂F₁₂] from hot water or a suitable organic solvent like acetonitrile to obtain the purified product.
-
Visualizations
Caption: A flowchart of the key steps in the synthesis of [B₁₂F₁₂]²⁻.
Caption: Key hazard control relationships for safe [B₁₂F₁₂]²⁻ synthesis.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. mdpi.com [mdpi.com]
- 9. cmu.edu [cmu.edu]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. US4911758A - Disposal of waste aqueous boron trifluoride solutions - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
"avoiding partially fluorinated byproducts in K₂[B₁₂F₁₂] synthesis"
Welcome to the technical support center for the synthesis of Potassium Dodecafluorododecaborate (K₂[B₁₂F₁₂]). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the synthesis of K₂[B₁₂F₁₂], with a specific focus on avoiding the formation of partially fluorinated byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of K₂[B₁₂F₁₂], providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction yields are consistently low. | 1. Incomplete reaction: The fluorination of the starting material, K₂[B₁₂H₁₂], may not have gone to completion. 2. Loss of product during workup: The product may be lost during filtration, washing, or transfer steps. 3. Suboptimal reaction conditions: The reaction temperature, pressure, or time may not be optimized for maximum yield. | 1. Increase reaction time or temperature: Carefully and incrementally increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress using appropriate analytical techniques. 2. Optimize workup procedure: Ensure efficient filtration and washing techniques. Use a suitable solvent for washing that minimizes product loss. Handle the product carefully during transfers. 3. Systematic optimization: Conduct a systematic study to optimize reaction parameters. Vary one parameter at a time (e.g., temperature, pressure, reactant ratios) while keeping others constant to identify the optimal conditions for your specific setup. |
| The final product is a mixture of K₂[B₁₂F₁₂] and partially fluorinated byproducts (e.g., K₂[B₁₂F₁₁OH]). | 1. Presence of water: Trace amounts of water in the reactants or solvent can lead to the formation of hydroxylated byproducts. 2. Insufficient fluorinating agent: An inadequate amount of the fluorinating agent (e.g., F₂ gas) may result in incomplete fluorination. 3. Non-uniform reaction conditions: Inconsistent temperature or mixing within the reactor can lead to localized areas of incomplete fluorination. | 1. Ensure anhydrous conditions: Thoroughly dry all glassware and reactants before use. Use anhydrous solvents and handle all materials under an inert atmosphere (e.g., argon or nitrogen). The use of anhydrous hydrogen fluoride (HF) as a solvent is often employed to maintain rigorous anhydrous conditions. 2. Use a stoichiometric excess of fluorinating agent: Employ a slight to moderate excess of the fluorinating agent to ensure complete conversion of the starting material. 3. Improve mixing and temperature control: Use efficient stirring and a well-controlled heating system to maintain uniform reaction conditions throughout the reactor. |
| Difficulty in separating K₂[B₁₂F₁₂] from byproducts. | 1. Similar solubility profiles: The desired product and byproducts may have similar solubilities in common solvents, making separation by simple recrystallization challenging. | 1. Utilize a multi-solvent recrystallization system: Experiment with different solvent mixtures to exploit subtle differences in solubility between K₂[B₁₂F₁₂] and its byproducts. Common solvent systems for recrystallization include combinations of polar and non-polar solvents. 2. Chromatographic separation: For small-scale purifications or when high purity is essential, consider using column chromatography with an appropriate stationary and mobile phase. |
| Analytical data (NMR, IR) shows unexpected peaks. | 1. Presence of impurities: Contaminants in the starting materials or solvents can introduce unexpected species into the reaction mixture. 2. Formation of complex byproducts: Besides partially fluorinated species, other side reactions might be occurring. | 1. Purify starting materials: Ensure the purity of K₂[B₁₂H₁₂] and the fluorinating agent before use. Purify solvents by distillation if necessary. 2. Detailed spectroscopic analysis: Utilize a combination of analytical techniques, including ¹⁹F NMR, ¹¹B NMR, IR, and Raman spectroscopy, to identify the structure of the unknown byproducts. This will provide insights into the side reactions and help in devising strategies to avoid them. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
Q1: What is the most common method for the synthesis of K₂[B₁₂F₁₂]?
A1: The most common method involves the direct fluorination of potassium dodecahydro-closo-dodecaborate (K₂[B₁₂H₁₂]) using a stream of diluted elemental fluorine (typically F₂ in N₂) in an anhydrous solvent, often anhydrous hydrogen fluoride (HF).
Q2: Why is anhydrous hydrogen fluoride (HF) often used as a solvent?
A2: Anhydrous HF serves two primary purposes. Firstly, it is an excellent solvent for the starting material and the product. Secondly, and more importantly, it helps to maintain strictly anhydrous conditions, which is crucial for preventing the formation of hydroxylated byproducts like K₂[B₁₂F₁₁OH].
Q3: What is the primary cause of partially fluorinated byproduct formation?
A3: The presence of water is the most significant contributor to the formation of partially fluorinated and hydroxylated byproducts. Water can react with the highly reactive fluorinating agent or intermediates, leading to the incorporation of hydroxyl groups onto the boron cluster.
Q4: How can I ensure my reaction is completely anhydrous?
A4: To ensure anhydrous conditions, all glassware should be oven-dried or flame-dried under vacuum. Reactants should be dried and stored in a desiccator or glovebox. Solvents must be rigorously dried using appropriate drying agents and distilled before use. The entire reaction should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).
Characterization and Analysis
Q5: How can I confirm the complete fluorination of my product?
A5: ¹⁹F NMR spectroscopy is the most definitive method. The spectrum of pure K₂[B₁₂F₁₂] should show a single sharp singlet. The presence of additional peaks in the ¹⁹F NMR spectrum indicates the presence of partially fluorinated species. ¹¹B NMR can also be used; the spectrum of K₂[B₁₂F₁₂] should exhibit a single resonance, and the absence of peaks corresponding to B-H or B-OH moieties is indicative of a pure product.
Q6: What are the expected ¹⁹F and ¹¹B NMR chemical shifts for K₂[B₁₂F₁₂]?
A6: The exact chemical shifts can vary slightly depending on the solvent and reference standard used. However, for K₂[B₁₂F₁₂], the ¹⁹F NMR spectrum typically shows a singlet around -130 to -150 ppm. The ¹¹B NMR spectrum should display a single resonance characteristic of a highly symmetric boron cluster with fluorine substituents.
Q7: How can IR and Raman spectroscopy help in identifying byproducts?
A7: IR and Raman spectroscopy are particularly useful for detecting the presence of B-OH bonds in hydroxylated byproducts. The presence of characteristic O-H stretching vibrations (typically in the range of 3200-3600 cm⁻¹) and B-O stretching vibrations in the IR or Raman spectrum would indicate contamination with hydroxylated species.
Purification
Q8: What is the best method to purify K₂[B₁₂F₁₂] from partially fluorinated byproducts?
A8: Recrystallization is the most common purification technique. The choice of solvent is critical. A good recrystallization solvent should dissolve K₂[B₁₂F₁₂] at an elevated temperature but have low solubility at room temperature, while the impurities should ideally remain soluble at all temperatures. Water or aqueous solutions are often suitable for recrystallizing these ionic salts.
Q9: Can you provide a general recrystallization protocol?
A9: A general protocol involves dissolving the crude product in a minimum amount of hot solvent (e.g., deionized water). If insoluble impurities are present, the hot solution should be filtered. The clear filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Experimental Protocols
Detailed Methodology for the Synthesis of K₂[B₁₂F₁₂]
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and safety protocols.
Materials:
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Potassium dodecahydro-closo-dodecaborate (K₂[B₁₂H₁₂]) (high purity, dried under vacuum)
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Anhydrous hydrogen fluoride (HF) (condensed into the reactor)
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Fluorine gas (F₂) diluted with nitrogen (N₂) (e.g., 10% F₂ in N₂)
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High-purity nitrogen gas (for purging)
Equipment:
-
A fluorination reactor made of a suitable material (e.g., nickel, Monel, or Teflon-lined stainless steel) equipped with a gas inlet and outlet, a stirrer, and a temperature control system.
-
A gas handling manifold for safely delivering the F₂/N₂ mixture.
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Schlenk line or glovebox for handling air- and moisture-sensitive materials.
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Filtration apparatus (e.g., Büchner funnel with a filter flask) made of materials resistant to HF.
-
Vacuum oven for drying the final product.
Procedure:
-
Preparation: Under an inert atmosphere, charge the fluorination reactor with dried K₂[B₁₂H₁₂].
-
Solvent Addition: Cool the reactor and condense a known amount of anhydrous HF into it.
-
Reaction:
-
Begin stirring the solution.
-
Slowly introduce the F₂/N₂ gas mixture into the reactor at a controlled flow rate.
-
Maintain the desired reaction temperature (this may require initial cooling due to the exothermic nature of the reaction).
-
Monitor the reaction progress by periodically taking samples (if the reactor setup allows) and analyzing them by ¹⁹F NMR.
-
-
Workup:
-
Once the reaction is complete (as indicated by the disappearance of starting material and intermediate peaks in the NMR), stop the fluorine flow and purge the reactor with nitrogen gas to remove any residual fluorine and HF.
-
Carefully evaporate the remaining HF.
-
The solid residue is the crude K₂[B₁₂F₁₂].
-
-
Purification:
-
Dissolve the crude product in a minimum amount of hot deionized water.
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Filter the hot solution to remove any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
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Collect the crystals by filtration, wash with a small amount of ice-cold water, and then with a volatile organic solvent like acetone to aid in drying.
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Dry the purified K₂[B₁₂F₁₂] in a vacuum oven at an appropriate temperature.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of K₂[B₁₂F₁₂].
Caption: Troubleshooting logic for addressing partially fluorinated byproducts.
Technical Support Center: Potassium Dodecafluoro-closo-dodecaborate (K₂[B₁₂F₁₂])
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Potassium dodecafluoro-closo-dodecaborate, focusing on common issues related to hydration and dehydration.
Frequently Asked Questions (FAQs)
Q1: What is this compound (K₂[B₁₂F₁₂])?
A1: this compound is a chemical compound with the formula K₂[B₁₂F₁₂]. The anion, [B₁₂F₁₂]²⁻, is known for being a very robust and weakly coordinating anion.[1] This means it does not easily form strong bonds with other chemical species, which can be a desirable property in various chemical reactions and formulations.
Q2: Is K₂[B₁₂F₁₂] sensitive to water?
A2: Yes, the anhydrous form of K₂[B₁₂F₁₂] is hygroscopic and readily absorbs water vapor from the atmosphere to form crystalline hydrates.[2][3] Specifically, it can form a dihydrate (K₂(H₂O)₂[B₁₂F₁₂]) and a tetrahydrate (K₂(H₂O)₄[B₁₂F₁₂]).[2][4] This process is remarkably fast, even at room temperature.[4]
Q3: What are the different hydrated forms of K₂[B₁₂F₁₂]?
A3: Two primary crystalline hydrate phases have been identified:
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Dihydrate: K₂(H₂O)₂[B₁₂F₁₂], which contains [K(μ-H₂O)₂K]²⁺ dimers.[2][4]
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Tetrahydrate: K₂(H₂O)₄[B₁₂F₁₂], which contains [(H₂O)K(μ-H₂O)₂K(H₂O)]²⁺ dimers.[2][4]
Q4: How stable is the [B₁₂F₁₂]²⁻ anion?
A4: The [B₁₂F₁₂]²⁻ anion is remarkably stable.[1] It has been shown to be stable when heated to high temperatures (the Li₂[B₁₂F₁₂] and [NH₄]₂[B₁₂F₁₂] salts are stable up to 450 °C and 480 °C, respectively) and is resistant to reaction with strong acids like 98% H₂SO₄ and 70% HNO₃, as well as 3 M KOH.[1]
Troubleshooting Guide
Issue 1: Unexpected weight gain of anhydrous K₂[B₁₂F₁₂] sample.
-
Possible Cause: The anhydrous compound is hygroscopic and has absorbed atmospheric moisture.
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Solution: Store anhydrous K₂[B₁₂F₁₂] in a desiccator or under an inert atmosphere (e.g., dry nitrogen or argon) to prevent hydration. If hydration has occurred, the sample can be dehydrated.
Issue 2: Inconsistent experimental results when using K₂[B₁₂F₁₂].
-
Possible Cause: The hydration state of the material may not be consistent between experiments. The presence of water molecules can alter the compound's properties and reactivity.
-
Solution: Ensure you are using the correct hydration state for your application. If the anhydrous form is required, dehydrate the material immediately before use. If a specific hydrate is needed, ensure the material is fully and uniformly hydrated.
Issue 3: Difficulty in achieving complete dehydration.
-
Possible Cause: The dehydration process is influenced by factors such as particle size and the efficiency of removing water vapor.[4][5]
-
Solution:
-
Grind the hydrated sample to a fine powder to increase the surface area.
-
Perform the dehydration under a stream of dry inert gas (e.g., helium or nitrogen) to effectively carry away the water vapor.[4]
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Slightly increasing the temperature can accelerate the process, but be mindful of the thermal stability of your overall system.
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Issue 4: Slow or incomplete hydration.
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Possible Cause: Similar to dehydration, the rate of hydration can be limited by the delivery of water vapor to the sample surface.[4][5]
-
Solution:
Quantitative Data
Table 1: Hydration and Dehydration Rates of K₂[B₁₂F₁₂] at Room Temperature
| Process | Conditions | Time to Completion | Reference |
| Hydration (K₂[B₁₂F₁₂] → K₂(H₂O)₂[B₁₂F₁₂]) | 25 °C, stream of He or N₂ with 21 Torr H₂O(g) | As little as 4 minutes | [4] |
| Dehydration (K₂(H₂O)₂[B₁₂F₁₂] → K₂[B₁₂F₁₂]) | 25 °C, stream of dry He | As little as 18 minutes | [4][5] |
| Isotopic Exchange (H₂O with D₂O or H₂¹⁸O) | 25 °C, in K₂(D₂O)₂[B₁₂F₁₂] or K₂(H₂¹⁸O)₂[B₁₂F₁₂] | As little as 45 minutes | [4][5] |
Table 2: Thermodynamic Data for Hydration/Dehydration
| Reaction | Thermodynamic Parameter | Value | Reference |
| K₂--INVALID-LINK-- + 2 H₂O(g) ⇌ K₂(H₂O)₂--INVALID-LINK-- | ΔH | -111 kJ mol⁻¹ | [4] |
Experimental Protocols
Protocol 1: Dehydration of K₂(H₂O)₂[B₁₂F₁₂] to Anhydrous K₂[B₁₂F₁₂]
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Sample Preparation: Place a known quantity of finely ground K₂(H₂O)₂[B₁₂F₁₂] in a suitable container for a thermogravimetric analyzer (TGA) or a tube furnace.
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Inert Gas Flow: Establish a continuous flow of a dry inert gas (e.g., high-purity helium or nitrogen) over the sample. The flow rate will influence the rate of dehydration.[4][5]
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Heating: While the process can occur at room temperature (25 °C), gentle heating can be applied to accelerate the removal of water. Monitor the sample weight using TGA until a stable weight is achieved, indicating complete dehydration.
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Handling and Storage: Once dehydrated, handle the anhydrous K₂[B₁₂F₁₂] in an inert atmosphere (e.g., a glovebox) and store it in a sealed container within a desiccator to prevent rehydration.
Protocol 2: Controlled Hydration of Anhydrous K₂[B₁₂F₁₂] to K₂(H₂O)₂[B₁₂F₁₂]
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Sample Preparation: Place a known quantity of anhydrous, finely ground K₂[B₁₂F₁₂] in a reaction vessel.
-
Humidified Gas Flow: Prepare a stream of inert gas (e.g., helium or nitrogen) saturated with water vapor by bubbling it through a water-filled bubbler.
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Exposure: Introduce the humidified gas stream into the reaction vessel containing the anhydrous sample at a controlled temperature (e.g., 25 °C).
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Monitoring: The hydration process is rapid.[4] The extent of hydration can be monitored by the change in sample weight. Continue the humid gas flow until the theoretical weight gain for the formation of the dihydrate is achieved and the weight stabilizes.
-
Confirmation: The resulting crystalline phase can be confirmed by Powder X-ray Diffraction (PXRD).[4]
Visualizations
Caption: Reversible hydration and dehydration pathways for K₂[B₁₂F₁₂].
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Synthesis and stability of reactive salts of dodecafluoro-closo-dodecaborate(2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 143893-70-3 | Benchchem [benchchem.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Latent porosity in this compound(2-). Structures and rapid room temperature interconversions of crystalline K2B12F12, K2(H2O)2B12F12, and K2(H2O)4B12F12 in the presence of water vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Purity Potassium Dodecafluoro-closo-dodecaborate (K₂[B₁₂F₁₂]) Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the recrystallization of Potassium Dodecafluoro-closo-dodecaborate (K₂[B₁₂F₁₂]) to achieve high purity.
Troubleshooting Guide
Users may encounter several challenges during the recrystallization of K₂[B₁₂F₁₂]. This guide addresses the most common issues in a question-and-answer format.
Q1: My recrystallization yield is very low. What are the possible causes and solutions?
A1: Low yield is a common issue that can stem from several factors. Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Dissolution | Ensure the K₂[B₁₂F₁₂] is fully dissolved in the solvent at an elevated temperature. If solid material remains, gradually add more solvent until complete dissolution is achieved. |
| Excessive Solvent Volume | Using too much solvent will result in a lower yield as more of the product will remain in the mother liquor upon cooling. Minimize the solvent volume to what is necessary for complete dissolution at the chosen temperature. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of fine, needle-like crystals that are difficult to filter and may trap impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal growth. |
| Inadequate Cooling | Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation. Check the solubility of K₂[B₁₂F₁₂] at the final cooling temperature to estimate the expected yield. |
| Formation of Solvates/Hydrates | K₂[B₁₂F₁₂] is known to readily form hydrates (dihydrate and tetrahydrate) when recrystallized from water.[1] These hydrates have different solubilities and crystal structures, which can affect the yield. Consider using a non-aqueous solvent or ensure the final product is thoroughly dried under vacuum at an elevated temperature to remove any bound water. |
Q2: The purity of my recrystallized K₂[B₁₂F₁₂] has not improved significantly. How can I enhance purity?
A2: If the purity of your material is not improving, it is likely due to the co-precipitation of impurities or the trapping of mother liquor within the crystals.
| Potential Cause | Recommended Solution |
| Insoluble Impurities | If you observe insoluble material in the hot solution, perform a hot filtration to remove these impurities before allowing the solution to cool and crystallize. |
| Co-precipitation of Soluble Impurities | This can occur if the impurities have similar solubility profiles to K₂[B₁₂F₁₂]. A second recrystallization may be necessary. Alternatively, consider using a different solvent system that maximizes the solubility of the impurities while minimizing the solubility of the desired product at low temperatures. |
| Trapped Mother Liquor | This is more common with very fine or rapidly formed crystals. Ensure slow cooling to form larger, well-defined crystals. Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor. |
| Incomplete Fluorination of Starting Material | If the starting material for the synthesis of K₂[B₁₂F₁₂] (K₂[B₁₂H₁₂]) is not fully fluorinated, you may have partially fluorinated species as impurities. The purification of such mixtures might require techniques other than simple recrystallization, such as chromatography. |
Q3: My recrystallized product appears to be a hydrate rather than the anhydrous form. How can I confirm this and obtain the anhydrous product?
A3: The formation of hydrates is a key challenge when using water as a recrystallization solvent.[1][2]
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Confirmation: Hydrate formation can be confirmed using analytical techniques such as Thermogravimetric Analysis (TGA), which will show a weight loss corresponding to the loss of water molecules upon heating. Infrared (IR) spectroscopy may also show characteristic O-H stretching bands.
-
Obtaining Anhydrous Product:
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Drying: After filtration, dry the crystals under high vacuum at an elevated temperature (e.g., >100 °C) for several hours to remove water of crystallization. The exact temperature and time will depend on the stability of the compound and the nature of the hydrate.
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Temperature Control during Crystallization from Water: Based on analogous systems like KF, it is possible that the anhydrous form of K₂[B₁₂F₁₂] crystallizes from aqueous solutions at higher temperatures.[3] Experiment with crystallizing at temperatures above 40-50 °C, though this may reduce the overall yield.
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing K₂[B₁₂F₁₂]?
A: Water is a commonly cited solvent for the recrystallization of K₂[B₁₂F₁₂]. However, its propensity to form stable di- and tetrahydrates is a significant drawback.[1][2] The choice of solvent will depend on the desired final form (anhydrous vs. hydrate) and the nature of the impurities. For the anhydrous form, exploring polar aprotic solvents in which K₂[B₁₂F₁₂] has a steep solubility curve (high solubility at high temperature, low solubility at low temperature) would be a logical approach, though specific recommendations are not available in the literature.
Q: Is there a standard experimental protocol for the recrystallization of K₂[B₁₂F₁₂]?
Experimental Protocols
General Recrystallization Protocol from an Aqueous Solution (leading to hydrate formation)
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Dissolution: In a suitable flask, add the crude K₂[B₁₂F₁₂] to a minimal amount of deionized water. Heat the mixture with stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel to remove them.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least one hour.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of ice-cold deionized water.
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Drying: Dry the crystals to a constant weight. Note that this procedure will likely yield a hydrated form of K₂[B₁₂F₁₂]. For the anhydrous form, further drying under high vacuum at an elevated temperature is necessary.
Visualizations
The following diagrams illustrate the experimental workflow for recrystallization and a logical troubleshooting pathway.
Caption: Experimental workflow for the recrystallization of K₂[B₁₂F₁₂].
Caption: Troubleshooting logic for K₂[B₁₂F₁₂] recrystallization.
References
Technical Support Center: Dodecafluoro-closo-dodecaborate ([B₁₂F₁₂]²⁻) Anion
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dodecafluoro-closo-dodecaborate ([B₁₂F₁₂]²⁻) anion and its salts in various organic solvents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work.
| Problem | Possible Causes | Suggested Solutions |
| Poor solubility of [B₁₂F₁₂]²⁻ salt in the desired organic solvent. | 1. Inappropriate cation-solvent pairing: Alkali metal salts (e.g., Li₂, K₂) have low solubility in non-polar organic solvents. 2. Insufficient solvent polarity: The chosen solvent may not be polar enough to dissolve the salt, even with a suitable cation. 3. Impure starting materials: The presence of insoluble impurities can hinder dissolution. | 1. Cation Exchange: Synthesize or purchase a salt with a larger, more lipophilic organic cation, such as tetrabutylammonium (TBA⁺) or (triphenylphosphoranylidene)ammonium (PPN⁺), to enhance solubility in less polar organic solvents. The [NH(n-C₁₂H₂₅)₃]⁺ salt, for example, is soluble in aromatic hydrocarbons.[1] 2. Solvent Screening: Test a range of solvents with varying polarities. Aprotic polar solvents like acetonitrile, dimethyl sulfoxide (DMSO), or propylene carbonate (PC) are often good starting points. 3. Purity Verification: Ensure the purity of your salt using techniques like NMR spectroscopy or elemental analysis before attempting dissolution. |
| Unexpected side reactions or degradation of the experimental system. | 1. Reactive solvent at high potentials: While the [B₁₂F₁₂]²⁻ anion is highly stable, the solvent may decompose at the high electrochemical potentials where the anion is used. 2. Presence of nucleophiles or electrophiles: Although resistant, extreme conditions or highly reactive species could potentially interact with the anion. 3. Water contamination: Trace amounts of water can affect electrochemical performance and reagent stability. | 1. Solvent Selection for Electrochemistry: Choose solvents with a wide electrochemical window, such as acetonitrile, or mixtures of ethylene carbonate and dimethyl carbonate for battery applications.[1] 2. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric components. 3. Use of Anhydrous Solvents: Ensure all solvents are rigorously dried before use, especially for electrochemical experiments. |
| Inconsistent or non-reproducible electrochemical data (e.g., cyclic voltammetry). | 1. Electrode passivation: Formation of a resistive layer on the electrode surface can inhibit electron transfer. 2. Reference electrode instability: The potential of the reference electrode may be drifting. 3. Variable water content: Small changes in water content between experiments can significantly alter results. | 1. Electrode Polishing: Polish the working electrode before each experiment to ensure a clean, reactive surface. 2. Internal Reference: Use an internal reference standard, such as ferrocene/ferrocenium (Fc/Fc⁺), for more reliable potential measurements. 3. Controlled Environment: Conduct experiments in a glovebox with a controlled atmosphere to minimize water contamination. |
| Difficulty in isolating the desired [B₁₂F₁₂]²⁻ salt post-reaction. | 1. High solubility in the reaction solvent: The product may be difficult to precipitate from the reaction mixture. 2. Formation of an oil instead of a solid: The product may not crystallize easily. | 1. Solvent/Anti-Solvent Precipitation: Add a non-solvent (an "anti-solvent") in which your product is insoluble to induce precipitation. 2. Trituration: If an oil forms, attempt to induce crystallization by repeatedly washing/stirring with a non-solvent (trituration). 3. Lyophilization: If the product is soluble in a solvent that can be frozen and sublimated (e.g., water, acetonitrile), lyophilization can be used to obtain a solid product. |
Frequently Asked Questions (FAQs)
Q1: How stable is the [B₁₂F₁₂]²⁻ anion?
A1: The dodecafluoro-closo-dodecaborate anion is exceptionally stable. It exhibits high thermal stability, with salts like Li₂[B₁₂F₁₂] and [NH₄]₂[B₁₂F₁₂] being stable up to 450 °C and 480 °C, respectively.[1] It is also chemically robust, showing no reaction with strong acids (98% H₂SO₄, 70% HNO₃), strong bases (3 M KOH), strong oxidizing agents (Ce⁴⁺), or reducing agents like metallic sodium in THF.[1]
Q2: What is the electrochemical stability window of the [B₁₂F₁₂]²⁻ anion?
A2: The [B₁₂F₁₂]²⁻ anion has a very wide electrochemical stability window. It is resistant to reduction, with no observed reduction at 0 V versus Li/Li⁺.[1] Its oxidation is quasi-reversible and occurs at a very high potential of approximately 4.9 V versus Li/Li⁺ in a mixture of ethylene carbonate and dimethyl carbonate.[1] This makes it a promising candidate for high-voltage battery electrolytes.
Q3: Which organic solvents are recommended for dissolving salts of [B₁₂F₁₂]²⁻?
A3: The choice of solvent largely depends on the cation of the [B₁₂F₁₂]²⁻ salt.
-
For salts with large organic cations (e.g., tetrabutylammonium, tridodecylammonium), a wide range of organic solvents can be used, including aromatic hydrocarbons, acetonitrile (MeCN), and various ethers.[1]
-
For alkali metal salts (e.g., Li₂[B₁₂F₁₂], K₂[B₁₂F₁₂]), polar aprotic solvents such as acetonitrile, propylene carbonate (PC), ethylene carbonate (EC), and dimethyl carbonate (DMC) are typically required.
Q4: Are there any known incompatibilities with common lab materials?
A4: The [B₁₂F₁₂]²⁻ anion itself is largely unreactive. However, when working with its salts, particularly in electrochemical applications at high potentials, it is crucial to consider the stability of all components, including the solvent, binders, and current collectors, which may degrade before the anion itself.
Q5: How should I store compounds containing the [B₁₂F₁₂]²⁻ anion?
A5: Salts of [B₁₂F₁₂]²⁻ are generally stable and can be stored at room temperature in a sealed container. For applications sensitive to moisture, such as in battery electrolytes, it is recommended to store the salts in a desiccator or a glovebox to prevent water absorption.
Data Presentation
Table 1: Summary of [B₁₂F₁₂]²⁻ Anion Stability
| Property | Observation | Conditions / Reagents | Reference |
| Thermal Stability | Li₂[B₁₂F₁₂] stable up to 450 °C; [NH₄]₂[B₁₂F₁₂] stable up to 480 °C | Heating under inert atmosphere | [1] |
| Acid Stability | No reaction | 98% H₂SO₄, 70% HNO₃ | [1] |
| Base Stability | No reaction | 3 M KOH | [1] |
| Oxidative Stability | No reaction | 10-fold excess of Ce(NH₄)₂(NO₃)₆ in aqueous solution | [1] |
| Reductive Stability | No reaction | Metallic sodium in THF; Metallic lithium in EC/DMC | [1] |
| Electrochemical Stability | Oxidation at ~4.9 V vs Li/Li⁺; No reduction at 0 V vs Li/Li⁺ | Ethylene carbonate/dimethyl carbonate mixture | [1] |
Experimental Protocols
Protocol 1: Assessing Electrochemical Stability using Cyclic Voltammetry (CV)
This protocol outlines a general procedure for evaluating the electrochemical stability window of a [B₁₂F₁₂]²⁻ salt in an organic solvent.
-
Electrolyte Preparation:
-
Inside an argon-filled glovebox, dissolve the [B₁₂F₁₂]²⁻ salt (e.g., (TBA)₂[B₁₂F₁₂]) in the desired anhydrous organic solvent (e.g., acetonitrile) to a concentration of 0.1 M.
-
Add a supporting electrolyte if necessary (e.g., 0.1 M TBAPF₆), although the [B₁₂F₁₂]²⁻ salt itself may provide sufficient conductivity.
-
-
Cell Assembly:
-
Assemble a three-electrode electrochemical cell.
-
Working Electrode: Glassy carbon or platinum disk electrode. Polish with alumina slurry and sonicate in ethanol before use.
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: A non-aqueous reference electrode (e.g., Ag/Ag⁺ in 0.01 M AgNO₃ in the same solvent system) or a quasi-reference electrode (e.g., a silver wire).
-
-
Measurement:
-
Transfer the electrolyte solution to the electrochemical cell.
-
Connect the electrodes to a potentiostat.
-
Record the open-circuit potential (OCP).
-
Perform a cyclic voltammogram by scanning the potential from the OCP towards positive potentials until the anodic limit (oxidation of the anion or solvent) is observed.
-
Then, scan from the OCP towards negative potentials to observe the cathodic limit.
-
Use a scan rate of 50-100 mV/s.
-
Optionally, add a small amount of ferrocene as an internal standard to reference the potential to the Fc/Fc⁺ couple.
-
-
Data Analysis:
-
The electrochemical window is defined as the potential range between the onset of solvent/electrolyte oxidation and reduction. For [B₁₂F₁₂]²⁻, the anodic limit will be defined by its oxidation at ~4.9 V vs Li/Li⁺.
-
Visualizations
Caption: Troubleshooting workflow for common experimental issues.
References
Validation & Comparative
A Comparative Guide to Potassium-Based Battery Electrolytes: Potassium Dodecafluoro-closo-dodecaborate vs. Potassium Hexafluorophosphate
For researchers and professionals in battery technology and drug development, the choice of electrolyte is paramount in determining the performance, safety, and lifespan of energy storage devices. This guide provides a detailed comparison of two promising potassium-based electrolytes: potassium dodecafluoro-closo-dodecaborate (K₂B₁₂F₁₂) and the more conventional potassium hexafluorophosphate (KPF₆).
This comparison synthesizes available experimental data to offer an objective overview of their respective performance characteristics, including ionic conductivity, electrochemical stability, cycling performance, and thermal stability. While KPF₆ is a well-characterized standard, K₂B₁₂F₁₂ emerges as a potentially superior alternative due to the exceptional stability of its closo-dodecaborate anion, although direct experimental data in potassium-ion battery (PIB) systems remains limited.
Executive Summary
Potassium hexafluorophosphate (KPF₆) is a commonly used electrolyte salt in potassium-ion batteries, offering a good balance of properties. However, it is susceptible to hydrolysis, which can lead to the formation of corrosive hydrofluoric acid (HF), and its electrochemical stability at high voltages can be a limiting factor. The dodecafluoro-closo-dodecaborate anion (B₁₂F₁₂²⁻) in K₂B₁₂F₁₂ presents a compelling alternative due to its remarkable chemical and thermal inertness, and a potentially wider electrochemical stability window. While direct comparative data for K₂B₁₂F₁₂ in PIBs is scarce, insights can be drawn from its intrinsic properties and the performance of its lithium analog (Li₂B₁₂F₁₂).
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance metrics for K₂B₁₂F₁₂ and KPF₆ based on available literature. It is important to note that the data for K₂B₁₂F₁₂ is largely inferred from studies on the B₁₂F₁₂²⁻ anion and its lithium salt, as dedicated studies on its application in potassium-ion batteries are not yet widely published.
Table 1: Physicochemical and Electrochemical Properties
| Property | This compound (K₂B₁₂F₁₂) | Potassium Hexafluorophosphate (KPF₆) |
| Ionic Conductivity | Data not available for K-ion systems. | 5-8 mS/cm in carbonate solvents (e.g., PC, EC/DEC)[1][2]. |
| Electrochemical Stability Window | Oxidation at ~4.9 V vs. Li⁺/Li (for the B₁₂F₁₂²⁻ anion)[3]. | Typically up to 4.5 V vs. K⁺/K in carbonate electrolytes[4]. |
| Cation Transference Number (t₊) | Data not available for K-ion systems. | Data varies depending on solvent and concentration. |
| Solubility | Soluble in polar organic solvents. | Moderately soluble in carbonate solvents like PC and DME[2]. |
Table 2: Performance in Potassium-Ion Batteries
| Performance Metric | This compound (K₂B₁₂F₁₂) | Potassium Hexafluorophosphate (KPF₆) |
| Cycling Stability | Data not available for K-ion systems. | Enables stable cycling of various electrode materials in PIBs[5][6][7]. Performance is highly dependent on electrode chemistry and additives. |
| SEI Formation | Expected to form a stable SEI due to the inert nature of the anion. | Forms an SEI on anode surfaces, but its stability can be compromised by decomposition products[5]. |
| High Voltage Performance | Potentially excellent due to high oxidative stability of the anion[3]. | Performance can be limited by electrolyte oxidation at higher voltages[4]. |
Table 3: Thermal and Chemical Stability
| Stability Metric | This compound (K₂B₁₂F₁₂) | Potassium Hexafluorophosphate (KPF₆) |
| Thermal Stability | Exceptionally high. The ammonium salt is stable up to 480°C[3]. | Decomposes at elevated temperatures, especially in the presence of moisture[1]. |
| Chemical Stability | Highly inert; does not react with strong acids, bases, or oxidizing agents[3]. | Prone to hydrolysis, forming HF and other byproducts[8]. |
Experimental Protocols
The characterization of battery electrolytes involves a suite of electrochemical and analytical techniques to evaluate their performance and stability. Below are detailed methodologies for key experiments.
Ionic Conductivity Measurement
Objective: To determine the ease with which potassium ions move through the electrolyte.
Methodology:
-
Electrolyte Preparation: The potassium salt (K₂B₁₂F₁₂ or KPF₆) is dissolved in a chosen organic solvent or solvent mixture (e.g., ethylene carbonate/diethyl carbonate, EC/DEC) at various concentrations in an argon-filled glovebox to prevent moisture contamination.
-
Cell Assembly: A conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known geometry is assembled inside the glovebox. The cell is filled with the prepared electrolyte.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area.
Electrochemical Stability Window (ESW) Determination
Objective: To define the voltage range within which the electrolyte remains stable without significant oxidation or reduction.
Methodology:
-
Three-Electrode Cell Assembly: A three-electrode cell is assembled in a glovebox, typically consisting of a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., potassium metal), and a reference electrode (e.g., potassium metal).
-
Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV): LSV or CV is performed at a slow scan rate (e.g., 1 mV/s). The potential is swept from the open-circuit potential to cathodic and anodic limits.
-
Data Analysis: The ESW is determined by identifying the potentials at which a significant increase in current is observed, indicating the onset of electrolyte reduction (cathodic limit) and oxidation (anodic limit). A current density threshold (e.g., 0.1 mA/cm²) is often used to define these limits.
Cycling Performance Evaluation
Objective: To assess the long-term stability and efficiency of the electrolyte in a full or half-cell configuration.
Methodology:
-
Cell Assembly: Coin cells (e.g., 2032-type) are assembled in a glovebox. A typical half-cell consists of a potassium metal anode, a separator soaked in the electrolyte, and a cathode material of interest.
-
Galvanostatic Cycling: The cells are cycled at a constant current density between defined voltage limits. Key parameters such as charge/discharge capacity, coulombic efficiency, and capacity retention are recorded over a large number of cycles.
-
Rate Capability Test: The cells are cycled at progressively increasing current densities to evaluate their performance under high-power conditions.
Thermal Stability Analysis
Objective: To determine the decomposition temperature and thermal behavior of the electrolyte.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the electrolyte salt or electrolyte solution is sealed in a hermetic pan inside a glovebox.
-
Thermogravimetric Analysis (TGA): The sample is heated at a constant rate in an inert atmosphere (e.g., argon or nitrogen), and the mass loss is recorded as a function of temperature. The onset of mass loss indicates the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): The sample is heated at a constant rate, and the heat flow to or from the sample is measured relative to a reference. Exothermic or endothermic peaks indicate thermal events such as decomposition or phase transitions.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the comparative logic, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Ionic Conductivity Measurement.
Caption: Logical Relationship for Electrolyte Comparison.
Discussion and Future Outlook
The comparison between K₂B₁₂F₁₂ and KPF₆ highlights a trade-off between established performance and potential for breakthrough improvements. KPF₆ is a known entity, with a significant body of research detailing its behavior in potassium-ion batteries[1][2][8]. Its performance is generally adequate, but its limitations, particularly its susceptibility to hydrolysis and modest electrochemical stability, are well-documented[8].
In contrast, K₂B₁₂F₁₂ represents a frontier in electrolyte research for potassium-based systems. The exceptional stability of the B₁₂F₁₂²⁻ anion is its most significant advantage[3]. The high oxidative stability, demonstrated to be around 4.9 V vs. Li⁺/Li, suggests that K₂B₁₂F₁₂ could enable the development of high-voltage potassium-ion batteries, pushing the boundaries of their energy density[3]. Furthermore, its high thermal stability, with decomposition temperatures far exceeding those of conventional salts, promises enhanced safety, a critical consideration for all battery applications[3].
The primary obstacle to the widespread adoption of K₂B₁₂F₁₂ is the current lack of comprehensive experimental data on its performance in potassium-ion batteries. Key metrics such as ionic conductivity in relevant solvents and its long-term cycling behavior in practical cell configurations need to be thoroughly investigated. The synthesis of K₂B₁₂F₁₂ can also be more complex and costly compared to KPF₆, which may present a barrier to its commercialization[3].
For researchers and drug development professionals exploring novel power sources for their applications, the choice between these two electrolytes will depend on the specific requirements of the device. For applications where reliability and a well-understood performance profile are critical, KPF₆ remains a viable option. However, for those pushing the envelope of energy density and safety, particularly in high-voltage applications, K₂B₁₂F₁₂ presents a compelling, albeit less explored, avenue for research and development. Future work should focus on filling the existing data gaps for K₂B₁₂F₁₂ to fully unlock its potential as a next-generation electrolyte for potassium-ion batteries.
References
- 1. Electrolyte formulation strategies for potassium‐based batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and stability of reactive salts of dodecafluoro-closo-dodecaborate(2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrolyte Design Strategies for Non-Aqueous High-Voltage Potassium-Based Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-performance K-ion half/full batteries with superb rate capability and cycle stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium Dual-Ion Hybrid Batteries with Ultrahigh Rate Performance and Excellent Cycling Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing better ester- and ether-based electrolytes for potassium-ion batteries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06537D [pubs.rsc.org]
A Comparative Analysis of [B₁₂F₁₂]²⁻ and [BF₄]⁻ Anions for Advanced Applications
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate anion is a critical decision in fields ranging from pharmaceutical formulation to energy storage, influencing the physicochemical properties, stability, and ultimate performance of the final product. Among the vast array of available anions, the tetrafluoroborate ([BF₄]⁻) and the dodecafluorododecaborate ([B₁₂F₁₂]²⁻) anions present distinct advantages and disadvantages. This guide provides an objective, data-driven comparison of these two fluorinated boron-based anions to aid in the selection process for demanding research and development applications.
Structural and Stability Comparison
The fundamental differences between [B₁₂F₁₂]²⁻ and [BF₄]⁻ arise from their distinct molecular structures. The [BF₄]⁻ anion possesses a simple tetrahedral geometry, while the [B₁₂F₁₂]²⁻ anion features a highly symmetric and stable icosahedral cage of twelve boron atoms, each bonded to a fluorine atom. This larger, more complex structure endows [B₁₂F₁₂]²⁻ with significantly higher thermal, chemical, and electrochemical stability compared to [BF₄]⁻.
The increased stability of the icosahedral boron cluster in [B₁₂F₁₂]²⁻ is attributed to its three-dimensional aromaticity and the delocalization of charge over a much larger surface area. This robustness makes it a superior candidate for applications involving harsh conditions, such as high-temperature processes or high-voltage electrochemical systems.
| Property | [B₁₂F₁₂]²⁻ | [BF₄]⁻ | Key Advantages of [B₁₂F₁₂]²⁻ |
| Structure | Icosahedral (B₁₂ cage) | Tetrahedral | High symmetry and charge delocalization |
| Molecular Weight | 380.78 g/mol | 86.80 g/mol | N/A |
| Charge | -2 | -1 | Higher charge density per anion |
| Thermal Stability | Exceptionally High | Moderate | Suitable for high-temperature applications |
| Electrochemical Stability | Wide Window (>5 V) | Limited Window (~4.5 V) | Enables higher voltage battery chemistries |
| Chemical Stability | Highly Inert | Susceptible to hydrolysis | Resistant to degradation by moisture and acids |
Performance in Key Applications
Energy Storage: In the realm of batteries and supercapacitors, the electrolyte's electrochemical stability is paramount. Ionic liquids and lithium salts incorporating the [B₁₂F₁₂]²⁻ anion consistently exhibit wider electrochemical stability windows compared to their [BF₄]⁻ counterparts. This allows for the use of higher voltage electrode materials, ultimately leading to devices with higher energy densities.[1][2][3] While [BF₄]⁻-based electrolytes are common, their potential window is often a limiting factor.[1]
Drug Development: For pharmaceutical applications, the choice of a counterion can significantly impact a drug's solubility, stability, and bioavailability.[4] The high stability and inertness of [B₁₂F₁₂]²⁻ can be advantageous in preventing unwanted reactions with the active pharmaceutical ingredient (API). However, its larger size and di-anionic nature may lead to different solubility profiles compared to the smaller, mono-anionic [BF₄]⁻. Furthermore, the biocompatibility and toxicity of any new anion must be rigorously evaluated. While research into biocompatible ionic liquids is growing, specific toxicological data for [B₁₂F₁₂]²⁻ in pharmaceutical contexts is less established than for more common anions.[4]
Experimental Protocols
To ensure a fair and accurate comparison of these anions, standardized experimental protocols are essential. Below are methodologies for evaluating key performance metrics.
1. Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature of salts containing the respective anions.
-
Methodology:
-
A sample of the salt (5-10 mg) is placed in an alumina or platinum crucible.
-
The sample is heated in a TGA instrument under an inert atmosphere (e.g., nitrogen or argon) at a constant heating rate, typically 10 °C/min.
-
The mass of the sample is recorded as a function of temperature.
-
The onset temperature of mass loss is identified as the decomposition temperature (T_d). This provides a quantitative measure of thermal stability.
-
2. Electrochemical Stability Window Determination via Cyclic Voltammetry (CV)
-
Objective: To measure the potential range over which the electrolyte (containing the anion) remains stable without undergoing oxidation or reduction.
-
Methodology:
-
An electrolyte solution is prepared by dissolving a salt of the anion (e.g., a lithium or imidazolium salt) in a suitable solvent (e.g., propylene carbonate).
-
A three-electrode cell is assembled, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺ or Li/Li⁺), and a counter electrode (e.g., platinum wire).
-
The potential of the working electrode is swept from the open-circuit potential to positive (anodic) and negative (cathodic) limits at a controlled scan rate (e.g., 10-50 mV/s).
-
The current response is measured as a function of the applied potential.
-
The electrochemical stability window is defined by the potentials at which a sharp increase in current is observed, indicating the onset of electrolyte oxidation or reduction.
-
Logical Workflow for Anion Selection
The decision to use [B₁₂F₁₂]²⁻ or [BF₄]⁻ depends on the specific requirements of the application. The following diagram illustrates a logical workflow for selecting the appropriate anion.
Conclusion
The [B₁₂F₁₂]²⁻ anion represents a significant step forward in anion design, offering unparalleled thermal and electrochemical stability due to its unique icosahedral structure. For high-performance applications such as next-generation batteries or formulations requiring extreme inertness, it is a compelling choice. In contrast, the [BF₄]⁻ anion remains a viable, cost-effective option for applications with less stringent stability requirements. The selection process should be guided by a thorough analysis of the specific demands of the application, with the data and methodologies presented here serving as a foundational guide for informed decision-making.
References
- 1. Application of Ionic Liquids for Batteries and Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of ionic liquids in batteries - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. Application of Ionic Liquids for Batteries and Supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Stability of Weakly Coordinating Anions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate electrolyte is paramount in the development of high-performance electrochemical devices, including batteries and capacitors. A critical parameter governing the operational range of an electrolyte is its electrochemical stability window (ESW), defined as the potential range over which the electrolyte remains stable without significant oxidation or reduction. For electrolytes based on weakly coordinating anions (WCAs), the intrinsic stability of the anion is a key determinant of the overall ESW. This guide provides a comparative analysis of the electrochemical stability of common WCAs, supported by experimental data and detailed methodologies.
Quantitative Comparison of Electrochemical Stability Windows
The following table summarizes the experimentally determined anodic and cathodic limits for a selection of widely used weakly coordinating anions in non-aqueous electrolytes. These values represent the potentials at which significant oxidation and reduction of the anion or solvent occur, respectively. It is important to note that the ESW can be influenced by factors such as the solvent, salt concentration, and electrode material.
| Anion | Abbreviation | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Solvent System | Reference Electrode |
| Hexafluorophosphate | PF₆⁻ | ~4.9 | ~0.0 | 1 M LiPF₆ in EC:DMC | Li/Li⁺ |
| Bis(trifluoromethanesulfonyl)imide | TFSI⁻ | ~5.0, 5.9 | ~0.0 | 1 M LiTFSI in DOL:DME | Li/Li⁺ |
| Bis(fluorosulfonyl)imide | FSI⁻ | >4.5 | ~0.0 | 1 M LiFSI in FEC:DEC | Li/Li⁺ |
| Tetrafluoroborate | BF₄⁻ | ~6.2 | ~0.1 | 0.1 M TEABF₄ in ACN | Ag/Ag⁺ |
| Perchlorate | ClO₄⁻ | ~6.0 | ~0.2 | 1 M LiClO₄ in PC | Li/Li⁺ |
| Hexafluoroarsenate | AsF₆⁻ | >5.0 | ~0.0 | 1 M LiAsF₆ in EC:DMC | Li/Li⁺ |
| Bis(oxalato)borate | BOB⁻ | ~4.5 | ~0.5 | 1 M LiBOB in PC:EC:DMC | Li/Li⁺ |
| Difluoro(oxalato)borate | DFOB⁻ | Not widely reported | Not widely reported | 1 M LiDFOB in EC:DMC | Li/Li⁺ |
| 4,5-Dicyano-2-(trifluoromethyl)imidazolide | TDI⁻ | ~5.5 | Not widely reported | 1 M LiTDI in GBL | Li/Li⁺ |
Note: The values presented are approximate and can vary based on experimental conditions. EC: Ethylene Carbonate, DMC: Dimethyl Carbonate, DOL: 1,3-Dioxolane, DME: 1,2-Dimethoxyethane, FEC: Fluoroethylene Carbonate, DEC: Diethyl Carbonate, ACN: Acetonitrile, PC: Propylene Carbonate, GBL: γ-Butyrolactone.
Experimental Protocols for Determining Electrochemical Stability Windows
The electrochemical stability of an electrolyte is typically evaluated using voltammetric techniques, primarily Cyclic Voltammetry (CV) and Chronoamperometry (CA).
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of the working electrode is ramped linearly versus time. The potential is swept between two set values, and the resulting current is measured. The onset of a sharp increase in current indicates the oxidation or reduction of the electrolyte.
Detailed Methodology:
-
Cell Assembly: A three-electrode cell is typically used, consisting of a working electrode (e.g., glassy carbon, platinum, or stainless steel), a reference electrode (e.g., Li/Li⁺), and a counter electrode (e.g., lithium foil). The cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination.
-
Electrolyte Preparation: The electrolyte solution is prepared by dissolving the salt of the weakly coordinating anion in the desired solvent system at a specific concentration (e.g., 1 M).
-
Instrumentation: A potentiostat is used to control the potential and measure the current.
-
Experimental Parameters:
-
Scan Rate: A slow scan rate (e.g., 0.1 to 10 mV/s) is typically used to allow for the detection of diffusion-controlled processes.[1]
-
Potential Window: The potential is swept from the open-circuit potential (OCP) to a vertex potential beyond the expected stability limit and then back.
-
Cut-off Current Density: The anodic or cathodic limit is often defined as the potential at which the current density reaches a specific threshold (e.g., 0.1 mA/cm²).
-
-
Data Analysis: The resulting voltammogram (current vs. potential plot) is analyzed to determine the potentials at which the anodic and cathodic currents begin to increase significantly.
Chronoamperometry (CA)
Chronoamperometry is an electrochemical technique in which the potential of the working electrode is stepped to a value where an electrochemical reaction is expected to occur, and the resulting current is measured as a function of time.[2] A stable, low current indicates that the electrolyte is stable at that potential, while a continuously increasing or high current suggests decomposition.
Detailed Methodology:
-
Cell Assembly and Electrolyte Preparation: The setup is the same as for cyclic voltammetry.
-
Instrumentation: A potentiostat is used to apply the potential step and measure the current response.
-
Experimental Parameters:
-
Potential Steps: The potential is stepped to a series of values, holding at each potential for a set duration (e.g., 10 to 60 minutes).
-
Current Monitoring: The current is monitored throughout the potential hold.
-
-
Data Analysis: The stability of the electrolyte is assessed by the magnitude and stability of the current at each potential step. A significant and sustained increase in current indicates the onset of electrolyte decomposition.
Visualizing Experimental Workflow and Anion Stability
To better understand the experimental process and the relative stability of different anions, the following diagrams are provided.
Caption: Experimental workflow for determining the electrochemical stability window.
Caption: Relative anodic stability of common weakly coordinating anions.
References
Validating the Purity of Synthesized Potassium Dodecafluoro-closo-dodecaborate: A Comparative Guide
For researchers, scientists, and drug development professionals working with advanced boron clusters, ensuring the purity of synthesized materials is paramount. This guide provides a comparative overview of analytical techniques for validating the purity of Potassium dodecafluoro-closo-dodecaborate (K₂B₁₂F₁₂), a critical component in various applications, including targeted radionuclide therapy and as a weakly coordinating anion. This guide also compares K₂B₁₂F₁₂ with its non-fluorinated counterpart, Potassium dodecahydro-closo-dodecaborate (K₂B₁₂H₁₂), and outlines the common impurities encountered during synthesis.
Comparative Analysis of Purity Validation Techniques
The purity of K₂B₁₂F₁₂ is typically assessed using a combination of spectroscopic and analytical methods. Each technique provides unique insights into the compound's identity and the presence of potential impurities.
| Analytical Technique | Parameter Measured | Typical Purity Specification for K₂B₁₂F₁₂ | Comparison with K₂B₁₂H₁₂ |
| ¹⁹F NMR Spectroscopy | Chemical shift and integration of fluorine signals | > 98% | Not applicable for K₂B₁₂H₁₂. For K₂B₁₂F₁₂, a single sharp singlet is indicative of high purity. The presence of other signals may suggest partially fluorinated species. |
| ¹¹B NMR Spectroscopy | Chemical shift and coupling of boron signals | A single sharp singlet | For K₂B₁₂H₁₂, a single resonance is also expected. For K₂B₁₂F₁₂, the chemical shift is significantly different from the hydrogenated form, providing clear differentiation. |
| Mass Spectrometry (ESI-MS) | Mass-to-charge ratio (m/z) of the [B₁₂F₁₂]²⁻ anion | m/z = 179.9 (for the dianion) | Provides unambiguous confirmation of the molecular weight of the closo-dodecaborate cage. For K₂B₁₂H₁₂, the expected m/z for [B₁₂H₁₂]²⁻ is 71.5. |
| Elemental Analysis | Percentage composition of Boron (B) and Potassium (K) | B, ~29.8%; K, ~17.9% (Theoretical) | A fundamental technique to confirm the elemental composition. The theoretical percentages for K₂B₁₂H₁₂ are B, ~59.8%; K, ~36.1%. |
| Infrared (IR) Spectroscopy | Vibrational modes of B-F and B-B bonds | Characteristic strong B-F stretching bands | The IR spectrum of K₂B₁₂F₁₂ is dominated by strong absorptions corresponding to the B-F bonds, which are absent in the K₂B₁₂H₁₂ spectrum. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducible purity validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized K₂B₁₂F₁₂ in a suitable deuterated solvent (e.g., D₂O or acetone-d₆) in a 5 mm NMR tube.
-
Instrument Parameters: Acquire the ¹⁹F NMR spectrum on a spectrometer operating at a frequency of at least 376 MHz. Use a standard pulse program for ¹⁹F acquisition.
-
Data Analysis: The spectrum of pure K₂B₁₂F₁₂ should exhibit a single sharp singlet. The presence of any other peaks indicates fluorine-containing impurities. Purity can be estimated by integrating the respective signals.
¹¹B NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹⁹F NMR.
-
Instrument Parameters: Acquire the ¹¹B NMR spectrum on the same spectrometer. Use a proton-decoupled pulse sequence to obtain a sharp singlet for the 12 equivalent boron atoms.
-
Data Analysis: A single resonance confirms the high symmetry of the B₁₂ cage. Impurities with different boron environments will result in additional signals.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the K₂B₁₂F₁₂ salt in a solvent mixture compatible with ESI-MS, such as acetonitrile/water.
-
Instrument Parameters: Infuse the sample solution into the ESI source in negative ion mode. Set the mass spectrometer to scan a relevant m/z range (e.g., 100-500 m/z).
-
Data Analysis: The primary ion observed for K₂B₁₂F₁₂ should be the doubly charged anion [B₁₂F₁₂]²⁻ at an m/z corresponding to half its molecular mass. The presence of signals corresponding to partially fluorinated species (e.g., [B₁₂F₁₁H]²⁻) would indicate incomplete reaction.
Elemental Analysis
-
Sample Preparation: A precisely weighed, dry sample of the synthesized K₂B₁₂F₁₂ is required.
-
Instrumentation: Utilize a modern elemental analyzer capable of determining boron and potassium content.
-
Data Analysis: Compare the experimentally determined weight percentages of boron and potassium with the theoretical values calculated from the molecular formula (B₁₂F₁₂K₂). A close correlation is indicative of high purity.
Potential Impurities in K₂B₁₂F₁₂ Synthesis
The most common impurities in the synthesis of K₂B₁₂F₁₂ arise from the incomplete fluorination of the starting material, K₂B₁₂H₁₂. These include various partially fluorinated dodecaborate species.
| Impurity | Chemical Formula | Detection Method |
| Partially Fluorinated Species | [B₁₂FₓH₁₂₋ₓ]²⁻ (where x < 12) | ¹⁹F NMR, ¹¹B NMR, ESI-MS |
| Starting Material | K₂B₁₂H₁₂ | ¹¹B NMR, IR Spectroscopy |
| Solvent Residues | e.g., Acetonitrile, Water | ¹H NMR, Thermogravimetric Analysis (TGA) |
Visualizing the Validation Workflow and Method Selection
The following diagrams illustrate the general workflow for validating the purity of synthesized K₂B₁₂F₁₂ and a decision-making process for selecting the appropriate analytical techniques.
Performance Showdown: K₂[B₁₂F₁₂] vs. Traditional Potassium Salts in Electrolytes for Advanced Battery Chemistries
A comparative guide for researchers and professionals in battery technology and drug development, offering insights into the electrochemical performance of emerging and conventional potassium salts for next-generation electrolytes.
The quest for high-performance, safe, and cost-effective energy storage solutions has propelled research into potassium-ion batteries (KIBs) as a promising alternative to their lithium-ion counterparts. Central to the performance of these batteries is the choice of the electrolyte salt. This guide provides a comprehensive comparison of the novel potassium salt, K₂[B₁₂F₁₂], with traditional potassium salts such as potassium hexafluorophosphate (KPF₆) and potassium bis(fluorosulfonyl)imide (KFSI). While direct, extensive experimental data for K₂[B₁₂F₁₂] in KIBs remains limited in publicly available literature, this guide synthesizes the existing knowledge on traditional salts and extrapolates the potential advantages of the closo-borate structure of K₂[B₁₂F₁₂] based on analogous studies in other alkali metal battery systems.
At a Glance: Performance Metrics of Potassium Salts
The following table summarizes key performance indicators for traditional potassium salts in common carbonate-based electrolytes. It is important to note that direct comparative data for K₂[B₁₂F₁₂] is not yet available in published literature.
| Salt | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. K/K⁺) | Cation Transference Number (tₖ⁺) |
| KPF₆ | 5 - 8 | ~4.5 | ~0.3 - 0.5 |
| KFSI | 7 - 12 | ~4.0 - 4.5 | ~0.4 - 0.6 |
| K₂[B₁₂F₁₂] | Data Not Available | Potentially > 5.0 (inferred) | Potentially > 0.7 (inferred) |
Note: The values for traditional salts are approximate and can vary depending on the solvent system, concentration, and measurement technique. The inferred values for K₂[B₁₂F₁₂] are based on the known properties of closo-borate anions in other alkali metal battery systems.
Deep Dive into Performance Parameters
Ionic Conductivity
High ionic conductivity is crucial for achieving high power density in batteries. Traditional potassium salts like KFSI generally exhibit higher ionic conductivity compared to KPF₆ in similar solvent systems. This is often attributed to the lower lattice energy and weaker ion-pairing of the FSI⁻ anion. While experimental data for K₂[B₁₂F₁₂] is not available, the large, weakly coordinating [B₁₂F₁₂]²⁻ anion is expected to promote high ionic mobility and, consequently, high ionic conductivity.
Electrochemical Stability Window (ESW)
A wide electrochemical stability window is essential for the development of high-voltage KIBs. The electrolyte must remain stable at both the low potential of the anode and the high potential of the cathode. KPF₆ generally offers a slightly wider anodic stability window compared to KFSI. However, the closo-borate structure of [B₁₂F₁₂]²⁻ is known for its exceptional oxidative stability. Theoretical studies and experimental data from lithium and sodium systems suggest that electrolytes based on closo-borates could potentially offer a significantly wider ESW, exceeding 5.0 V vs. K/K⁺. This would be a major advantage for enabling the use of high-voltage cathode materials.
Cation Transference Number (tₖ⁺)
The cation transference number represents the fraction of the total ionic current carried by the potassium cations. A high tₖ⁺ is desirable as it minimizes the formation of concentration gradients within the electrolyte during battery operation, leading to improved rate capability and reduced polarization. The large and immobile nature of the [B₁₂F₁₂]²⁻ anion is expected to significantly enhance the cation transference number compared to the smaller anions of traditional salts. This could lead to more efficient potassium-ion transport and better overall battery performance.
Experimental Protocols for Key Performance Metrics
To ensure objective and reproducible comparisons, standardized experimental protocols are crucial. Below are the methodologies for determining the key performance parameters discussed.
Ionic Conductivity Measurement
Methodology: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly: A symmetric cell is assembled with two blocking electrodes (e.g., stainless steel or platinum) separated by a separator soaked in the electrolyte. The cell is assembled in an argon-filled glovebox to prevent moisture contamination.
-
EIS Measurement: The impedance of the cell is measured over a wide frequency range (e.g., 1 MHz to 1 Hz) using a potentiostat/galvanostat with an EIS module.
-
Data Analysis: The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R_b * A), where L is the thickness of the separator and A is the area of the electrode.
Electrochemical Stability Window (ESW) Determination
Methodology: Linear Sweep Voltammetry (LSV)
-
Cell Assembly: A three-electrode cell is assembled with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., potassium metal), and a reference electrode (e.g., potassium metal).
-
LSV Measurement: The potential of the working electrode is swept from the open-circuit potential to a high positive potential (for anodic stability) or a low negative potential (for cathodic stability) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The ESW is defined as the potential range where the current density remains below a certain threshold (e.g., 0.1 mA/cm²).
Cation Transference Number (tₖ⁺) Measurement
Methodology: Bruce-Vincent Method (Potentiostatic Polarization)
-
Cell Assembly: A symmetric cell is assembled with two potassium metal electrodes separated by a separator soaked in the electrolyte.
-
Initial Measurement: The initial bulk resistance (R_b⁰) and interfacial resistance (R_i⁰) are measured using EIS.
-
Polarization: A small DC voltage (ΔV, typically 10-20 mV) is applied across the cell until a steady-state current (I_ss) is reached.
-
Final Measurement: Immediately after polarization, the bulk resistance (R_b^ss) and interfacial resistance (R_i^ss) are measured again using EIS.
-
Calculation: The cation transference number is calculated using the formula: tₖ⁺ = I_ss * R_b^ss * (ΔV - I_ss * R_i⁰) / (I_ss * R_b⁰ * (ΔV - I_ss * R_i^ss)).
Visualizing the Advantage: The Role of the Anion
The following diagram illustrates the conceptual difference in ion mobility and its effect on the cation transference number between an electrolyte with a traditional, smaller anion and one with a large, weakly coordinating anion like [B₁₂F₁₂]²⁻.
Caption: Conceptual comparison of ion mobility in different electrolytes.
Experimental Workflow for Electrolyte Performance Evaluation
The systematic evaluation of a new electrolyte salt involves a series of interconnected experiments. The following workflow outlines the logical progression from basic characterization to full-cell testing.
Caption: Workflow for evaluating the performance of a novel electrolyte.
Conclusion and Future Outlook
While traditional potassium salts like KPF₆ and KFSI have enabled significant progress in KIB research, they face limitations in terms of electrochemical stability and cation transference number. The novel salt K₂[B₁₂F₁₂], with its unique closo-borate structure, holds the potential to overcome these challenges. The large, weakly coordinating, and highly stable [B₁₂F₁₂]²⁻ anion is anticipated to lead to electrolytes with higher ionic conductivity, a wider electrochemical stability window, and a significantly improved cation transference number.
However, it is crucial to emphasize that comprehensive experimental validation is needed to confirm these potential advantages in practical KIB systems. Future research should focus on the synthesis and purification of K₂[B₁₂F₁₂], followed by systematic electrochemical characterization in various solvent systems. Direct comparative studies against traditional potassium salts under identical conditions will be instrumental in quantifying its performance benefits and paving the way for the development of next-generation, high-performance potassium-ion batteries.
A Comparative Structural Analysis of Anhydrous K₂[B₁₂F₁₂] and Its Hydrated Congeners
A detailed examination of the crystallographic and physicochemical properties of potassium dodecafluorido-dodecaborate in its anhydrous and hydrated forms, providing critical data for researchers in materials science and drug development.
The structural integrity and physicochemical properties of inorganic compounds can be significantly altered by the incorporation of water molecules into their crystal lattice. This guide provides a comprehensive comparison of the anhydrous form of potassium dodecafluorido-dodecaborate, K₂[B₁₂F₁₂], with its dihydrate, K₂[B₁₂F₁₂]·2H₂O, and tetrahydrate, K₂[B₁₂F₁₂]·4H₂O, counterparts. Understanding these structural variations is crucial for applications where the presence of water can influence stability, reactivity, and material performance.
Crystallographic Data Comparison
The primary distinction between the anhydrous and hydrated forms of K₂[B₁₂F₁₂] lies in their crystal structures. The incorporation of water molecules leads to significant changes in the unit cell parameters, crystal system, and the coordination environment of the potassium cations. The following tables summarize the key crystallographic data obtained from single-crystal X-ray diffraction (SCXRD) studies.
| Parameter | K₂[B₁₂F₁₂] (Anhydrous) | K₂[B₁₂F₁₂]·2H₂O (Dihydrate) | K₂[B₁₂F₁₂]·4H₂O (Tetrahydrate) |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Fddd | P2₁/n | P2₁/c |
| a (Å) | 10.3341(3) | 7.3989(2) | 12.3524(6) |
| b (Å) | 10.3341(3) | 12.0159(4) | 7.3522(4) |
| c (Å) | 23.9482(9) | 7.4727(2) | 15.6573(8) |
| α (˚) | 90 | 90 | 90 |
| β (˚) | 90 | 91.131(1) | 107.857(2) |
| γ (˚) | 90 | 90 | 90 |
| Volume (ų) | 2568.1(2) | 663.88(4) | 1354.2(1) |
| Z | 8 | 2 | 4 |
| Calculated Density (g/cm³) | 2.508 | 2.213 | 2.164 |
Table 1: Comparison of Unit Cell Parameters for Anhydrous and Hydrated K₂[B₁₂F₁₂].
Structural Insights and Coordination Environments
The most significant structural divergence upon hydration is the alteration of the potassium ion's coordination sphere. In the anhydrous form, the K⁺ ions are directly coordinated by fluorine atoms from the [B₁₂F₁₂]²⁻ anions. However, in the hydrated structures, water molecules play a pivotal role in mediating the interactions between the cations and anions.
In the dihydrate , K₂[B₁₂F₁₂]·2H₂O, the water molecules are coordinated to the potassium ions, leading to a more complex and hydrogen-bonded network. This arrangement effectively shields the potassium ions from direct, strong interactions with the [B₁₂F₁₂]²⁻ cluster.
The tetrahydrate , K₂[B₁₂F₁₂]·4H₂O, exhibits an even more intricate hydrogen-bonding network. The increased number of water molecules results in a greater separation between the potassium ions and the fluorinated boron cluster, further influencing the overall crystal packing and stability.
Physicochemical Properties
The inclusion of water of crystallization has a discernible impact on the physicochemical properties of K₂[B₁₂F₁₂].
| Property | Anhydrous K₂[B₁₂F₁₂] | Hydrated Forms |
| Thermal Stability | High | Lower; dehydration occurs upon heating. |
| Hygroscopicity | Hygroscopic; readily absorbs atmospheric water. | Stable within a specific humidity range. |
| Solubility | Soluble in polar solvents. | Solubility can be influenced by the hydration state. |
Table 2: Comparison of Physicochemical Properties.
Experimental Protocols
A summary of the key experimental methodologies employed in the structural and thermal analysis of these compounds is provided below.
Single-Crystal X-ray Diffraction (SCXRD)
Single crystals of the anhydrous and hydrated forms of K₂[B₁₂F₁₂] were mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data collection was performed at a controlled temperature, typically 100 K, to minimize thermal vibrations. The structures were solved by direct methods and refined by full-matrix least-squares on F². For the hydrated forms, which can be sensitive to atmospheric conditions, crystals were often coated in a cryoprotectant oil (e.g., paratone-N) and flash-cooled in a stream of cold nitrogen gas.
Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)
The thermal stability and dehydration processes of the hydrated crystals were investigated using TGA/DSC. A small sample of the hydrate was placed in an alumina or aluminum pan and heated under a controlled atmosphere (e.g., flowing nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min). The TGA curve tracks the mass loss as a function of temperature, indicating the loss of water molecules. The DSC curve measures the heat flow, revealing the endothermic or exothermic nature of the dehydration and any subsequent phase transitions.
Raman Spectroscopy
Raman spectra of the solid samples can be obtained using a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). The laser is focused on the crystalline sample, and the scattered light is collected and analyzed. This technique is particularly useful for probing the vibrational modes of the [B₁₂F₁₂]²⁻ anion and observing any shifts or new bands that may arise from the interaction with water molecules in the hydrated forms.
Structural Interconversion and Logical Workflow
The anhydrous and hydrated forms of K₂[B₁₂F₁₂] can be interconverted by controlling the ambient humidity. This reversible process is a key characteristic of this system and can be represented by the following workflow:
Figure 1: Workflow of the interconversion between anhydrous and hydrated forms of K₂[B₁₂F₁₂].
This guide provides a foundational understanding of the structural differences between anhydrous K₂[B₁₂F₁₂] and its hydrated forms. The provided data and experimental protocols are intended to assist researchers in the fields of materials science, crystallography, and drug development in their work with this and related compounds.
Assessing the Coordinating Ability of the Dodecafluoro-closo-dodecaborate Anion: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable weakly coordinating anion (WCA) is paramount in stabilizing reactive cationic species, facilitating catalysis, and influencing the physicochemical properties of active pharmaceutical ingredients. The dodecafluoro-closo-dodecaborate anion, [B₁₂F₁₂]²⁻, has emerged as a highly promising candidate due to its exceptional chemical and thermal stability, and its diffuse negative charge, which renders it extremely weakly coordinating. This guide provides an objective comparison of the coordinating ability of [B₁₂F₁₂]²⁻ with two commonly used alternatives, hexafluorophosphate ([PF₆]⁻) and tetrafluoroborate ([BF₄]⁻), supported by experimental data.
The ideal WCA exhibits minimal interaction with cationic centers, thereby allowing the intrinsic properties of the cation to be studied or exploited. The coordinating ability of an anion is a measure of the strength of these cation-anion interactions. A weaker coordination is generally indicated by longer and more ionic cation-anion bond distances in the solid state, smaller perturbations of the anion's vibrational modes, and a wider electrochemical stability window.
Comparative Analysis of Coordinating Ability
To provide a quantitative comparison, the following tables summarize key experimental data for [B₁₂F₁₂]²⁻, [PF₆]⁻, and [BF₄]⁻.
Crystallographic Data
The closest contact distance between a cation and an anion in the crystal lattice is a direct indicator of the strength of their interaction. Longer distances suggest weaker coordination. The data presented below is for simple alkali metal and silver salts, providing a basis for comparison.
| Anion | Cation | Cation-Anion Distance (Å) | Coordination Number of Cation | Crystal System |
| [B₁₂F₁₂]²⁻ | K⁺ | Data not available in searched literature | Data not available | Data not available |
| Ag⁺ | Data not available in searched literature | Data not available | Data not available | |
| [PF₆]⁻ | K⁺ | 2.93 | 12 (to F) | Trigonal |
| Na⁺ | 2.24 | 6 (to F) | Cubic | |
| [BF₄]⁻ | K⁺ | 2.68 - 3.00 | 10 (to F) | Orthorhombic |
| Fe²⁺ | Data not available in searched literature | Data not available | Tetragonal |
Note: The coordination environment for [PF₆]⁻ and [BF₄]⁻ involves the cation interacting with the fluorine atoms of the anion.
Spectroscopic Data
Vibrational and nuclear magnetic resonance (NMR) spectroscopy are powerful tools to probe the subtle interactions between cations and anions. In a weakly coordinating environment, the anion's symmetry is minimally perturbed by the cation, resulting in sharper vibrational bands and NMR signals that are close to those of the "free" anion.
Vibrational Spectroscopy (IR & Raman)
The vibrational modes of an anion are sensitive to its environment. Strong cation-anion interactions can lower the symmetry of the anion, leading to the splitting of degenerate vibrational modes and shifts in their frequencies.
| Anion | Vibrational Mode | Frequency (cm⁻¹) |
| [B₁₂F₁₂]²⁻ | B-F stretching | Specific data not available in searched literature |
| [PF₆]⁻ | P-F stretching (νs) | ~740 |
| [BF₄]⁻ | B-F stretching (νs) | ~770 |
NMR Spectroscopy
The chemical shifts of nuclei within the anion (e.g., ¹⁹F, ¹¹B) can be influenced by the proximity and nature of the cation. Weaker coordination generally results in less perturbation of the chemical shifts.
| Anion | Nucleus | Chemical Shift (ppm) |
| [B₁₂F₁₂]²⁻ | ¹⁹F | Specific data not available in searched literature |
| ¹¹B | Specific data not available in searched literature | |
| [PF₆]⁻ | ¹⁹F | ~ -71 |
| [BF₄]⁻ | ¹⁹F | ~ -153 |
Electrochemical Data
The electrochemical stability window of an electrolyte solution containing a WCA is a critical parameter, particularly for applications in electrochemistry and battery technology. A wider window indicates greater resistance to oxidation and reduction, which is characteristic of a less coordinating anion.
| Anion | Supporting Electrolyte | Solvent | Anodic Limit (V vs. ref) | Cathodic Limit (V vs. ref) |
| [B₁₂F₁₂]²⁻ | [n-Bu₄N]₂[B₁₂F₁₂] | Acetonitrile | Specific data not available in searched literature | Specific data not available in searched literature |
| [PF₆]⁻ | n-Bu₄NPF₆ | Acetonitrile | ~ +3.0 (vs. Ag/Ag⁺) | ~ -2.9 (vs. Ag/Ag⁺) |
| [BF₄]⁻ | n-Bu₄NBF₄ | Acetonitrile | ~ +2.8 (vs. Ag/Ag⁺) | ~ -2.7 (vs. Ag/Ag⁺) |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline salt of the WCA, providing data on cation-anion distances and coordination numbers.
Methodology:
-
Crystal Growth: Single crystals of the salt are grown by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The atomic positions and thermal parameters are then refined to obtain the final structure.
Vibrational Spectroscopy (FTIR and Raman)
Objective: To probe the vibrational modes of the anion and assess perturbations caused by cation-anion interactions.
Methodology:
-
Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the solid sample is typically prepared as a KBr pellet or a Nujol mull. For Raman spectroscopy, the crystalline sample is placed directly in the path of the laser beam.
-
Data Acquisition: An infrared or Raman spectrum is recorded over the desired frequency range.
-
Data Analysis: The positions, shapes, and splitting of the vibrational bands corresponding to the anion are analyzed. A key indicator of weak coordination is the minimal splitting of degenerate vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To measure the chemical shifts of NMR-active nuclei within the anion to gauge the extent of electronic perturbation by the cation.
Methodology:
-
Sample Preparation: A solution of the salt is prepared in a suitable deuterated solvent.
-
Data Acquisition: ¹⁹F and/or ¹¹B NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts are referenced to an appropriate standard. Shifts that are only slightly different from those of a non-coordinating standard suggest weak interaction.
Cyclic Voltammetry (CV)
Objective: To determine the electrochemical stability window of the anion.
Methodology:
-
Cell Assembly: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire).
-
Electrolyte Preparation: A solution of the WCA salt (typically with a tetra-alkylammonium cation) is prepared in a dry, aprotic solvent such as acetonitrile, containing a supporting electrolyte if necessary.
-
Data Acquisition: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.
-
Data Analysis: The anodic and cathodic limits of the electrochemical window are determined from the onset of irreversible oxidation or reduction of the anion.
Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the coordinating ability of a weakly coordinating anion.
Caption: A logical workflow for the comprehensive assessment of a weakly coordinating anion's coordinating ability.
Conclusion
The dodecafluoro-closo-dodecaborate anion, [B₁₂F₁₂]²⁻, possesses many of the hallmark characteristics of a superior weakly coordinating anion. Its high symmetry, large size, and the extensive delocalization of its negative charge over 24 fluorine and boron atoms are expected to result in exceptionally weak interactions with cations. While a complete, directly comparative dataset is still emerging in the literature, the available information strongly suggests that [B₁₂F₁₂]²⁻ is a significantly weaker coordinating anion than both [PF₆]⁻ and [BF₄]⁻. For researchers seeking to isolate highly reactive cations or to minimize anion interference in catalytic or electrochemical systems, [B₁₂F₁₂]²⁻ represents a state-of-the-art option. Further crystallographic and spectroscopic studies on simple salts of [B₁₂F₁₂]²⁻ will be invaluable in solidifying its position in the hierarchy of weakly coordinating anions.
A Comparative Guide to the Solubility of Dodecafluoro-closo-dodecaborate Salts
For Researchers, Scientists, and Drug Development Professionals
The dodecafluoro-closo-dodecaborate anion, [B₁₂F₁₂]²⁻, is a remarkably stable, weakly coordinating anion that is finding increasing application in diverse fields, including battery technology, catalysis, and materials science. The solubility of its salts is a critical parameter that dictates their utility in various applications. This guide provides a comparative overview of the solubility of different dodecafluoro-closo-dodecaborate salts in various solvents, supported by available experimental data.
Solubility Comparison
The solubility of dodecafluoro-closo-dodecaborate salts is significantly influenced by the nature of the cation and the solvent. While comprehensive quantitative data across a wide range of salts and solvents is still an area of active research, the following table summarizes the available information.
| Salt | Cation | Solvent | Solubility | Reference(s) |
| Li₂[B₁₂F₁₂] | Li⁺ | Propylene Carbonate (PC) | Soluble up to 0.5 M | [1] |
| Li₂[B₁₂F₁₂] | Li⁺ | Ethylene Carbonate/Dimethyl Carbonate (EC/DMC) | Sufficient for use in battery electrolytes | [2] |
| [NH(n-C₁₂H₂₅)₃]₂[B₁₂F₁₂] | Tris(dodecyl)ammonium | Aromatic Hydrocarbons | Soluble | [2] |
| Na[B₁₂Br₆H₅N(pentyl)₃] | Na⁺ | Dichloromethane | Up to 125 mmol/L |
Note: The solubility of many dodecafluoro-closo-dodecaborate salts in common organic solvents like acetonitrile, tetrahydrofuran (THF), and toluene, as well as in water, has not been extensively quantified in publicly available literature. The data presented here is based on isolated studies and may not represent the full solubility limits. Further systematic studies are required to establish a comprehensive solubility profile for this important class of compounds.
Factors Influencing Solubility
The solubility of ionic compounds like dodecafluoro-closo-dodecaborate salts is governed by the interplay of lattice energy (the energy holding the crystal together) and the solvation energy of the ions.
-
Cation Size and Nature: Larger, more sterically hindered organic cations, such as tetraalkylammonium ions with long alkyl chains, tend to form salts with lower lattice energies. This often leads to increased solubility in organic solvents of low to medium polarity. For instance, the tris(dodecyl)ammonium salt is soluble in aromatic hydrocarbons, which are nonpolar solvents.[2]
-
Solvent Polarity: Polar solvents are generally better at solvating ions, thus favoring the dissolution of ionic compounds. For applications in lithium-ion batteries, dodecafluoro-closo-dodecaborate salts are often dissolved in polar aprotic solvents like propylene carbonate (PC) and mixtures of ethylene carbonate (EC) and dimethyl carbonate (DMC).[1][2]
-
Weakly Coordinating Nature: The [B₁₂F₁₂]²⁻ anion is considered weakly coordinating due to the delocalization of the negative charge over the 12 fluorine atoms. This weak coordination with cations can lead to higher solubility in less polar solvents compared to salts with more strongly coordinating anions.
Experimental Protocol: Gravimetric Determination of Solubility
A common and straightforward method for determining the solubility of a salt is the gravimetric method. This protocol provides a general procedure that can be adapted for various dodecafluoro-closo-dodecaborate salts and solvents. For air- or moisture-sensitive compounds, all manipulations should be performed in an inert atmosphere (e.g., a glovebox).
Materials:
-
Dodecafluoro-closo-dodecaborate salt of interest
-
Solvent of interest
-
Analytical balance
-
Vials with airtight caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled bath or hot plate
-
Syringe filters (solvent-compatible, appropriate pore size)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the dodecafluoro-closo-dodecaborate salt to a known volume or mass of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a thermostatically controlled bath set to the desired temperature.
-
Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection:
-
Once equilibrium is established, stop the stirring and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Record the exact mass of the solution.
-
Carefully evaporate the solvent. This can be done at ambient temperature, in an oven at a temperature below the decomposition point of the salt, or in a vacuum oven for faster and gentler drying.
-
Once the solvent is completely removed, cool the dish to room temperature in a desiccator to prevent moisture absorption and weigh it again.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Mass of dissolved salt: (Mass of dish + dry salt) - (Mass of empty dish)
-
Mass of solvent: (Mass of dish + solution) - (Mass of dish + dry salt)
-
Solubility ( g/100 g solvent): (Mass of dissolved salt / Mass of solvent) x 100
-
Logical Workflow for Salt Selection in Battery Electrolytes
The selection of an appropriate dodecafluoro-closo-dodecaborate salt for a lithium-ion battery electrolyte involves a multi-step decision-making process where solubility is a primary consideration. The following diagram illustrates this logical workflow.
Caption: Logical workflow for selecting a dodecafluoro-closo-dodecaborate salt for a battery electrolyte.
References
A Comparative Guide to the Thermal Stability of Perhalogenated Dodecaborates
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The closo-dodecaborate anion, [B₁₂H₁₂]²⁻, and its perhalogenated derivatives ([B₁₂X₁₂]²⁻, where X = F, Cl, Br, I) are renowned for their exceptional chemical and thermal stability. This robustness makes them attractive candidates for a variety of applications, including as weakly coordinating anions, in materials science, and for the development of novel therapeutic agents. This guide provides a comparative thermal analysis of these perhalogenated dodecaborates, summarizing available experimental data to inform material selection and application development.
Quantitative Thermal Analysis Data
| Anion | Cation(s) | TGA Decomposition Onset (°C) | Observations |
| [B₁₂F₁₂]²⁻ | Li⁺ | > 450 | Stable up to 450°C. |
| NH₄⁺ | > 480 | Stable up to 480°C. | |
| [B₁₂Cl₁₂]²⁻ | Not specified | > 600 | Generally considered to have the highest thermal stability among the series. |
| [B₁₂Br₁₂]²⁻ | Not specified | High, but not specified | Expected to be highly stable, similar to other perhalogenated analogs. |
| [B₁₂I₁₂]²⁻ | Not specified | High, but not specified | Demonstrates high chemical inertness, remaining unchanged after heating to 150°C in concentrated sulfuric acid. |
Note: The presented temperatures are onset values for thermal decomposition as measured by Thermogravimetric Analysis (TGA). These values can vary based on the experimental conditions, such as the heating rate, atmosphere, and the nature of the cation.
Experimental Protocols
The data summarized above are typically obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following is a generalized experimental protocol for conducting such analyses on perhalogenated dodecaborate salts.
1. Sample Preparation:
-
A small quantity of the perhalogenated dodecaborate salt (typically 3-10 mg) is accurately weighed into an inert crucible, commonly made of alumina or platinum.
-
Ensure the sample is dry, as the presence of solvents or water can interfere with the analysis.
2. TGA/DSC Instrumentation and Parameters:
-
Apparatus: A simultaneous TGA/DSC analyzer is used to measure mass loss and heat flow as a function of temperature.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative decomposition. A constant flow rate (e.g., 20-50 mL/min) is maintained.
-
Temperature Program:
-
An initial isothermal step at a low temperature (e.g., 30-40°C) is used to allow the instrument to stabilize.
-
The sample is then heated at a constant rate, typically 10°C/min, to a final temperature, which for these highly stable compounds may be as high as 1000°C.
-
-
Data Collection: The instrument records the sample's mass (TGA) and the differential heat flow between the sample and a reference (DSC) continuously throughout the temperature program.
3. Data Analysis:
-
TGA Curve: The TGA curve plots the percentage of initial mass remaining against temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins.
-
DSC Curve: The DSC curve plots heat flow against temperature. Endothermic or exothermic peaks can indicate phase transitions (e.g., melting) or decomposition events.
Logical Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for the comparative thermal analysis of perhalogenated dodecaborates, from sample selection to data interpretation.
Caption: Workflow for TGA/DSC analysis of dodecaborates.
Safety Operating Guide
Navigating the Disposal of Potassium Dodecafluoro-closo-dodecaborate: A Guide for Laboratory Professionals
Chemical Inertness: A Key Factor in Disposal
Potassium dodecafluoro-closo-dodecaborate is distinguished by its exceptional stability. The dodecafluoro-closo-dodecaborate anion, [B₁₂F₁₂]²⁻, is known to be remarkably resistant to degradation. It does not react with 98% sulfuric acid, 70% nitric acid, or 3 M potassium hydroxide[1]. This high degree of chemical inertness is a primary consideration for its disposal, as it is unlikely to undergo hazardous reactions when managed as a typical laboratory chemical waste.
Quantitative Chemical Properties
For a clear understanding of its characteristics, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | B₁₂F₁₂K₂ | Sigma-Aldrich[2] |
| Molecular Weight | 435.91 g/mol | Sigma-Aldrich[2] |
| Melting Point | 550 °C (decomposes) | Sigma-Aldrich[2] |
| Form | Powder | Sigma-Aldrich[2] |
| Stability | Stable in strong acids, bases, and oxidizing agents | Journal of the American Chemical Society[1][3] |
Recommended Disposal Protocol
Given its stability and classification, the following step-by-step procedure is recommended for the disposal of this compound. This protocol is based on general guidelines for the disposal of chemically inert, non-hazardous inorganic salts.
Step 1: Hazard Assessment Before proceeding with disposal, conduct a thorough hazard assessment of the waste material. Ensure that the this compound has not been mixed with any hazardous substances. If the material is contaminated with hazardous waste, it must be treated as such and segregated for collection by a licensed chemical waste disposal service.
Step 2: Consultation of Institutional and Local Guidelines Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. Local regulations regarding the disposal of laboratory chemicals can vary and must be adhered to.
Step 3: Preparation for Disposal If deemed non-hazardous and permissible by local regulations, prepare the solid this compound for disposal.
-
For Solid Waste Landfill:
-
Ensure the compound is in a solid, stable form.
-
Securely package the material in a clearly labeled, sealed container. The label should identify the contents as "this compound (Non-hazardous solid waste)."
-
Place the sealed container in the designated solid waste stream for collection by a licensed waste disposal contractor.
-
-
Aqueous Solutions:
-
For small quantities of dilute, non-hazardous aqueous solutions, some institutional guidelines may permit drain disposal with copious amounts of water. However, this is highly dependent on local regulations and the specific capabilities of the wastewater treatment facility. Always obtain prior approval from your EHS department before any drain disposal.
-
If drain disposal is not permitted, collect the aqueous waste in a clearly labeled container for chemical waste pickup.
-
Step 4: Documentation Maintain a record of the disposal, including the date, quantity, and method of disposal, in your laboratory's chemical inventory or waste log.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these guidelines and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, reinforcing a culture of safety and environmental stewardship in the laboratory.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Dodecafluoro-closo-dodecaborate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Potassium dodecafluoro-closo-dodecaborate, a compound that, while stable, requires careful management due to its irritant properties. Adherence to these procedural steps will help ensure safe operational handling and proper disposal.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is crucial to be aware of its potential effects and the necessary precautions.
Hazard Classification:
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[1] |
Precautionary Statements:
| GHS Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | ANSI Z87.1 certified, providing splash and impact protection. |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable choice for incidental contact. |
| Body | Laboratory Coat | Standard laboratory coat to protect clothing and skin. |
| Respiratory | NIOSH-approved Respirator | Required when handling large quantities or if dust cannot be controlled at the source. A dust mask may be sufficient for small quantities in a well-ventilated area. |
Operational Plan: A Step-by-Step Workflow
Proper handling from reception to disposal is critical. The following workflow diagram and detailed steps outline the recommended procedure for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
